molecular formula C4H10N2O2S B580847 3-(Methylsulfonyl)propanimidamide CAS No. 1216141-63-7

3-(Methylsulfonyl)propanimidamide

Cat. No.: B580847
CAS No.: 1216141-63-7
M. Wt: 150.196
InChI Key: VAQQMLUTXQDTRN-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)propanimidamide is an organic compound with the molecular formula C 4 H 10 N 2 O 2 S and a molecular weight of 150.20 . It is characterized by a propanimidamide backbone functionalized with a methylsulfonyl group. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . Compounds featuring methylsulfonyl and amidine functional groups are of significant interest in medicinal and synthetic chemistry. The methylsulfonyl group is a key pharmacophore found in molecules with diverse biological activities . Meanwhile, the amidine group is a nitrogen-containing functional group that is prevalent in a plethora of approved pharmaceuticals and biologically active natural products . Nitrogen heterocycles and functional groups are fundamental scaffolds in more than 85% of all biologically active compounds, underlining their critical role in modern drug discovery . As such, this compound serves as a valuable building block for researchers in synthetic chemistry and as a potential intermediate in the development of novel bioactive molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQQMLUTXQDTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(Methylsulfonyl)propanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis and characterization of 3-(Methylsulfonyl)propanimidamide, a molecule of interest in medicinal chemistry due to the prevalence of the sulfonamide and amidine moieties in pharmacologically active compounds.[1][2][3][4] We will delve into a robust two-step synthetic pathway, starting with the synthesis of the key intermediate, 3-(methylsulfonyl)propionitrile, followed by its conversion to the target amidine via the Pinner reaction. This guide emphasizes the causality behind experimental choices and provides detailed, step-by-step protocols. Furthermore, a comprehensive characterization workflow is outlined, detailing the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure the structural integrity and purity of the final compound.

Introduction: The Significance of the Sulfonyl and Amidine Moieties in Drug Discovery

The methylsulfonyl group is a key functional group in medicinal chemistry, often incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and receptor binding affinity.[1] Similarly, the amidine functional group is a common feature in a wide array of biologically active molecules, known for its ability to participate in hydrogen bonding and salt bridge formation with biological targets. The combination of these two functional groups in this compound presents a valuable scaffold for further elaboration in drug discovery programs. This guide serves as a practical resource for the reliable synthesis and rigorous characterization of this important building block.

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, which is outlined below. This pathway is designed for efficiency and scalability, utilizing readily available starting materials.

Synthesis_Pathway A 2-Chloroethyl methyl sulfide C 3-(Methylthio)propionitrile A->C NaCN, Solvent B Sodium Cyanide B->C E 3-(Methylsulfonyl)propionitrile C->E H2O2, Acetic Anhydride, Acetic Acid D Hydrogen Peroxide D->E G Pinner Salt Intermediate E->G Pinner Reaction F Ethanol, HCl F->G I This compound G->I Ammonolysis H Ammonia H->I

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 3-(Methylsulfonyl)propionitrile

The initial step involves the synthesis of the crucial nitrile intermediate, 3-(methylsulfonyl)propionitrile. This is achieved through a two-stage process: a nucleophilic substitution to introduce the nitrile group, followed by an oxidation of the sulfide to a sulfone.[5]

2.1.1. Synthesis of 3-(Methylthio)propionitrile

  • Reaction: 2-Chloroethyl methyl sulfide is reacted with sodium cyanide in a suitable solvent system to yield 3-(methylthio)propionitrile.

  • Causality: This is a classic SN2 reaction where the cyanide anion acts as a nucleophile, displacing the chloride from 2-chloroethyl methyl sulfide. The choice of a polar aprotic solvent can enhance the reaction rate.

2.1.2. Oxidation to 3-(Methylsulfonyl)propionitrile

  • Reaction: The 3-(methylthio)propionitrile is then oxidized using hydrogen peroxide in the presence of acetic anhydride and acetic acid.[5]

  • Causality: Hydrogen peroxide is a common and effective oxidizing agent for converting sulfides to sulfones. Acetic anhydride and acetic acid act as catalysts and help to control the reaction conditions.

Table 1: Representative Reaction Conditions for the Synthesis of 3-(Methylsulfonyl)propionitrile

StepReactantsReagents/SolventsTemperature (°C)Reaction Time (hours)Yield (%)
12-Chloroethyl methyl sulfide, Sodium CyanideWater/Organic Solvent Mixture20-1004-24>90
23-(Methylthio)propionitrileAcetic Anhydride, Acetic Acid, Hydrogen Peroxide25-422-6>85
Step 2: Conversion to this compound via the Pinner Reaction

The Pinner reaction is a reliable method for converting nitriles into amidines.[6][7][8][9][10] It proceeds through an imino ester salt intermediate, known as a Pinner salt.

  • Reaction: 3-(Methylsulfonyl)propionitrile is treated with an anhydrous alcohol (e.g., ethanol) and dry hydrogen chloride gas to form the corresponding Pinner salt. This intermediate is then reacted with ammonia to yield this compound.

  • Causality: The strong acid (HCl) protonates the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by the alcohol.[8] The resulting Pinner salt is then readily converted to the amidine by nucleophilic attack of ammonia. Anhydrous conditions are crucial to prevent the formation of unwanted ester byproducts.[7][8]

Experimental Protocol for the Pinner Reaction:

  • Pinner Salt Formation:

    • Dissolve 3-(methylsulfonyl)propionitrile in an excess of anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains below 10°C.

    • Seal the flask and stir the mixture at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure to obtain the crude Pinner salt.

  • Ammonolysis:

    • Dissolve the crude Pinner salt in a minimal amount of cold, anhydrous ethanol.

    • Add this solution dropwise to a stirred, saturated solution of ammonia in anhydrous ethanol at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Filter the reaction mixture to remove ammonium chloride precipitate.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography.

Characterization Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow outlines the key analytical techniques and the expected results.

Characterization_Workflow Start Synthesized Product IR IR Spectroscopy Start->IR Functional Group ID NMR NMR Spectroscopy Start->NMR Structural Elucidation MS Mass Spectrometry Start->MS Molecular Weight Confirmation Purity Purity Assessment (e.g., HPLC) IR->Purity NMR->Purity MS->Purity Final Confirmed Structure & Purity Purity->Final

Caption: Workflow for the characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • Expected Absorptions:

    • N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the primary amine of the amidine group.

    • C=N stretching: A sharp band around 1650 cm⁻¹ characteristic of the imine double bond in the amidine.

    • S=O stretching: Two strong, characteristic bands for the sulfonyl group, typically appearing around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).[11][12]

    • C-H stretching: Bands in the 2800-3000 cm⁻¹ region from the alkyl chain and methyl group.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Amidine (N-H)Stretching3100-3500 (broad)
Amidine (C=N)Stretching~1650
Sulfonyl (S=O)Asymmetric Stretching1350-1300
Sulfonyl (S=O)Symmetric Stretching1160-1120
Alkyl (C-H)Stretching2800-3000
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

  • ¹H NMR:

    • Amidine Protons (-C(=NH)NH₂): Two broad singlets, one for the =NH proton and one for the -NH₂ protons, in the downfield region (typically δ 6-9 ppm). The exact chemical shift can be solvent-dependent and these signals may exchange with D₂O.

    • Methylene Protons (-CH₂-C=N): A triplet adjacent to the amidine group.

    • Methylene Protons (-SO₂-CH₂-): A triplet adjacent to the sulfonyl group, expected to be further downfield due to the electron-withdrawing nature of the sulfonyl group.

    • Methyl Protons (CH₃-SO₂-): A singlet corresponding to the three protons of the methyl group.

  • ¹³C NMR:

    • Amidine Carbon (-C(=NH)NH₂): A signal in the downfield region, typically around δ 160-170 ppm.

    • Methylene Carbons (-CH₂-CH₂-): Two distinct signals for the two methylene carbons in the propyl chain.

    • Methyl Carbon (CH₃-SO₂-): A signal for the methyl carbon attached to the sulfonyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-C(=NH)NH₂6.0-9.0 (broad s)160-170
-SO₂-CH₂-CH₂ -C(=NH)NH₂Triplet~30-40
-SO₂-CH₂ -CH₂-C(=NH)NH₂Triplet~50-60
CH₃ -SO₂-Singlet~40-50
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion Peak: For the molecular formula C₄H₁₀N₂O₂S, the expected monoisotopic mass is approximately 150.048 g/mol . In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 151.056.

  • Fragmentation Pattern: Key fragmentation pathways could include the loss of ammonia (NH₃), the methylsulfonyl group (CH₃SO₂), or cleavage of the propyl chain.

Conclusion

This technical guide has provided a comprehensive overview of a reliable synthetic route and a thorough characterization workflow for this compound. By understanding the rationale behind the chosen methodologies, researchers can confidently synthesize and validate this valuable chemical building block. The detailed protocols and expected analytical data serve as a practical resource for scientists in academic and industrial settings, particularly those engaged in drug discovery and development.

References

  • Wikipedia. Pinner reaction. [Link][6]

  • NROChemistry. Pinner Reaction. [Link][8]

  • Organic Chemistry Portal. Pinner Reaction. [Link][9]

  • Merck Index. Pinner Reaction. In The Merck Index, 15th ed.; Royal Society of Chemistry, 2013.
  • Moser, A. IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link][11]

  • ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

  • Google Patents. US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile. [5]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link][12]

  • Sami Publishing Company. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link][2]

  • ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link][3]

  • PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link][4]

Sources

Spectroscopic Analysis of 3-(Methylsulfonyl)propanimidamide Derivatives: A Guide to Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-(Methylsulfonyl)propanimidamide and its derivatives, compounds of significant interest in modern drug discovery. As a Senior Application Scientist, this document moves beyond mere procedural outlines to offer field-proven insights into the causality behind experimental choices. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—presenting each as a self-validating system for generating trustworthy and reproducible data. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently elucidate the structure, confirm the identity, and assess the purity of this important class of molecules.

Introduction: The Significance of the Sulfonyl-Imidamide Moiety

The this compound scaffold is a key pharmacophore in medicinal chemistry. The methylsulfonyl group (CH₃SO₂) is a bioisostere for other functionalities and is prized for its ability to enhance metabolic stability, improve aqueous solubility, and act as a strong hydrogen bond acceptor. The propanimidamide group (-C(NH)NH₂) provides a basic center that can engage in crucial ionic interactions with biological targets, such as enzyme active sites. The combination of these features makes these derivatives potent candidates for various therapeutic areas.

Accurate and unambiguous structural characterization is the bedrock of any drug development program. The following sections provide an integrated spectroscopic approach to ensure the identity and purity of these target compounds.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound derivatives, both ¹H and ¹³C NMR are essential.

Expertise & Causality: Experimental Choices
  • Solvent Selection: Due to the polar nature of the sulfonyl and imidamide groups, a deuterated polar aprotic solvent like DMSO-d₆ is the preferred choice. It readily dissolves the compound and, crucially, its residual water peak does not obscure the signals of interest. Furthermore, the N-H protons of the imidamide group are often observable as broad singlets in DMSO-d₆, as their exchange rate is slowed compared to protic solvents like D₂O or CD₃OD.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) to provide a reliable reference point for chemical shifts, ensuring data comparability across different experiments and instruments[1].

Anticipated Spectral Features

The key to NMR interpretation is recognizing how the electronic environment of each nucleus affects its chemical shift. The potent electron-withdrawing nature of the sulfonyl group significantly deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (further downfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Functional Group Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale & Cited Observations
Methyl (CH₃) -SO₂-CH₃ ~2.9 - 3.1 (singlet, 3H) ~40 - 42 The methyl group is directly attached to the electron-withdrawing sulfonyl group, causing a downfield shift.[1]
Methylene (α) -SO₂-CH₂ - ~3.2 - 3.5 (triplet) ~53 - 56 This methylene is alpha to the sulfonyl group, experiencing the strongest deshielding effect within the propyl chain.[2]
Methylene (β) -CH₂-CH₂ -C(NH)NH₂ ~2.0 - 2.3 (quintet) ~20 - 25 Further from the sulfonyl group, this methylene is less deshielded.
Methylene (γ) -CH₂ -C(NH)NH₂ ~2.4 - 2.7 (triplet) ~30 - 35 Deshielded by the adjacent imidamide carbon.
**Imidamide (NH/NH₂) -C(NH ) NH₂ ~7.0 - 9.0 (broad singlets) - These protons are exchangeable and their chemical shift is highly dependent on concentration, temperature, and solvent. Their presence can be confirmed by D₂O exchange, where the peaks disappear.

| Imidamide (C) | -C (NH)NH₂ | ~165 - 170 | The carbon of the imidamide group is similar to an amide carbonyl and appears significantly downfield. |

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6 mL of DMSO-d₆ in a 5 mm NMR tube[1].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion[3].

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio. Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) over a wider spectral width (0-200 ppm). A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Assign all peaks in both ¹H and ¹³C spectra based on chemical shifts, coupling patterns, and comparison with predicted values.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretching, bending).

Anticipated Spectral Features

The IR spectrum of a this compound derivative is expected to be dominated by strong absorptions from the SO₂ and C=N/N-H groups.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity Rationale & Cited Observations
3100 - 3500 N-H Stretch Imidamide (NH, NH₂) Strong, Broad Similar to primary amides, this region will show characteristic N-H stretching bands. Hydrogen bonding can cause significant broadening.[4][5]
~1650 - 1680 C=N Stretch Imidamide Strong The carbon-nitrogen double bond character of the imidamide group results in a strong absorption in this region.
1310 - 1350 SO₂ Asymmetric Stretch Methylsulfonyl Strong This is a highly characteristic and reliable absorption for the sulfonyl group.[2]
1140 - 1175 SO₂ Symmetric Stretch Methylsulfonyl Strong The second characteristic strong band for the sulfonyl group, confirming its presence.[2]

| 2800 - 3000 | C-H Stretch | Alkane (CH₃, CH₂) | Medium | These peaks confirm the presence of the aliphatic backbone.[2] |

Experimental Protocol: FT-IR (KBr Pellet Method)

This protocol is a self-validating system because the background scan of pure KBr accounts for any atmospheric or instrumental artifacts.

  • Sample Preparation: Finely grind 1-2 mg of the sample with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle[1]. The mixture should be homogenous.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet. A transparent pellet is crucial for minimizing light scatter and obtaining a high-quality spectrum.

  • Background Scan: Place a pure KBr pellet (or an empty press) in the FT-IR spectrometer and record a background spectrum. This step is critical for subtracting the absorbance of atmospheric CO₂ and water vapor.

  • Sample Scan: Replace the background pellet with the sample pellet and record the spectrum over a range of 4000-400 cm⁻¹[1].

  • Data Analysis: The software will automatically ratio the sample scan against the background. Analyze the resulting spectrum by identifying the key absorption bands and comparing them to the expected values in Table 2.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which typically keeps the molecule intact as the molecular ion.

Anticipated Spectral Features
  • Molecular Ion Peak ([M+H]⁺): In positive ion ESI mode, the primary species observed will be the protonated molecule. For the parent compound C₄H₁₀N₂O₂S, the expected monoisotopic mass is 150.0463. The high-resolution mass spectrometer should detect this ion at m/z 151.0541 ([M+H]⁺).

  • Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation can be induced, or tandem MS (MS/MS) can be performed to deliberately fragment the molecular ion. The fragmentation provides a "fingerprint" that helps confirm the structure.

M [M+H]⁺ m/z = 151.05 F1 Loss of NH₃ [M-NH₂]⁺ m/z = 134.03 M->F1 -NH₃ F2 [CH₃SO₂CH₂CH₂]⁺ m/z = 107.02 M->F2 C-C cleavage F4 [O=C-NH₂]⁺ m/z = 44.02 M->F4 α-cleavage F3 [CH₃SO₂]⁺ m/z = 79.00 F2->F3 -C₂H₄ cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Sample Purified Compound IR FT-IR Spectroscopy Sample->IR NMR NMR (¹H, ¹³C) Sample->NMR MS LC-MS Sample->MS UV UV-Vis Spectroscopy Sample->UV IR_Res Functional Groups Confirmed (SO₂, NH, C=N) IR->IR_Res NMR_Res C-H Framework Elucidated (Connectivity Confirmed) NMR->NMR_Res MS_Res Molecular Weight & Formula (Fragmentation Corroborates Structure) MS->MS_Res UV_Res Purity Check (Absence of Chromophores) UV->UV_Res Final Structure Confirmed Identity & Purity Established IR_Res->Final NMR_Res->Final MS_Res->Final UV_Res->Final

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Methylsulfonyl)propanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound 3-(Methylsulfonyl)propanimidamide. Designed for researchers, scientists, and professionals in drug development, this document outlines a plausible synthetic route and offers a detailed predictive analysis of the spectral data that would be obtained during its characterization. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and draw upon data from analogous chemical structures.

Introduction and Synthetic Strategy

The proposed synthesis involves a two-step process:

  • Synthesis of 3-(Methylsulfonyl)propionitrile: This intermediate can be synthesized via the oxidation of 3-(methylthio)propionitrile, which is commercially available.

  • Conversion of the Nitrile to the Imidamide: The nitrile group can be converted to the corresponding imidamide through a Pinner reaction or a related method.

This proposed synthesis provides the framework for the subsequent predictive analysis of the NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are based on the analysis of similar structures and known substituent effects.[1][2][3][4] The spectrum would likely be acquired in a solvent such as DMSO-d₆ to ensure the solubility of the compound and to observe the exchangeable protons of the imidamide group.[5][6][7]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-SO₂CH~3.0Singlet (s)3H
-SO₂CH ₂-~3.3Triplet (t)2H
-CH₂CH ₂-~2.2Pentet (p)2H
-C(=NH)NH~7.0-8.0Broad Singlet (br s)3H
  • -SO₂CH₃ (s, 3H, ~3.0 ppm): The methyl group attached to the sulfonyl group is expected to be a singlet and appear in the downfield region due to the electron-withdrawing nature of the SO₂ group.[8]

  • -SO₂CH₂- (t, 2H, ~3.3 ppm): These methylene protons are adjacent to the strongly deshielding sulfonyl group, hence their downfield shift. They will appear as a triplet due to coupling with the adjacent methylene group.

  • -CH₂CH₂- (p, 2H, ~2.2 ppm): This central methylene group is coupled to the two adjacent methylene groups, resulting in a pentet. Its chemical shift is further upfield compared to the methylene group attached to the sulfonyl group.

  • -C(=NH)NH₂ (br s, 3H, ~7.0-8.0 ppm): The protons on the imidamide group are exchangeable and are expected to appear as a broad singlet. Their chemical shift can be variable and is dependent on concentration and temperature.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Four signals are expected, corresponding to the four unique carbon environments.[9][10]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-SO₂C H₃~40
-SO₂C H₂-~50
-CH₂C H₂-~25
C (=NH)NH₂~165
  • -SO₂CH₃ (~40 ppm): The methyl carbon attached to the sulfonyl group.

  • -SO₂CH₂- (~50 ppm): The methylene carbon directly bonded to the sulfonyl group will be the most downfield of the aliphatic carbons.

  • -CH₂CH₂- (~25 ppm): The methylene carbon further from the sulfonyl group.

  • C(=NH)NH₂ (~165 ppm): The carbon of the imidamide group is expected to be significantly downfield due to its sp² hybridization and attachment to two nitrogen atoms.

Experimental Protocol for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR data is essential for structural confirmation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-200 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[11][12][13][14]

Predicted Mass Spectrum and Fragmentation

For this compound (Molecular Formula: C₄H₁₀N₂O₂S), the expected monoisotopic mass is approximately 150.0463 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be observed at m/z 151.0541.

The fragmentation pattern in the mass spectrum will be indicative of the molecule's structure. Based on the known fragmentation of sulfonyl compounds, the following key fragments are predicted:

  • Loss of SO₂: A characteristic fragmentation for sulfonyl compounds is the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da. This would result in a fragment ion at m/z 87.

  • Cleavage of the Propyl Chain: Fragmentation of the C-C bonds in the propyl chain can also occur, leading to smaller fragment ions.

  • Loss of the Imidamide Group: Cleavage of the bond between the propyl chain and the imidamide group could also be observed.

G M [M+H]⁺ m/z = 151 frag1 [M+H - SO₂]⁺ m/z = 87 M->frag1 - SO₂ frag2 [M+H - CH₃SO₂]⁺ m/z = 72 M->frag2 - •CH₃SO₂

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation:

  • An electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive ion mode is preferred to observe the [M+H]⁺ ion.

  • Capillary Voltage: Typically 3-4 kV.

  • Drying Gas Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.

  • Mass Range: Scan from m/z 50 to 500 to observe the molecular ion and expected fragments.

  • Collision Energy (for MS/MS): For tandem mass spectrometry (MS/MS) experiments, a collision energy of 10-30 eV would be applied to induce fragmentation of the precursor ion ([M+H]⁺).

Conclusion

The combined application of NMR and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. This guide offers a robust framework for researchers by proposing a viable synthetic route and predicting the key spectral features. The detailed experimental protocols serve as a practical starting point for the successful acquisition and interpretation of high-quality analytical data, ensuring the scientific integrity of future studies involving this compound.

References

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A Technical Guide to Computational Docking Studies of Novel Ligands: The Case of 3-(Methylsulfonyl)propanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Computational molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding orientation and affinity of small molecules to a protein target.[1][2] This guide provides an in-depth, methodology-focused walkthrough of a typical computational docking workflow, using the novel, uncharacterized molecule 3-(Methylsulfonyl)propanimidamide as a case study. Addressed to researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning and scientific causality behind each phase of the process—from initial molecule preparation to the rigorous validation of results. We will explore the foundational principles of ligand and protein setup, the mechanics of the docking simulation, and the nuanced art of interpreting the resulting data to generate scientifically sound, experimentally testable hypotheses.

Introduction: The Rationale for In-Silico Screening

The journey of a drug from concept to clinic is long and expensive. A significant portion of this effort is dedicated to identifying and optimizing a "lead compound"—a molecule that exhibits a desired biological activity. Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high specificity and affinity.[3] Molecular docking is a cornerstone of SBDD, acting as a computational "handshake" to predict how a ligand might fit into the binding site of a protein.[1] This process not only accelerates the screening of vast chemical libraries but also provides atomic-level insights into the molecular interactions that govern biological recognition.[4][5]

This guide focuses on a systematic approach to studying a novel ligand, This compound . This molecule contains two key functional groups: a methylsulfonyl group, known for its ability to act as a hydrogen bond acceptor and improve metabolic stability, and an imidamide group, a bioisostere of the more common amide or carboxylate groups. Given the absence of published data on this specific compound, it serves as an ideal model for outlining a robust, universally applicable docking protocol that ensures scientific integrity and generates reliable, actionable results.

Part 1: The Foundational Stage: Pre-Docking Preparation

The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This preparatory phase is the most critical for ensuring a meaningful outcome.

Ligand Preparation: From 2D Structure to 3D Reality

Before a ligand can be docked, its three-dimensional structure must be accurately represented, energetically minimized, and correctly parameterized.[6] This ensures the docking software is working with a physically realistic representation of the molecule.

Protocol 1: Step-by-Step Ligand Preparation

  • Generate 2D Structure: The first step is to obtain the 2D chemical structure from its IUPAC name, this compound. This can be done using chemical drawing software like ChemDraw or by looking it up in a database like PubChem if available. The resulting structure features a three-carbon chain, with a methylsulfonyl group (CH₃SO₂) at one end and a propanimidamide group (C(NH)NH₂) at the other.

  • Convert to 3D and Add Hydrogens: The 2D structure is converted into a 3D conformation. It is crucial at this stage to add hydrogens, as they are often omitted in 2D representations but are vital for proper charge distribution and hydrogen bonding.

  • Energy Minimization: The initial 3D structure is likely not in its most stable, low-energy state. An energy minimization procedure using a force field (e.g., MMFF94 or UFF) is performed. This step adjusts bond lengths and angles to find a local energy minimum, resulting in a more realistic conformation.

  • Assign Partial Charges: The scoring functions used in docking rely on electrostatic calculations.[4] Therefore, partial atomic charges must be assigned to each atom in the ligand. Gasteiger-Marsili charges are a common and rapidly calculated choice for this purpose.[7]

  • Define Rotatable Bonds: To allow for flexibility during docking, the software must know which bonds in the ligand are rotatable. Most docking programs, like AutoDock Tools, can automatically detect and define these torsional degrees of freedom.[8]

  • Save in Required Format: Finally, the prepared ligand is saved in the specific file format required by the docking software, such as the .pdbqt format for AutoDock Vina.

Target Protein Selection and Preparation

The selection of a protein target is typically driven by biological data. In the absence of such data for our ligand, a rational approach is to select a target family where the ligand's functional groups are known to be relevant. For instance, the methylsulfonyl group is present in several inhibitors of Transient Receptor Potential Vanilloid 1 (TRPV1), a target for analgesics.[9] For this guide, we will proceed with a hypothetical protein target obtained from the Protein Data Bank (PDB).

Protocol 2: Step-by-Step Protein Preparation

  • Obtain a High-Resolution Structure: Download the protein structure from the RCSB Protein Data Bank ([Link]). It is critical to choose a high-resolution (typically < 2.5 Å) X-ray crystal structure, as this provides greater atomic coordinate accuracy.

  • Clean the PDB File: PDB files often contain non-protein atoms, such as water molecules, ions, and co-crystallized ligands or buffers.[10] These are generally removed because they can interfere with the docking process.[11]

    • Expert Insight: The decision to remove all water molecules requires careful consideration. While bulk solvent is routinely discarded, specific water molecules deep within a binding site might be structurally integral, mediating key interactions between the protein and its native ligand. Retaining these "structural waters" can sometimes improve docking accuracy, but it adds complexity. For an initial screen, removing all waters is a standard and valid approach.

  • Add Polar Hydrogens and Repair Missing Atoms: Like the ligand, the protein structure from the PDB is missing hydrogen atoms. Polar hydrogens (those attached to nitrogen, oxygen, or sulfur) are especially important as they participate in hydrogen bonds. Tools like UCSF ChimeraX or Maestro's Protein Preparation Wizard can add hydrogens and even model in missing side chains or short loops.[11][12]

  • Assign Atomic Charges: Just as with the ligand, partial charges are assigned to the protein atoms to enable the calculation of electrostatic interactions.

  • Save in Docking-Ready Format: The cleaned, repaired, and charged protein structure is saved in the appropriate format (e.g., .pdbqt for AutoDock).

Part 2: The Docking Simulation: Predicting the "Handshake"

With the ligand and protein properly prepared, the next stage is to define the search space and execute the docking algorithm.

Defining the Binding Site: The Grid Box

Instead of searching the entire protein surface, which is computationally prohibitive, docking is focused on a specific region of interest—typically the known active site or a putative allosteric site. This search space is defined by a "grid box."[7]

Causality: The grid box serves two purposes. First, it confines the search algorithm to a manageable volume, drastically increasing computational efficiency. Second, the docking software pre-calculates potential energy grids for different atom types (e.g., carbon, hydrogen, oxygen) within this box. During the simulation, the energy of a given ligand pose is calculated by referencing these pre-computed grid values, which is much faster than calculating pairwise interactions on the fly.

Protocol 3: Setting the Grid Box

  • Identify the Binding Pocket: If a co-crystallized ligand is present in the original PDB structure, the grid box is centered on that ligand's location. This is the basis for validation via "redocking."[13] If the binding site is unknown ("blind docking"), site-finder algorithms or a grid box encompassing the entire protein may be used, though this is less precise.

  • Set Dimensions: The dimensions (x, y, z) of the box are set to be large enough to accommodate the ligand and allow it to rotate and translate freely within the binding site. A good rule of thumb is to have a buffer of at least 5-10 Å around the ligand in all directions.

  • Save Grid Parameters: The center coordinates and dimensions of the grid box are saved to a configuration file that will be read by the docking program.

The Docking Engine: Algorithms and Scoring Functions

A variety of powerful docking software packages are available, each with unique strengths. The choice often depends on the specific research question, available computational resources, and desired accuracy.

Software Licensing Key Features & Strengths
AutoDock Vina Open-SourceWidely used, fast, and generally accurate for virtual screening. Employs a Lamarckian genetic algorithm for searching.[2]
GOLD CommercialKnown for its high accuracy and handling of ligand and protein flexibility. Excellent for lead optimization.[14][15]
Glide (Schrödinger) CommercialPart of a comprehensive suite. Offers different precision modes (SP, XP) and is highly effective for virtual screening and binding mode prediction.[3]
DOCK Open-SourceOne of the original docking programs, continuously developed. Known for its robust performance and flexibility.[10]

For this guide, we will use AutoDock Vina due to its widespread accessibility and proven performance.[2] Vina combines a sophisticated search algorithm with an empirical scoring function.

  • Search Algorithm: This is the method the program uses to explore the vast number of possible ligand positions and conformations (poses) within the grid box. Vina uses a probabilistic search method based on a Lamarckian Genetic Algorithm.

  • Scoring Function: After generating a pose, the scoring function estimates its binding affinity. This is typically reported in kcal/mol, where a more negative value indicates a more favorable predicted interaction.[16] The function is an empirical model that approximates the free energy of binding by considering terms for van der Waals forces, hydrogen bonding, electrostatics, and desolvation energy.[4]

Workflow Visualization

The overall workflow, from preparation to execution, can be visualized as a logical progression of steps, each building upon the last to ensure the final result is robust and meaningful.

docking_workflow cluster_prep Part 1: Pre-Docking Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Post-Docking Analysis Ligand_2D Ligand 2D Structure (from Name/Database) Ligand_3D Generate 3D Conformation + Add Hydrogens Ligand_2D->Ligand_3D Ligand_Min Energy Minimization Ligand_3D->Ligand_Min Ligand_Charge Assign Partial Charges Ligand_Min->Ligand_Charge Ligand_PDBQT Define Rotatable Bonds & Save as PDBQT Ligand_Charge->Ligand_PDBQT Define_Grid Define Grid Box (Binding Site) Ligand_PDBQT->Define_Grid Protein_PDB Select & Download Protein PDB File Protein_Clean Clean Structure (Remove Water, Ions) Protein_PDB->Protein_Clean Protein_H Add Polar Hydrogens & Repair Structure Protein_Clean->Protein_H Protein_Charge Assign Charges Protein_H->Protein_Charge Protein_PDBQT Save as PDBQT Protein_Charge->Protein_PDBQT Protein_PDBQT->Define_Grid Config_File Create Config File (Parameters, Exhaustiveness) Define_Grid->Config_File Run_Vina Execute Docking (AutoDock Vina) Config_File->Run_Vina Output_Files Generate Output (Log File, Poses) Run_Vina->Output_Files Analyze_Scores Analyze Binding Affinities & Cluster Poses Output_Files->Analyze_Scores Visualize Visualize Top Poses & Identify Interactions Analyze_Scores->Visualize Validate Validate Protocol (Redocking, Decoys, MD) Visualize->Validate

Caption: A comprehensive workflow for computational docking studies.

Part 3: Post-Docking Analysis and Validation: From Data to Insight

Executing the docking run is only the midpoint of the study. The true scientific value is derived from a careful and critical analysis of the results.

Interpreting the Output

A typical docking run with AutoDock Vina will produce two main outputs:

  • Log File (.log): This text file contains a table of the top-ranked binding poses (usually 9-10 by default), along with their predicted binding affinities (in kcal/mol) and RMSD values relative to the best pose.

  • Output Structure File (.pdbqt): This file contains the atomic coordinates for all the predicted binding poses, which can be loaded into a molecular visualization program.

Hypothetical Results Table:

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.352
3-7.91.891
4-7.54.567
5-7.42.011

Analysis: The binding affinity is the primary metric for ranking poses; lower (more negative) is better.[1] The RMSD values help in understanding the conformational diversity of the predicted solutions. A set of top-ranking poses with low RMSD values relative to each other (e.g., Poses 1, 2, 3, and 5) suggests convergence to a similar, well-defined binding mode. A high RMSD pose like Pose 4 represents a distinctly different binding orientation.

Visualization and Interaction Mapping

Quantitative scores must be paired with qualitative visual inspection.[16] The top-ranked pose should be loaded into a visualization tool like PyMOL or UCSF ChimeraX to analyze the specific intermolecular interactions driving the binding.[17]

Key Interactions to Identify:

  • Hydrogen Bonds: The quintessential polar interaction. Look for donor-acceptor pairs between the ligand (e.g., the NH groups of the imidamide) and protein residues (e.g., backbone carbonyls or side chains of Asp, Glu, Ser).

  • Hydrophobic Interactions: The burying of nonpolar surfaces. Look for contacts between aliphatic or aromatic parts of the ligand and nonpolar residues like Val, Leu, Ile, and Phe.

  • Electrostatic Interactions (Salt Bridges): Interactions between formally charged groups, such as a protonated amine on the ligand and a deprotonated carboxylate (Asp, Glu) on the protein.

  • Pi-Stacking: Non-covalent interactions between aromatic rings.

Tools like Protein-Ligand Interaction Profiler (PLIP) or LigPlot+ can automatically generate 2D diagrams that summarize these interactions, which are invaluable for analysis and publication.[17][18]

The Mandate for Validation: Ensuring Trustworthiness

A docking result is a computational prediction, not an experimental fact. A rigorous validation protocol is essential to establish confidence in the chosen methodology.[13]

Decision Tree for Docking Validation:

validation_logic Start Start: Validate Docking Protocol CheckCrystal Does a co-crystal of the target with a known ligand exist? Start->CheckCrystal Redock Protocol A: Redocking 1. Extract native ligand. 2. Dock it with the protocol. 3. Calculate RMSD to crystal pose. CheckCrystal->Redock Yes NoCrystal Protocol B: Alternative Validation (No co-crystal available) CheckCrystal->NoCrystal No CheckRMSD Is RMSD < 2.0 Å? Redock->CheckRMSD Success Validation Successful: Protocol is reliable for this target. CheckRMSD->Success Yes Fail Validation Failed: Refine protocol (grid, software, scoring function). CheckRMSD->Fail No Option1 Option 1: Enrichment Study Dock known actives and a large set of decoy (inactive) molecules. NoCrystal->Option1 Option2 Option 2: Cross-Docking Use a different validated docking program/scoring function. NoCrystal->Option2 Option3 Option 3: MD Simulation Run Molecular Dynamics on the top pose to check for stability. NoCrystal->Option3 Consensus Do results show good enrichment, consensus, or stability? Option1->Consensus Option2->Consensus Option3->Consensus Consensus->Success Yes Consensus->Fail No

Caption: A decision-making framework for validating a docking protocol.

  • The Gold Standard: Redocking. The most reliable validation method is to take a protein structure that was solved with a bound ligand, remove the ligand, and then use the docking protocol to place it back into the binding site.[13][19] If the protocol can reproduce the experimentally observed pose with an RMSD of less than 2.0 Å, it is considered validated for that specific target.[13]

  • When No Co-crystal Exists: For many targets, or when screening novel compounds, there is no reference structure. In this case, confidence can be built using alternative methods:

    • Enrichment Studies: Docking a set of known active compounds along with a much larger set of "decoy" molecules (compounds assumed to be inactive). A good protocol will rank the known actives significantly higher than the decoys.[19]

    • Cross-Validation with Different Software: Repeating the docking experiment with a different program that uses a different algorithm and scoring function. If both programs predict a similar binding mode, it increases confidence in the result.[20]

    • Molecular Dynamics (MD) Simulation: The top-ranked docked pose can be used as the starting point for an MD simulation. This is a more computationally intensive method that simulates the movement of atoms over time. If the ligand remains stably bound in its predicted pose throughout the simulation, it provides strong evidence for the plausibility of the docking result.[13]

Conclusion and Forward Look

This guide has detailed a comprehensive and scientifically rigorous workflow for conducting a computational docking study of a novel molecule, this compound. By emphasizing the causality behind each step—from meticulous ligand and protein preparation to robust post-docking analysis and validation—we establish a framework for generating reliable and insightful computational hypotheses.

The output of a docking study is not a final answer but rather a powerful starting point. The predicted binding affinity and interaction patterns for this compound against a chosen target provide a clear, data-driven hypothesis that can guide subsequent experimental work. The ultimate validation of any computational prediction lies in its confirmation through in-vitro binding assays and other laboratory experiments.[21] By integrating computational and experimental approaches, researchers can significantly accelerate the path toward discovering the next generation of therapeutics.

References

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A Theoretical Investigation into the Molecular Structure and Electronic Properties of 3-(Methylsulfonyl)propanimidamide: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of 3-(Methylsulfonyl)propanimidamide. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology using Density Functional Theory (DFT) to predict its key chemical characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol for geometry optimization, vibrational analysis, and the exploration of frontier molecular orbitals and electrostatic potential. The insights derived from such a theoretical study are invaluable for understanding the molecule's reactivity, stability, and potential as a pharmacophore.

Introduction: The Rationale for a Theoretical Approach

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents[1][2]. Similarly, the imidamide moiety is recognized for its role in various biologically active compounds[3][4]. The molecule this compound combines these two important pharmacophores, suggesting a potential for interesting biological and chemical properties. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic landscape is a prerequisite for any rational drug design or synthesis effort involving this scaffold.

Theoretical investigations, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate the molecular properties of novel compounds[5][6]. DFT has proven to be a reliable tool for predicting molecular geometries, vibrational spectra, and electronic characteristics with a high degree of accuracy, often complementing or even guiding experimental work[7][8].

This whitepaper presents a detailed protocol for a comprehensive theoretical study of this compound. The primary objectives of this proposed investigation are:

  • To determine the most stable conformation of the molecule through geometry optimization.

  • To characterize its structural parameters, including bond lengths, bond angles, and dihedral angles.

  • To predict its infrared (IR) spectrum through vibrational frequency analysis.

  • To analyze its electronic properties, including the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), to understand its reactivity and intermolecular interaction sites.

The methodologies outlined herein are designed to be self-validating and are grounded in established computational chemistry practices[7][9].

Computational Methodology: A Step-by-Step Protocol

The following protocol details the proposed computational workflow for the theoretical investigation of this compound.

Initial Structure Preparation
  • 2D to 3D Conversion: The initial 3D structure of this compound will be generated from its 2D representation using a molecular editor and builder such as Avogadro or ChemDraw.

  • Initial Conformer Search: A preliminary conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This step is crucial due to the presence of several rotatable bonds in the molecule[10].

Quantum Chemical Calculations

All quantum chemical calculations will be performed using a modern computational chemistry software package, such as Gaussian, ORCA, or Spartan.

  • Method Selection: Density Functional Theory (DFT) is the chosen method due to its excellent balance of accuracy and computational cost for organic molecules[6]. The ωB97XD functional will be employed as it is a long-range corrected functional that performs well for a wide range of chemical systems, including those with non-covalent interactions. The 6-311++G(d,p) basis set will be used, as it provides a good description of the electronic structure for molecules containing second-row elements like sulfur.

  • Optimization Procedure: The geometry of the most promising low-energy conformers identified in the initial search will be optimized without any symmetry constraints. The optimization will be considered complete when the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following successful geometry optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. The calculated frequencies will be used to predict the infrared (IR) spectrum of the molecule.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites on the molecule. This is particularly useful for predicting how the molecule might interact with biological targets.

Diagram of the Proposed Computational Workflow:

Computational Workflow cluster_start Initial Structure Generation cluster_dft DFT Calculations (ωB97XD/6-311++G(d,p)) cluster_analysis Data Analysis and Interpretation 2D_Structure 2D Structure of This compound 3D_Conversion 2D to 3D Conversion 2D_Structure->3D_Conversion Conformer_Search Molecular Mechanics Conformational Search 3D_Conversion->Conformer_Search Geometry_Optimization Geometry Optimization Conformer_Search->Geometry_Optimization Low-energy conformers Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Structural_Parameters Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Structural_Parameters IR_Spectrum Predicted IR Spectrum Frequency_Calculation->IR_Spectrum HOMO_LUMO HOMO-LUMO Analysis Electronic_Properties->HOMO_LUMO MEP_Map MEP Map Analysis Electronic_Properties->MEP_Map

Caption: A flowchart illustrating the proposed computational workflow for the theoretical investigation of this compound.

Expected Results and Discussion

This section outlines the anticipated outcomes of the proposed theoretical investigation.

Molecular Geometry

The geometry optimization is expected to yield the most stable 3D structure of this compound. The key structural parameters will be presented in tabular format for clarity.

Table 1: Predicted Bond Lengths for the Optimized Geometry of this compound

Atom 1 Atom 2 Predicted Bond Length (Å)
S1 O1 Value
S1 O2 Value
S1 C1 Value
S1 C4 Value
C1 C2 Value
C2 C3 Value
C3 N1 Value
C3 N2 Value
C4 H1 Value
C4 H2 Value
C4 H3 Value
N1 H4 Value
N2 H5 Value

| N2 | H6 | Value |

Table 2: Predicted Bond Angles for the Optimized Geometry of this compound

Atom 1 Atom 2 Atom 3 Predicted Bond Angle (°)
O1 S1 O2 Value
O1 S1 C1 Value
O2 S1 C1 Value
C1 S1 C4 Value
S1 C1 C2 Value
C1 C2 C3 Value
C2 C3 N1 Value
C2 C3 N2 Value

| N1 | C3 | N2 | Value |

Table 3: Predicted Dihedral Angles for the Optimized Geometry of this compound

Atom 1 Atom 2 Atom 3 Atom 4 Predicted Dihedral Angle (°)
C4 S1 C1 C2 Value
S1 C1 C2 C3 Value
C1 C2 C3 N1 Value

| C1 | C2 | C3 | N2 | Value |

Diagram of this compound with Atom Numbering:

Caption: Ball-and-stick model of this compound with atom numbering for reference.

Vibrational Spectrum

The vibrational frequency analysis will provide a theoretical infrared (IR) spectrum. Key vibrational modes are expected to include:

  • S=O stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group, typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively[1].

  • C=N stretching: Characteristic of the imidamide group, expected in the 1680-1620 cm⁻¹ range.

  • N-H stretching: From the imidamide group, appearing as broad bands in the 3400-3100 cm⁻¹ region.

  • C-S stretching: Expected in the 800-600 cm⁻¹ region[1].

These predicted frequencies can be compared with experimental data, if available, to validate the computational model.

Electronic Properties

The HOMO and LUMO are the key orbitals involved in chemical reactions.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. The analysis will likely show the HOMO to be localized on the imidamide nitrogen atoms and potentially the sulfonyl oxygen atoms, indicating these are the primary sites for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is expected to be distributed over the C=N bond of the imidamide group and the sulfur atom of the sulfonyl group, suggesting these are the likely sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability. A large ΔE suggests high stability and low reactivity, while a small ΔE indicates a more reactive molecule.

Conceptual Diagram of HOMO-LUMO Orbitals:

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO->HOMO ΔE = E_LUMO - E_HOMO (Energy Gap) Energy Energy

Caption: A conceptual diagram illustrating the relationship between the HOMO, LUMO, and the energy gap.

The MEP map will provide a visual representation of the charge distribution. It is anticipated that:

  • Negative potential (red/yellow regions): Will be concentrated around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atoms of the imidamide group. These are the sites susceptible to electrophilic attack.

  • Positive potential (blue regions): Will be located around the hydrogen atoms, particularly those attached to the nitrogen atoms of the imidamide group, indicating their acidic nature and potential for hydrogen bonding.

Conclusion

This technical guide has outlined a comprehensive and robust theoretical framework for the investigation of this compound. By employing Density Functional Theory, it is possible to generate reliable predictions of the molecule's structural, vibrational, and electronic properties. The expected results from this computational study will provide fundamental insights into the chemical nature of this molecule, which can guide future synthetic efforts and inform hypotheses about its potential biological activity. This theoretical approach represents a crucial first step in the exploration of this compound as a potentially valuable scaffold in medicinal chemistry and drug development.

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Exploring the Biological Activity of Methylsulfonyl Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Methylsulfonyl Compounds in Drug Discovery

Methylsulfonyl compounds, characterized by the presence of a methylsulfonyl functional group (CH₃SO₂⁻), are emerging as a versatile and potent class of molecules in medicinal chemistry and drug development.[1][2] This guide provides an in-depth exploration of their biological activities, with a primary focus on the most extensively studied member of this class, Methylsulfonylmethane (MSM). Naturally occurring in a variety of foods, MSM is an organosulfur compound recognized for its anti-inflammatory, antioxidant, and potential anti-cancer properties.[3][4] The unique physicochemical characteristics imparted by the methylsulfonyl moiety, such as increased hydrophilicity and metabolic stability, make these compounds attractive scaffolds for the design of novel therapeutics.[5] This guide will delve into the core mechanisms of action, provide detailed experimental protocols for assessing biological activity, and present quantitative data to inform future research and development in this promising area.

Core Mechanisms of Action: Unraveling the Molecular Interactions

The biological effects of methylsulfonyl compounds, particularly MSM, are underpinned by their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer progression. The primary mechanisms identified to date involve the intricate regulation of transcription factors such as NF-κB, STAT3, and Nrf2.

Anti-inflammatory Effects via NF-κB Signaling Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6] Methylsulfonylmethane has been shown to exert its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway.[7] Evidence suggests that MSM can impede the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] By preventing IκBα degradation, MSM effectively blocks the translocation of the active NF-κB p65/p50 heterodimer to the nucleus, thereby downregulating the transcription of its target genes, including TNF-α, IL-6, and IL-1β.[9][10] Some studies suggest a direct interaction with the IκB kinase (IKK) complex, the upstream kinase responsible for IκBα phosphorylation and subsequent degradation, as a potential mechanism of action.[11][12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IkB IKK->IkB Phosphorylates (p) IkB_NFkB IκB-NFκB Complex NFkB NFkB NFkB_n NFκB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IkB Degradation TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates MSM MSM MSM->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Genes Induces

Modulation of the NF-κB signaling pathway by Methylsulfonylmethane (MSM).
Modulation of STAT3 and STAT5b Signaling in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) and 5b (STAT5b) are transcription factors that play critical roles in cancer cell proliferation, survival, and angiogenesis.[13] Constitutive activation of STAT3 is a hallmark of many human cancers. Methylsulfonylmethane has been demonstrated to suppress the growth of breast cancer cells by down-regulating the STAT3 and STAT5b pathways.[2] MSM treatment leads to a reduction in the phosphorylation of both STAT3 and STAT5b, which is a critical step for their activation and subsequent translocation to the nucleus to regulate gene expression.[14] The inhibition of STAT3 phosphorylation by MSM may occur through the modulation of upstream kinases, such as Janus kinases (JAKs) or Src family kinases.[15][16]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes STAT3_dimer_n p-STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocation MSM MSM MSM->JAK Inhibits? DNA DNA STAT3_dimer_n->DNA Binds Genes Target Gene Transcription (Proliferation, Survival) DNA->Genes Induces

Inhibition of the STAT3 signaling pathway by Methylsulfonylmethane (MSM).
Antioxidant Response via Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[17] The methylsulfonyl group, being an electron-withdrawing moiety, is a feature of some synthetic Nrf2 activators.[18] While the direct activation of Nrf2 by MSM is still under investigation, several organosulfur compounds have been shown to activate this pathway.[19][20] Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cellular antioxidant defense system.[21]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Nrf2 Release Methylsulfonyl_Compound Methylsulfonyl Compound Methylsulfonyl_Compound->Keap1 Modifies Cysteine Residues ARE ARE Nrf2_n->ARE Binds Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Genes Induces

Potential activation of the Nrf2 antioxidant response pathway by methylsulfonyl compounds.

Data Presentation: Quantitative Insights into Biological Activity

The following tables summarize key quantitative data on the biological activity of methylsulfonyl compounds from various in vitro studies.

Table 1: Cytotoxic Activity (IC₅₀ Values) of Methylsulfonylmethane (MSM) in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (mg/mL)Reference
AGSHuman gastric carcinoma7228.04[3]
HepG2Human hepatocellular carcinoma7221.87[3]
KYSE-30Human esophageal squamous cell carcinoma7227.98[3]
HCT-116 p53 +/+Colon Cancer24~600 mM[22]
HCT-116 p53 -/-Colon Cancer24~400 mM[22]
A549Lung adenocarcinomaNot SpecifiedNot Specified[23]
HT-29Colorectal adenocarcinomaNot SpecifiedNot Specified[24]

*Note: IC₅₀ values for HCT-116 were extrapolated from viability curves and are approximate.

Table 2: In Vitro Effects of Methylsulfonylmethane (MSM) on Inflammatory Cytokine Production

Cell TypeStimulusMSM ConcentrationCytokineEffectReference
Human Ventricular Cardiomyocytes (Ac16)TNF-α5.0 mg/mLIL-6Significantly decreased production[9][25]
Human Ventricular Cardiomyocytes (Ac16)TNF-α10.0 mg/mLIL-6Significantly decreased production[9][25]
Human Whole BloodLipopolysaccharide (LPS)3 g/day (in vivo supplementation)IL-1βDecreased induction[26]
Human Whole BloodLipopolysaccharide (LPS)3 g/day (in vivo supplementation)IL-6No significant effect[26]
Human Whole BloodLipopolysaccharide (LPS)3 g/day (in vivo supplementation)TNF-αNo significant effect[26]

Experimental Protocols: Methodologies for Assessing Biological Activity

This section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of methylsulfonyl compounds.

In Vitro Assays

Principle: This assay quantitatively measures the activation of NF-κB (p65 subunit) in nuclear extracts by detecting its binding to a specific oligonucleotide sequence immobilized on a microplate.[1][20]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., RAW 264.7 macrophages) at a suitable density in a 10 cm dish and allow them to adhere.

    • Pre-treat cells with various concentrations of the methylsulfonyl compound or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for 30-60 minutes.

  • Nuclear Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a cytoplasmic extraction buffer and centrifuge to pellet the nuclei.[27]

    • Resuspend the nuclear pellet in a nuclear extraction buffer, incubate on ice, and centrifuge to collect the nuclear extract.

  • NF-κB DNA Binding Assay:

    • Add the prepared nuclear extracts to the wells of the NF-κB DNA-binding ELISA plate.

    • Incubate to allow binding of active NF-κB to the immobilized oligonucleotide.

    • Wash the wells to remove unbound proteins.

    • Add the primary antibody against the NF-κB p65 subunit and incubate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash again and add the developing solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Calculate the percentage of NF-κB activation relative to the stimulated control.

NFkB_Assay_Workflow Start Start Cell_Culture Cell Culture & Treatment (Compound + LPS) Start->Cell_Culture Nuclear_Extraction Nuclear Extraction Cell_Culture->Nuclear_Extraction ELISA NF-κB DNA Binding ELISA Nuclear_Extraction->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis End End Data_Analysis->End

Workflow for the NF-κB Activation Assay.

Principle: This protocol details the detection and quantification of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cell lysates using Western blotting.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., breast cancer cell line MDA-MB-231) and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat with the methylsulfonyl compound or vehicle for 1-2 hours.

    • Stimulate with a STAT3 activator (e.g., IL-6) for 15-30 minutes.

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant (protein lysate).

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., Tyr705) overnight at 4°C.[28]

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • Strip the membrane using a stripping buffer.

    • Re-probe the same membrane with a primary antibody for total STAT3, and subsequently for a loading control (e.g., GAPDH or β-actin), following the same incubation and detection steps.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control.

Western_Blot_Workflow Start Start Cell_Treatment Cell Culture & Treatment Start->Cell_Treatment Lysis Protein Lysate Preparation Cell_Treatment->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Blocking Blocking SDS_PAGE->Blocking Primary_Ab Primary Antibody Incubation (p-STAT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Stripping & Re-probing (Total STAT3, Loading Control) Detection->Stripping Analysis Densitometric Analysis Stripping->Analysis End End Analysis->End

Workflow for STAT3 Phosphorylation Western Blot.
In Vivo Assays

Principle: This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds. Carrageenan injection into the paw induces a localized inflammatory response characterized by edema.[29][30]

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration:

    • Administer the methylsulfonyl compound or vehicle (e.g., saline) orally or intraperitoneally 30-60 minutes before carrageenan injection.

    • Administer a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[2]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[18]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Determine the percentage inhibition of edema by the test compound compared to the vehicle control group.

Paw_Edema_Workflow Start Start Acclimatization Animal Acclimatization & Grouping Start->Acclimatization Dosing Compound Administration Acclimatization->Dosing Induction Carrageenan Injection Dosing->Induction Measurement Paw Volume Measurement (0, 1, 2, 3, 4h) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis End End Analysis->End

Workflow for Carrageenan-Induced Paw Edema Model.

Principle: This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice to form solid tumors, which are then used to evaluate the in vivo efficacy of anti-cancer compounds.[30][31]

Step-by-Step Protocol:

  • Cell Culture and Preparation:

    • Culture a human cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells) to 80-90% confluency.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Animal Inoculation:

    • Use 6-8 week old female athymic nude mice.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[18]

  • Treatment and Efficacy Evaluation:

    • When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the methylsulfonyl compound or vehicle control according to a predetermined schedule (e.g., daily oral gavage).

    • Continue to monitor tumor volume and body weight throughout the treatment period.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[18]

Xenograft_Workflow Start Start Cell_Prep Cancer Cell Preparation Start->Cell_Prep Inoculation Subcutaneous Inoculation into Nude Mice Cell_Prep->Inoculation Tumor_Growth Tumor Growth Monitoring Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Efficacy_Eval Tumor Volume Measurement & Data Analysis Treatment->Efficacy_Eval End End Efficacy_Eval->End

Workflow for Human Tumor Xenograft Model.

Future Directions and Conclusion

The exploration of the biological activities of methylsulfonyl compounds is a rapidly advancing field with significant therapeutic potential. The well-established anti-inflammatory and antioxidant properties of MSM, coupled with its emerging anti-cancer effects, highlight the importance of this chemical scaffold in drug discovery. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the mechanisms of action and in vivo efficacy of both existing and novel methylsulfonyl compounds.

Future research should focus on elucidating the precise molecular targets of these compounds and expanding the investigation to a wider range of synthetic derivatives. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation methylsulfonyl-based drugs with enhanced potency and selectivity. Clinical trials investigating the efficacy of MSM in inflammatory conditions such as osteoarthritis have shown promising results, indicating a need for further large-scale studies to validate its therapeutic benefits.[5][31] As our understanding of the intricate roles of signaling pathways in disease pathogenesis continues to grow, methylsulfonyl compounds represent a promising class of molecules for the development of targeted therapies.

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A Technical Guide to the Initial Biological Screening of 3-(Methylsulfonyl)propanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, 3-(Methylsulfonyl)propanimidamide. In the absence of a predetermined biological target, this document outlines a robust, multi-tiered screening cascade designed to identify potential bioactivity through a phenotypic approach. The described methodologies prioritize scientific rigor, incorporating primary viability screening, secondary confirmation assays, and critical counter-screening to ensure data integrity. Detailed protocols, data interpretation guidelines, and workflow visualizations are provided to equip researchers in drug development with the necessary tools to systematically assess the biological potential of this compound.

Introduction: The Rationale for a Phenotypic-First Approach

The journey of a novel chemical compound from the bench to a potential therapeutic is underpinned by a meticulous and systematic evaluation of its biological effects. For a compound with an unknown mechanism of action, such as this compound, a target-agnostic or phenotypic screening approach is the most logical starting point.[1][2] This strategy allows for the discovery of a compound's effects in a complex biological system, such as a living cell, without preconceived notions of its molecular target.[3] Phenotypic screening can unveil unexpected therapeutic potential and provide a broader understanding of a compound's biological impact.[2][4]

This guide is structured to lead the researcher through a logical and efficient screening cascade. We will begin with broad assessments of cytotoxicity and cell viability across a diverse panel of cell lines to cast a wide net for potential activity. Promising "hits" from this primary screen will then be subjected to more focused secondary assays to confirm their effects and rule out experimental artifacts through counter-screening.[5][6] This tiered approach ensures that resources are focused on the most promising activities, while minimizing the risk of pursuing false positives.[7][8]

The Screening Cascade: A Multi-Tiered Strategy

The initial evaluation of this compound will follow a three-tiered screening cascade. This structured process is designed to efficiently identify and validate potential biological activity.

Diagram of the Screening Cascade:

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose Response cluster_2 Tier 3: Counter-Screening Primary_Screen Primary Viability Screening (e.g., ATP content assay) - Broad cell line panel - Single high concentration Dose_Response Dose-Response Analysis - 10-point concentration curve - Determine IC50/EC50 Primary_Screen->Dose_Response Active 'Hits' Orthogonal_Assay Orthogonal Viability Assay (e.g., MTS assay) Dose_Response->Orthogonal_Assay Counter_Screen Assay Interference Screen - Target-independent activity - e.g., Luciferase inhibition assay Orthogonal_Assay->Counter_Screen Confirmed Hits Lead_Optimization Proceed to Lead Optimization & Mechanism of Action Studies Counter_Screen->Lead_Optimization Validated Hits

Caption: A multi-tiered screening cascade for this compound.

Tier 1: Primary Viability Screening

The initial step is a broad assessment of the compound's effect on cell viability across a diverse panel of human cell lines. This approach aims to identify any general cytotoxicity or cell-type-specific effects.

Rationale

A primary screen using a single high concentration of the test compound allows for a rapid and cost-effective initial assessment.[5] By employing a panel of cell lines from different tissue origins (e.g., lung, breast, colon), we increase the probability of detecting tissue-specific bioactivity.[9] An ATP content assay is selected for its high sensitivity, reliability, and amenability to high-throughput screening.[10][11]

Experimental Protocol: ATP Content Viability Assay

This protocol is adapted from commercially available luminescent cell viability assays.

Materials:

  • This compound

  • Selected human cell lines (e.g., A549, MCF-7, LoVo)

  • Appropriate cell culture medium and supplements

  • 96-well or 384-well clear-bottom, white-walled assay plates

  • Luminescent ATP detection reagent

  • Positive control (e.g., a known cytotoxic agent)

  • Negative control (vehicle, e.g., DMSO)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into the assay plates at a predetermined optimal density and allow them to adhere and resume logarithmic growth for 24 hours.

  • Compound Addition: Add this compound at a final concentration of 10 µM to the appropriate wells. Include wells with the positive and negative controls.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.

  • Assay Reagent Addition: Equilibrate the plates to room temperature. Add the luminescent ATP detection reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Incubate for the recommended time to allow for cell lysis and signal stabilization. Measure luminescence using a plate reader.

Data Analysis and Hit Criteria

The raw luminescence data will be normalized to the controls. A compound is typically considered a "hit" if it causes a statistically significant reduction in cell viability compared to the negative control.

Tier 2: Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen will proceed to Tier 2 for confirmation and characterization of their potency.

Rationale

Confirmation of activity is crucial to eliminate false positives arising from experimental error.[12] A dose-response analysis is essential to determine the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[5] An orthogonal assay, which measures a different cellular parameter, is used to confirm that the observed effect is not an artifact of the primary assay's technology.[12] For example, if the primary assay measured ATP levels, an orthogonal assay could measure metabolic activity via MTS reduction.[11]

Experimental Protocol: Dose-Response and Orthogonal Assay

Procedure:

  • Dose-Response: Prepare a serial dilution of this compound (e.g., 10 concentrations ranging from 100 µM to 1 nM).

  • Assay Execution: Perform the cell viability assay as described in Tier 1, but with the range of compound concentrations.

  • Orthogonal Assay (MTS Assay):

    • Following compound incubation, add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent to each well.

    • Incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

Data Presentation

The results of the dose-response analysis should be presented in a table summarizing the IC50 values for each active cell line.

Cell LinePrimary Assay IC50 (µM)Orthogonal Assay IC50 (µM)
A549[Insert Value][Insert Value]
MCF-7[Insert Value][Insert Value]
LoVo[Insert Value][Insert Value]

Tier 3: Counter-Screening for Assay Artifacts

The final step in this initial screening cascade is to perform counter-screens to identify and eliminate compounds that interfere with the assay technology itself.[7][8]

Rationale

False positives can arise from compounds that directly interact with the assay reagents rather than the biological target.[13][14] For example, in a luciferase-based ATP assay, a compound that directly inhibits the luciferase enzyme would appear as a cytotoxic agent.[8] Therefore, a counter-screen using the assay components in the absence of cells is essential to identify such interferences.[12]

Experimental Protocol: Luciferase Inhibition Counter-Screen

Procedure:

  • Assay Setup: In a cell-free system, add the luminescent ATP detection reagent to the wells of an assay plate.

  • Compound Addition: Add this compound at the highest concentration tested in the dose-response analysis.

  • Signal Measurement: Measure luminescence immediately and after a short incubation period.

Interpretation

A significant decrease in luminescence in the presence of the compound indicates direct inhibition of the luciferase enzyme, suggesting that the observed cytotoxicity in the primary assay may be an artifact.

Conclusion and Future Directions

This in-depth technical guide outlines a systematic and robust approach for the initial biological screening of this compound. By following this tiered cascade of primary screening, hit confirmation, and counter-screening, researchers can confidently identify and validate any potential biological activity of this novel compound.

Validated hits from this screening cascade will serve as the foundation for more advanced studies, including:

  • Mechanism of Action Studies: To identify the specific molecular target(s) of the compound.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the compound's effects in a whole-organism model.

The successful execution of this screening plan will provide a critical go/no-go decision point for the further development of this compound as a potential therapeutic agent.

References

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The Imidamide Functional Group: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the expansive landscape of organic chemistry, the imidamide functional group, often referred to as an amidine, represents a class of compounds with the general structure RC(NR)NR₂.[1] These nitrogenous analogs of carboxylic acids and esters exhibit a rich and diverse chemistry stemming from their unique electronic and structural features.[2] While structurally related to the more common amide functionality, imidamides possess significantly different reactivity profiles, most notably their pronounced basicity, making them one of the strongest uncharged bases in organic chemistry.[1] This heightened basicity arises from the ability of the protonated form, the amidinium ion, to delocalize the positive charge across both nitrogen atoms.[1]

This technical guide provides an in-depth exploration of the imidamide functional group for researchers, scientists, and drug development professionals. It will delve into the core principles of their synthesis, reactivity, and multifaceted applications in modern organic synthesis, with a particular focus on their role as versatile intermediates and key structural motifs in medicinally relevant molecules.

Core Concepts: Structure and Reactivity

The defining feature of the imidamide functional group is the C(NR)NR₂ core. The carbon-nitrogen double bond (imine) and the carbon-nitrogen single bond confer a unique reactivity. The lone pair of electrons on the single-bonded nitrogen atom can delocalize into the C=N π-system, resulting in a resonance hybrid with partial double bond character in both C-N bonds. This delocalization is central to understanding the group's properties.

Basicity and Nucleophilicity

As previously mentioned, imidamides are significantly more basic than their amide counterparts. Protonation occurs at the sp²-hybridized imine nitrogen, leading to the formation of a resonance-stabilized amidinium cation where the positive charge is shared between the two nitrogen atoms.[1] This inherent basicity makes them valuable as catalysts and reagents in various organic transformations.

The nitrogen atoms of the imidamide group are also nucleophilic. The degree of nucleophilicity is influenced by the substituents on the nitrogen atoms and the carbon backbone. This property is exploited in various synthetic methodologies, particularly in the construction of heterocyclic systems.

Electrophilicity of the Carbon Atom

The carbon atom of the imidamide functional group is electrophilic and susceptible to attack by nucleophiles. This electrophilicity can be enhanced by N-substitution with electron-withdrawing groups. Reactions with nucleophiles often proceed via an addition-elimination mechanism, leading to the displacement of one of the nitrogen-containing groups.

Synthetic Methodologies for Imidamide Construction

The synthesis of imidamides can be achieved through a variety of methods, each with its own advantages and substrate scope. The choice of synthetic route is often dictated by the desired substitution pattern on the imidamide core.

The Pinner Reaction and Related Approaches

A classic and widely used method for the synthesis of primary imidamides is the Pinner reaction.[1] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate (or imino ether), which is then treated with ammonia or an amine to yield the corresponding imidamide.[1][3]

Experimental Protocol: A Generalized Pinner Reaction for Imidamide Synthesis

Objective: To synthesize a primary imidamide from a nitrile precursor.

Materials:

  • Nitrile (1.0 eq)

  • Anhydrous alcohol (e.g., ethanol, methanol) (excess, as solvent)

  • Anhydrous hydrogen chloride (gas or solution in a compatible solvent)

  • Anhydrous ammonia (gas or solution in a compatible solvent)

  • Anhydrous diethyl ether

  • Reaction vessel equipped with a drying tube and magnetic stirrer

Procedure:

  • Imidate Formation:

    • Dissolve the nitrile (1.0 eq) in an excess of the anhydrous alcohol in the reaction vessel.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with stirring. The reaction is typically exothermic.

    • Allow the reaction to stir at 0 °C or room temperature until the formation of the imidate hydrochloride salt is complete (monitoring by TLC or other appropriate analytical technique is recommended).

    • The imidate salt often precipitates from the reaction mixture. Isolate the salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis to Imidamide:

    • Suspend the isolated imidate hydrochloride salt in a suitable anhydrous solvent (e.g., the alcohol used in the first step).

    • Cool the suspension to 0 °C.

    • Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in an anhydrous solvent dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir until the conversion to the imidamide is complete.

    • The ammonium chloride byproduct will precipitate. Filter the reaction mixture to remove the salt.

    • Concentrate the filtrate under reduced pressure to obtain the crude imidamide.

    • Purify the crude product by recrystallization or chromatography as needed.

Self-Validation:

  • The formation of the intermediate imidate salt can be confirmed by IR spectroscopy (disappearance of the nitrile C≡N stretch and appearance of a C=N stretch).

  • The final imidamide product can be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity. The IR spectrum should show characteristic N-H stretching and bending vibrations for primary imidamides.[4]

Direct Amination of Nitriles

Lewis acids, such as aluminum trichloride, can promote the direct addition of amines to nitriles to form imidamides.[1] This method avoids the need for the intermediate imidate formation.

From Amides and Their Derivatives

Amides can be converted to imidamides through various activation methods. For instance, treatment of an amide with a strong electrophile, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of an amine can lead to the formation of a trisubstituted imidamide.[5]

Multicomponent Reactions

Modern synthetic chemistry has seen the emergence of powerful multicomponent reactions (MCRs) for the efficient construction of complex molecules. Several MCRs have been developed for the synthesis of substituted imidamides. For example, a copper-catalyzed reaction of an alkyne, a sulfonyl azide, and an amine provides a direct route to N-sulfonylamidines.[6]

MCR_for_Imidamide_Synthesis cluster_catalyst Catalyst cluster_product Product Alkyne Alkyne N_Sulfonylamidine N-Sulfonylamidine Alkyne->N_Sulfonylamidine Sulfonyl_Azide Sulfonyl Azide Sulfonyl_Azide->N_Sulfonylamidine Amine Amine Amine->N_Sulfonylamidine Cu_Catalyst Copper Catalyst Cu_Catalyst->N_Sulfonylamidine

The Imidamide Group in Heterocyclic Synthesis

One of the most significant applications of imidamides in organic synthesis is their use as versatile building blocks for the construction of a wide array of heterocyclic compounds. The inherent reactivity of the imidamide moiety, with its nucleophilic nitrogen atoms and electrophilic carbon, allows for a diverse range of cyclization strategies.

Synthesis of Imidazoles

Imidamides are key precursors in several synthetic routes to imidazoles, a core structure in many pharmaceuticals and biologically active molecules. For instance, the reaction of imidamides with α-halo ketones or their equivalents is a well-established method for the synthesis of substituted imidazoles. More recent methods involve the reaction of imidamides with carboxylic acids in the presence of a copper catalyst to form imidazoles regioselectively.[7]

Synthesis of Benzimidazoles

The benzimidazole scaffold is another privileged structure in medicinal chemistry. Imidamides have been utilized in rhodium(III)-catalyzed tandem reactions with N-hydroxycarbamates to efficiently synthesize 2-alkylbenzimidazoles under mild conditions.[8] This protocol demonstrates high regioselectivity and good functional group tolerance.[8]

Benzimidazole_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions cluster_product Product Imidamide Imidamide Benzimidazole 2-Alkylbenzimidazole Imidamide->Benzimidazole N_Hydroxycarbamate N-Hydroxycarbamate N_Hydroxycarbamate->Benzimidazole Rh_Catalyst Rh(III) Catalyst Rh_Catalyst->Benzimidazole Mild_Conditions Mild Conditions Mild_Conditions->Benzimidazole Tandem Reaction

Applications in Drug Development and Medicinal Chemistry

The unique physicochemical properties of the imidamide functional group have made it a valuable scaffold in the design and development of therapeutic agents.[9] The ability of the imidamide group to engage in hydrogen bonding and its basicity allow for favorable interactions with biological targets.[9]

Imidamides as Bioisosteres

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a compound's pharmacological profile, is a powerful strategy. The imidamide group can act as a bioisostere for other functional groups, such as amides and carboxylic acids, offering a way to modulate properties like solubility, metabolic stability, and target binding affinity.[10]

Imidamide-Containing Drugs

Several approved drugs and clinical candidates incorporate the imidamide moiety. Examples include:

DrugTherapeutic AreaRole of the Imidamide Group
Pentamidine AntiprotozoalThe two terminal imidamide groups are crucial for its binding to the minor groove of DNA.[9]
Imidocarb AntiprotozoalThe imidamide functionalities are essential for its therapeutic activity.[1]
Xylamidine 5HT2A Receptor AntagonistThe imidamide group plays a key role in receptor binding.[1]
Solid-Phase Synthesis of Imidamide-Containing Peptides

The development of solid-phase synthesis protocols for the incorporation of imidamide-containing building blocks has expanded their use in the creation of novel peptide-based therapeutics. For example, a method for the on-resin synthesis of amino acid- and peptide-phenylbenzimidazole-amidine conjugates has been developed, facilitating the installation of these DNA-binding motifs into peptide chains.[11]

Spectroscopic Characterization of Imidamides

The structural elucidation of imidamides relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Primary and secondary imidamides exhibit characteristic N-H stretching vibrations in the region of 3100-3500 cm⁻¹. The C=N stretching vibration typically appears in the range of 1600-1680 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the N-H protons can vary widely depending on the solvent and concentration due to hydrogen bonding. Protons on the carbon atom of the imidamide group typically resonate in the downfield region.

    • ¹³C NMR: The carbon atom of the C=N bond is characteristically deshielded and appears at a chemical shift in the range of 150-170 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of imidamides, aiding in their structural confirmation.

Conclusion

The imidamide functional group, with its distinct structural and electronic properties, has carved out a significant niche in the field of organic synthesis. Its pronounced basicity, coupled with the nucleophilicity of its nitrogen atoms and the electrophilicity of its carbon center, makes it a remarkably versatile synthon. From its foundational role in the Pinner reaction to its application in modern multicomponent and transition-metal-catalyzed transformations, the imidamide continues to be a key player in the construction of complex molecules, particularly nitrogen-containing heterocycles. For researchers and professionals in drug development, a thorough understanding of imidamide chemistry is indispensable. Its prevalence in medicinally active compounds and its utility as a bioisosteric replacement underscore its importance in the ongoing quest for novel and effective therapeutic agents. The continued exploration of new synthetic methodologies and applications will undoubtedly further solidify the imidamide functional group's position as a cornerstone of modern organic and medicinal chemistry.

References

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Whitepaper: The Propanimidamide Scaffold - A Bioisosteric Approach to Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The propanamide moiety is a cornerstone of modern medicinal chemistry, present in a multitude of approved therapeutic agents. However, its inherent susceptibility to enzymatic hydrolysis can present significant challenges in drug development, impacting metabolic stability and bioavailability. This guide introduces the propanimidamide functional group as a compelling, non-classical bioisostere of the propanamide.[1] By replacing the amide oxygen with a nitrogen atom, the propanimidamide scaffold offers a unique opportunity to modulate physicochemical properties, enhance metabolic stability, and explore novel interactions with biological targets. We present a comprehensive technical overview of the discovery process for novel propanimidamide derivatives, from rational design and synthesis to pharmacological evaluation and structure-activity relationship (SAR) analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox and address the enduring challenges of drug metabolism and potency.

Introduction: The Rationale for Propanimidamides

In the quest for optimized drug candidates, the strategic modification of known pharmacophores is a pillar of medicinal chemistry. Bioisosteric replacement—the substitution of one atom or group with another that produces a compound with similar biological activity—is a powerful strategy to enhance pharmacological profiles.[1] The amide bond, while critical for structural integrity and target interaction in many drugs, is often a metabolic liability.[2]

The propanimidamide scaffold emerges as a promising bioisostere of the propanamide. The fundamental difference, the substitution of the carbonyl oxygen with a nitrogen atom, introduces several key changes:

  • Altered H-Bonding: The imidamide group presents a different arrangement of hydrogen bond donors and acceptors, potentially leading to novel and stronger interactions within a target's binding site.

  • Increased Basicity: The imine nitrogen is more basic than a carbonyl oxygen, which can influence solubility, cell permeability, and interactions with acidic residues in a protein.

  • Enhanced Metabolic Stability: The C=N bond of the imidamide is generally more resistant to cleavage by common metabolic enzymes like proteases and amidases compared to the C=O bond of an amide.[2]

Recent explorations into imidamide-based compounds have demonstrated their potential as potent and selective enzyme inhibitors, notably targeting inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[3][4] This precedent validates the imidamide core as a biologically relevant and promising starting point for novel drug discovery campaigns.

Part 1: Lead Discovery and Synthesis Strategy

The discovery of a novel propanimidamide series begins with a robust and flexible synthetic strategy that allows for the creation of a diverse chemical library. The primary goal is to establish a synthetic route that can accommodate a wide variety of substituents at key positions, enabling a thorough exploration of the structure-activity landscape.

General Synthetic Workflow

A common and effective method for synthesizing N-substituted propanimidamides is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate, followed by reaction with an amine.

Step 1: Synthesis of Propyl Propanimidate Hydrochloride (Intermediate II)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add anhydrous propanenitrile (I, 1.0 eq) and anhydrous propan-1-ol (3.0 eq) in anhydrous diethyl ether (0.5 M).

  • Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution for 2-3 hours, ensuring the temperature does not exceed 5°C.

    • Causality Insight: The reaction must be strictly anhydrous as any water will hydrolyze the intermediate imidate back to the nitrile or to an ester. The use of HCl gas is critical as it acts as the catalyst for the formation of the reactive nitrilium ion intermediate.

  • Workup: Seal the flask and allow it to stand at 4°C for 24 hours, during which time a white precipitate of the imidate hydrochloride salt (II) will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum to yield the propyl propanimidate hydrochloride (II). This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of Final Propanimidamide Derivative (IV)

  • Setup: In a separate flask, dissolve the propyl propanimidate hydrochloride (II, 1.0 eq) in anhydrous ethanol (0.4 M).

  • Reaction: Add the desired primary or secondary amine (III, 1.1 eq) to the solution. Stir the reaction mixture at room temperature for 12-18 hours.

    • Causality Insight: The amine acts as a nucleophile, attacking the electrophilic carbon of the imidate. The use of a slight excess of the amine helps to drive the reaction to completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Purification:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining HCl salt, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product using flash column chromatography on silica gel to obtain the pure propanimidamide derivative (IV).

Visualization of Synthetic Workflow

G cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Amination Nitrile Propanenitrile (I) Imidate Propyl Propanimidate HCl (II) Nitrile->Imidate Propan-1-ol, Dry HCl (gas), Anhydrous Ether, 0°C FinalProduct N-Substituted Propanimidamide (IV) Imidate->FinalProduct Amine Primary/Secondary Amine (III, R-NHR') Amine->FinalProduct

Caption: General two-step synthesis of propanimidamide derivatives.

Part 2: Characterization and SAR Analysis

Once a library of derivatives is synthesized, the next critical phase is to confirm their chemical structures and systematically evaluate how structural changes impact biological activity. This iterative process is the core of a Structure-Activity Relationship (SAR) campaign.

Structural Verification

Each newly synthesized compound must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental formula.

  • Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound, which should typically be >95% for biological testing.

The Iterative SAR Cycle

The goal of SAR is to identify the key molecular features (pharmacophores) responsible for the desired biological effect. This is achieved by systematically modifying the lead compound at different positions and observing the resulting change in potency. For our propanimidamide scaffold, we can define three key regions for modification:

  • R1 Group: The substituent attached to the core ethyl backbone.

  • R2 Group: The substituent on the imine nitrogen.

  • R3 Group: The substituent on the amine nitrogen.

SAR_Cycle Design Design Analogs Synthesize Synthesize Design->Synthesize Library Expansion Test Test Activity Synthesize->Test Biological Screening Analyze Analyze Data (SAR) Test->Analyze Potency & Selectivity Data Analyze->Design New Hypothesis

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Data Presentation: Hypothetical SAR for iNOS Inhibition

Let's consider a hypothetical SAR study for a series of propanimidamide derivatives designed as iNOS inhibitors. The data below illustrates how systematic modifications can lead to a potent and selective compound.

Compound IDR1 (Backbone)R2 (Imine-N)R3 (Amine-N)iNOS IC₅₀ (µM)[3][4]
PRO-01 HHH> 100
PRO-02 PhenylHH52.5
PRO-03 2-AminophenylHH25.1
PRO-04 2-AminophenylMethylH15.8
PRO-05 2-AminophenylHMethyl30.2
PRO-06 2-Amino-5-methoxyphenylHH9.7
PRO-07 2-Amino-5-methoxyphenyl4-(Trifluoromethyl)benzylH4.6
PRO-08 2-Amino-5-methoxyphenyl4-ChlorobenzylH7.2

SAR Insights:

  • R1 Group: A simple hydrogen at R1 (PRO-01) shows no activity. Adding a phenyl group (PRO-02) introduces activity, which is enhanced by an amino substituent (PRO-03), suggesting a key hydrogen bond interaction. Further substitution with an electron-donating methoxy group (PRO-06) improves potency.

  • R2/R3 Groups: Comparing PRO-04 and PRO-05 suggests that substitution on the imine nitrogen (R2) is more favorable than on the amine nitrogen (R3).

  • Optimal Candidate: The introduction of a bulky, electron-withdrawing trifluoromethylbenzyl group at the R2 position (PRO-07) leads to the most potent compound. This suggests a deep hydrophobic pocket in the enzyme's active site that can accommodate this group. Docking studies would be the logical next step to validate this hypothesis.[4]

Part 3: Pharmacological Evaluation

With potent lead compounds identified from the SAR campaign, the focus shifts to a more detailed pharmacological characterization. This involves a tiered screening cascade to confirm on-target activity, assess selectivity, and evaluate cellular effects.

The Screening Cascade

A hierarchical approach ensures that resources are focused on the most promising candidates.

  • Primary Screen (Biochemical): A high-throughput assay using purified iNOS enzyme to confirm direct inhibition and determine IC₅₀ values accurately.

  • Secondary Screen (Cell-Based): A cell-based assay, for example, using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to measure the inhibition of nitric oxide (NO) production. This confirms that the compound can cross the cell membrane and is active in a more complex biological environment.

  • Selectivity Assays: Counter-screens against related isoforms, such as neuronal NOS (nNOS) and endothelial NOS (eNOS), are crucial.[4][5] A high degree of selectivity for iNOS over eNOS is particularly important, as eNOS inhibition can lead to undesirable cardiovascular side effects.[3]

  • In Vivo Models: Promising candidates are advanced into animal models of inflammatory disease (e.g., a carrageenan-induced paw edema model) to evaluate efficacy and preliminary pharmacokinetics.

Visualization of the Screening Cascade

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Primary Primary Screen: Purified iNOS Enzyme Assay (Determine IC₅₀) Secondary Secondary Screen: Cell-Based NO Production Assay (Confirm Cellular Activity) Primary->Secondary Selectivity Selectivity Screens: nNOS and eNOS Enzyme Assays (Assess Off-Target Effects) Secondary->Selectivity InVivo Animal Model of Inflammation (Efficacy & PK/PD) Selectivity->InVivo Advance Promising Candidates

Caption: A tiered screening cascade for evaluating iNOS inhibitors.

Mechanism of Action (MoA) Studies

Understanding how a compound inhibits its target is essential. Key MoA studies include:

  • Enzyme Kinetics: Performing kinetic assays (e.g., Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive. This provides insight into whether the inhibitor binds to the enzyme's active site or an allosteric site.

  • Molecular Docking: In silico docking studies can provide a structural model of how the inhibitor binds to the iNOS active site.[4] This can rationalize the observed SAR data, for example, by showing how the trifluoromethylbenzyl group of PRO-07 fits into a specific pocket, and guide the design of future, more potent analogs.[3]

Conclusion and Future Directions

The propanimidamide scaffold represents a fertile ground for the discovery of novel therapeutics. By leveraging it as a bioisostere for the common propanamide moiety, medicinal chemists can systematically overcome challenges related to metabolic instability while unlocking new pharmacological potential. The successful identification of imidamide-based NOS inhibitors serves as a powerful proof-of-concept for this approach.[3][4]

The path forward is clear: expand the synthetic methodologies to access even greater chemical diversity, apply this scaffold to a wider range of biological targets known to be modulated by propanamide drugs, and integrate computational chemistry earlier in the design phase to accelerate the discovery of potent and selective clinical candidates. The principles and workflows outlined in this guide provide a robust framework for any research team aiming to explore this exciting and underexploited chemical space.

References

  • Carrion, M. D., et al. (2022). Bioactive imidamide-based compounds targeted against nitric oxide synthase. Bioorganic Chemistry, 121, 105637. Available at: [Link]

  • ResearchGate. (2022). Synthesis, Bioevaluation and Docking Studies of New Imidamide Derivatives as Nitric Oxide Synthase Inhibitors | Request PDF. Available at: [Link]

  • ResearchGate. (2022). Bioactive imidamide-based compounds targeted against nitric oxide synthase | Request PDF. Available at: [Link]

  • Entrena, A., et al. (2021). Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 44, 116294. Available at: [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. Available at: [Link]

  • Wall, B., et al. (2024). General Installation of (4 H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone. Journal of the American Chemical Society. Available at: [Link]

  • Wall, B., et al. (2023). General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone. ChemRxiv. Available at: [Link]

  • Drug Discovery Pro. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • Cambridge MedChem Consulting. (2016). Ester and Amide Bioisosteres. Available at: [Link]

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Methodological & Application

Application Note: High-Throughput Screening for Serine Protease Inhibitors Using 3-(Methylsulfonyl)propanimidamide as a Scaffold Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for employing 3-(Methylsulfonyl)propanimidamide as a representative test compound within a high-throughput screening (HTS) campaign aimed at discovering novel serine protease inhibitors. While the specific biological activity of this compound is not yet characterized, its chemical structure, featuring a positively charged amidine group, makes it a plausible candidate for interacting with the S1 specificity pocket of serine proteases.[1][2][3] This application note details a robust, fluorescence-based enzymatic assay protocol, outlines critical steps for assay development and validation, and provides a framework for data analysis and hit confirmation. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: The Rationale for Screening Amidine-Containing Compounds

Serine proteases are a large and diverse family of enzymes crucial to numerous physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in a wide range of diseases, making them significant targets for therapeutic intervention.[1] A common strategy in designing inhibitors for these enzymes is to target the highly conserved catalytic triad and the adjacent S1 specificity pocket, which often accommodates positively charged residues.

The amidine functional group, present in this compound, is a well-established pharmacophore known to act as a bioisostere for the guanidinium group of arginine or the ammonium group of lysine.[1][2][4] This mimicry allows amidine-containing molecules to bind competitively to the S1 pocket of serine proteases like thrombin and trypsin, making them attractive starting points for inhibitor design.[1] High-throughput screening (HTS) provides a powerful methodology to rapidly evaluate large libraries of compounds, such as those containing the amidine scaffold, to identify promising "hit" compounds that can be further optimized into potent and selective drug candidates.[5][6][7][8]

This guide uses a hypothetical scenario where this compound is part of a larger compound library being screened against a representative serine protease (e.g., Trypsin) using a sensitive and reliable fluorescence-based assay.

Assay Principle: Fluorescence-Based Protease Activity

The screening protocol employs a coupled-enzyme, fluorescence-based assay, a common and highly sensitive method in HTS.[6][9][10][11][12] The principle relies on the cleavage of a specific, non-fluorescent substrate by the target serine protease. This enzymatic reaction releases a product that is then acted upon by a secondary enzyme in the assay mixture, leading to the generation of a highly fluorescent molecule (e.g., resorufin).

The measured fluorescence intensity is directly proportional to the rate of the protease's enzymatic activity. In an inhibition screen, active compounds will block the protease, preventing substrate cleavage and resulting in a decrease in the fluorescent signal. This approach offers high sensitivity and is amenable to automation in 384- or 1536-well plate formats.[9][13]

AssayPrinciple Protease Serine Protease (Target Enzyme) Product1 Cleaved Product Protease->Product1 Cleavage Substrate Non-Fluorescent Substrate Substrate->Protease CouplingEnzyme Coupling Enzyme Product1->CouplingEnzyme Inhibitor This compound (Test Compound) Inhibitor->Protease Inhibition Resorufin Resorufin (High Fluorescence) CouplingEnzyme->Resorufin Conversion Resazurin Resazurin (Low Fluorescence) Resazurin->CouplingEnzyme

Caption: Fluorescence-based coupled-enzyme assay principle for HTS.

Materials and Reagents

  • Target Enzyme: Purified serine protease (e.g., Trypsin).

  • Test Compound: this compound solution in DMSO.

  • Compound Library: Typically dissolved in 100% DMSO.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20.

  • Protease Substrate: Specific substrate for the target enzyme.

  • Coupling Enzyme & Detection Reagents: e.g., Glycerol Dehydrogenase, Diaphorase, and Resazurin.

  • Plates: 384-well, black, flat-bottom plates suitable for fluorescence readings.

  • Instrumentation: Fluorescence plate reader, automated liquid handling systems.

Experimental Protocols

Part 4.1: Assay Development and Validation

Before initiating a full-scale HTS campaign, the assay must be optimized and validated to ensure it is robust and reliable. The key statistical parameter for this is the Z'-factor.[14][15][16][17]

Z'-Factor Calculation: The Z'-factor is a measure of the statistical effect size of the assay and reflects the separation between the positive and negative control signals.[16][17] It is calculated using the means (µ) and standard deviations (σ) of the positive (p, max signal) and negative (n, min signal) controls.

Z' = 1 - (3σp + 3σn) / |µp - µn|

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[18]
0 to 0.5Marginal assay, may require optimization.[16]
< 0Unsuitable for HTS, signals overlap.[15]

Protocol for Z'-Factor Determination:

  • Prepare Controls: Designate columns on a 384-well plate for controls.

    • Negative Control (Max Signal): All assay components except for an inhibitor (add DMSO vehicle only).

    • Positive Control (Min Signal): All assay components plus a known, potent inhibitor of the target protease.

  • Dispense Reagents: Use automated liquid handlers to add assay buffer, enzyme, and substrate to all wells.

  • Dispense Controls: Add DMSO to negative control wells and the known inhibitor to positive control wells.

  • Incubate: Incubate the plate according to optimized conditions (e.g., 30 minutes at 37°C).

  • Read Plate: Measure fluorescence intensity using a plate reader.

  • Calculate Z': Use the formula above with data from at least 16 replicates of each control to calculate the Z'-factor. An acceptable assay should have a Z'-factor ≥ 0.5.[18]

Part 4.2: Primary High-Throughput Screen

The goal of the primary screen is to rapidly test the entire compound library at a single concentration to identify "hits".[19][20]

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each library compound, including this compound, into the wells of 384-well assay plates. This results in a final assay concentration of typically 10 µM.

  • Control Plating: Dispense DMSO (negative control) and a known inhibitor (positive control) into designated control wells on each plate.

  • Enzyme Addition: Add the serine protease solution to all wells and briefly centrifuge the plates.

  • Substrate Addition & Incubation: Add the substrate/detection reagent mix to initiate the reaction. Incubate for the predetermined optimal time.

  • Signal Detection: Read the fluorescence intensity on a plate reader.

Part 4.3: Data Analysis and Hit Identification
  • Normalization: Raw fluorescence data from each well is normalized to the plate's internal controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - µ_PositiveControl) / (µ_NegativeControl - µ_PositiveControl))

  • Hit Selection: A "hit" is defined as a compound that produces a percent inhibition value exceeding a predefined threshold, typically three standard deviations from the mean of the negative controls.

Part 4.4: Hit Confirmation and Dose-Response Analysis

Hits from the primary screen must be re-tested to confirm their activity and rule out false positives. Confirmed hits are then evaluated in a dose-response assay to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).[21][22][23][24]

Dose-Response Protocol:

  • Serial Dilution: Create a series of dilutions for each confirmed hit compound (e.g., 8-point, 1:3 dilution series) starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the protease assay as described above, with each well receiving a different concentration of the hit compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.[23][25]

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening & Confirmation AssayDev Assay Optimization (Enzyme/Substrate Titration) ZFactor Z'-Factor Validation (Z' >= 0.5) AssayDev->ZFactor PrimaryHTS Primary Screen (Single Concentration) ZFactor->PrimaryHTS HitSelection Hit Identification (% Inhibition > Threshold) PrimaryHTS->HitSelection HitConfirmation Hit Confirmation (Re-test) HitSelection->HitConfirmation DoseResponse Dose-Response & IC50 (Potency Determination) HitConfirmation->DoseResponse

Caption: High-throughput screening workflow from assay development to hit validation.

Data Presentation and Interpretation

Table 1: Sample Dose-Response Data for a Confirmed Hit

Compound Conc. (µM)% Inhibition (Mean ± SD, n=3)
100.0098.5 ± 2.1
33.3395.2 ± 3.5
11.1185.1 ± 4.0
3.7055.3 ± 5.2
1.2320.1 ± 3.8
0.418.5 ± 2.5
0.142.1 ± 1.9
0.050.5 ± 1.1
Calculated IC50 4.1 µM

An IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[22] A lower IC50 value indicates higher potency. Compounds with promising potency (e.g., low micromolar to nanomolar IC50 values) become candidates for lead optimization studies, where medicinal chemists will work to improve their potency, selectivity, and drug-like properties.

Conclusion

This application note provides a validated, step-by-step framework for conducting a high-throughput screening campaign to identify novel serine protease inhibitors, using this compound as a representative compound from a screening library. By following the detailed protocols for assay development, primary screening, and hit confirmation, researchers can efficiently identify and characterize promising lead compounds for further drug development efforts. The integration of robust quality control metrics like the Z'-factor ensures the generation of high-quality, reproducible data critical for success in modern drug discovery.[26][27]

References

  • Stravato, A., Lento, C., Maco, B., De Amici, M., & De Micheli, C. (2011). Aromatic Amidines: Inhibitory Effect on Purified Plasma Serine Proteinases, Blood Coagulation and Platelet Aggregation. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 115-22. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from Oregon State University. [Link]

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  • On HTS. (2023). Z-factor. On HTS. [Link]

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  • Wang, Y., Chen, H., & Liu, Y. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry, 91(1), 23-40. [Link]

  • Wang, Y., Chen, H., & Liu, Y. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry, 91(1), 23-40. [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]

  • Napper, A. D. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 10(11), 1165-1175. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

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  • Abe, Y., Sasaki, H., Osaki, T., Kamiya, K., Kawano, R., Miki, N., & Takeuchi, S. (2011). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. 15th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]

  • Li, H., et al. (2002). Mechanism of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Irreversible Enzyme Inactivation without Inactivator Modification. Journal of the American Chemical Society, 124(44), 13177-13184. [Link]

  • Danso, D., et al. (2024). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. bioRxiv. [Link]

  • Clement, B., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 115-22. [Link]

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  • Gubler, H., Schopfer, U., & Jacoby, E. (2013). Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. Journal of Biomolecular Screening, 18(1), 1-13. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

  • Rockway, T. W., et al. (2005). Species specificity of amidine-based urokinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(16), 3745-50. [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. [Link]

  • Davies, G., et al. (2021). High-Throughput Mechanism of Inhibition. SLAS Discovery, 26(2), 248-256. [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. University of Bath's research portal. [Link]

  • Lee, J., et al. (2013). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 56(17), 6797-6810. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3369. [Link]

  • Lariosa-Willingham, K. D., et al. (2016). A high throughput drug screening assay to identify compounds that promote oligodendrocyte differentiation using acutely dissociated and purified oligodendrocyte precursor cells. BMC Research Notes, 9, 419. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. Current Medicinal Chemistry, 30(3), 329-357. [Link]

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Sources

Application Notes and Protocols for 3-(Methylsulfonyl)propanimidamide in Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical Guide for Investigating a Novel Anti-Inflammatory Agent

Senior Application Scientist Note: Extensive literature searches did not yield specific data for a compound with the exact name "3-(Methylsulfonyl)propanimidamide." Therefore, this document is presented as a hypothetical application note and series of protocols based on a scientific analysis of its constituent functional groups: the methylsulfonyl moiety and the propanimidamide (amidine) moiety. The proposed mechanisms, experimental designs, and expected outcomes are scientifically reasoned hypotheses intended to guide the investigation of this or structurally similar novel compounds.

Introduction: The Rationale for Investigating this compound in Metabolic Disorders

Metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) are characterized by a state of chronic, low-grade inflammation. This "meta-inflammation" is a key driver of insulin resistance and tissue damage. Consequently, therapeutic strategies aimed at mitigating this inflammation hold significant promise.

The structure of this compound combines two pharmacologically relevant functional groups:

  • The Methylsulfonyl Group: This group is the core of Methylsulfonylmethane (MSM), a well-documented anti-inflammatory and antioxidant agent.[1][2][3][4] Studies have shown that MSM can ameliorate obesity-induced metabolic disorders in mice by improving glucose and lipid homeostasis.[5][6] Its primary mechanism involves the inhibition of the pro-inflammatory NF-κB signaling pathway.[1][2]

  • The Imidamide (Amidine) Group: Amidines are potent pharmacophores due to their basicity and ability to form strong hydrogen bonds and electrostatic interactions with biological targets.[7] They are found in numerous bioactive compounds, including enzyme inhibitors (e.g., serine proteases, nitric oxide synthase) and receptor modulators.[8][9][10][11]

We hypothesize that this compound acts as a novel anti-inflammatory agent, where the methylsulfonyl group provides the core anti-inflammatory activity, and the propanimidamide moiety enhances target engagement and specificity, potentially leading to potent inhibition of inflammatory pathways central to metabolic disease.

Hypothesized Mechanism of Action

We propose that this compound targets the NF-κB signaling cascade, a central regulator of inflammation. The primary hypothesis is that the compound inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. The basic amidine group may facilitate binding to the ATP-binding pocket or an allosteric site on the IKK complex.

Diagram: Hypothesized Signaling Pathway Inhibition

G cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Compound 3-(Methylsulfonyl) propanimidamide Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription LPS LPS (Inflammatory Stimulus) LPS->TLR4 Activates

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following protocols are designed to test the hypothesis that this compound has anti-inflammatory effects relevant to metabolic disorders.

Protocol 3.1: In Vitro Anti-inflammatory Activity in Macrophages

Objective: To determine if this compound can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Rationale: Macrophages are key immune cells that drive inflammation in metabolic tissues like adipose tissue and the liver. LPS is a potent activator of the TLR4/NF-κB pathway in these cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound (dissolved in DMSO or sterile water)

  • LPS (from E. coli O111:B4)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Pen-Strep at 37°C, 5% CO₂.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Toxicity Assessment: To determine a non-toxic working concentration, treat cells with a dose range of this compound (e.g., 1 µM to 100 µM) for 24 hours. Assess viability using an MTT assay. Use concentrations that result in >90% viability for subsequent experiments.

  • Treatment: Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide Assay: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's protocol.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

Data Presentation: Expected In Vitro Anti-inflammatory Effects

Treatment GroupViability (%)NO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Vehicle)100 ± 52.1 ± 0.450 ± 1535 ± 10
LPS (100 ng/mL)98 ± 425.5 ± 2.13500 ± 2502800 ± 210
LPS + Cmpd (10 µM)97 ± 515.3 ± 1.52100 ± 1801850 ± 150
LPS + Cmpd (25 µM)95 ± 68.9 ± 0.91150 ± 120900 ± 95
LPS + Cmpd (50 µM)92 ± 54.5 ± 0.6450 ± 50320 ± 40

Data are hypothetical means ± SD.

Diagram: In Vitro Experimental Workflow

G cluster_assays A Seed RAW 264.7 Cells (96-well plate) B Adherence (Overnight) A->B C Pre-treat with Compound (1 hour) B->C D Stimulate with LPS (24 hours) C->D E Collect Supernatant D->E F Griess Assay (NO) E->F G ELISA (TNF-α) E->G H ELISA (IL-6) E->H

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Protocol 3.2: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the therapeutic potential of this compound on metabolic parameters in a preclinical model of obesity and insulin resistance.

Rationale: The DIO mouse model mimics many features of human metabolic syndrome, including obesity, hyperglycemia, insulin resistance, and chronic inflammation, making it a relevant model for testing novel therapeutics.

Materials:

  • C57BL/6J male mice (age 6-8 weeks)

  • High-Fat Diet (HFD, 60% kcal from fat) and Control Diet (CD, 10% kcal from fat)

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Glucometer and test strips

  • Insulin and glucose solutions for tolerance tests

  • ELISA kits for plasma insulin and cytokines

Procedure:

  • Induction of Obesity: Feed mice an HFD for 10-12 weeks to induce obesity and insulin resistance. A control group is fed a CD.

  • Group Allocation: Randomly assign HFD-fed mice into two groups (n=8-10 per group): HFD + Vehicle and HFD + Compound. A CD-fed group serves as a healthy control.

  • Treatment: Administer this compound (e.g., 10-50 mg/kg, based on preliminary studies) or vehicle daily via oral gavage for 4-6 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

  • Glucose and Insulin Tolerance Tests (GTT & ITT):

    • GTT (Week 4 of treatment): After an overnight fast, administer an intraperitoneal (i.p.) injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • ITT (Week 5 of treatment): After a 4-hour fast, administer an i.p. injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Terminal Sacrifice and Sample Collection: At the end of the treatment period, collect blood for plasma analysis (glucose, insulin, lipids, cytokines). Harvest tissues (liver, epididymal white adipose tissue) for histological and gene expression analysis (e.g., qPCR for inflammatory markers).

Data Presentation: Expected In Vivo Metabolic Improvements

ParameterControl DietHigh-Fat Diet (Vehicle)High-Fat Diet (Compound)
Body Weight Gain (g)5 ± 1.520 ± 3.014 ± 2.5
Fasting Glucose (mg/dL)95 ± 8160 ± 15125 ± 12
Fasting Insulin (ng/mL)0.5 ± 0.12.5 ± 0.41.5 ± 0.3
GTT AUC (mg/dL*min)15,000 ± 1,20035,000 ± 2,50024,000 ± 2,000
Adipose TNF-α mRNA1.0 ± 0.24.5 ± 0.62.0 ± 0.4

Data are hypothetical means ± SD. AUC = Area Under the Curve.

Conclusion and Future Directions

This guide outlines a hypothetical, yet scientifically rigorous, framework for the initial investigation of this compound as a potential therapeutic for metabolic disorders. Based on the known anti-inflammatory properties of the methylsulfonyl group and the drug-like characteristics of the amidine moiety, this compound warrants investigation. The proposed protocols provide a clear path to test its efficacy in both cellular and whole-animal systems.

Positive results from these studies would justify further research, including:

  • Target Deconvolution: Identifying the precise molecular target(s) of the compound.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Advanced Models: Testing the compound in other models of metabolic disease, such as genetic models of diabetes (db/db mice) or models of NAFLD/NASH.

By systematically applying these methodologies, researchers can effectively evaluate the therapeutic potential of this compound and similar novel chemical entities in the fight against metabolic disease.

References

  • Kim, Y. H., Kim, D. H., Lim, H., Baek, D. Y., Shin, H. K., & Kim, J. K. (2009). The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages. Biological & Pharmaceutical Bulletin, 32(4), 651-656. URL: [Link]

  • PubMed. (2009). The anti-inflammatory effects of methylsulfonylmethane on lipopolysaccharide-induced inflammatory responses in murine macrophages. National Center for Biotechnology Information. URL: [Link]

  • MDPI. (2023). Anti-Inflammatory and Antioxidant Effects of Topical Formulations Containing Plant Extracts, Methylsulfonylmethane, and Peptiskin® in In Vitro Models of Arthritis. MDPI. URL: [Link]

  • Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290. URL: [Link]

  • Medical News Today. (2023). MSM (methylsulfonylmethane) health benefits: Joint pain and more. Medical News Today. URL: [Link]

  • PubMed. (2016). Methylsulfonylmethane (MSM), an organosulfur compound, is effective against obesity-induced metabolic disorders in mice. National Center for Biotechnology Information. URL: [Link]

  • ResearchGate. (n.d.). Synthesis of propanamide derivative. ResearchGate. URL: [Link]

  • PubMed. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. National Center for Biotechnology Information. URL: [Link]

  • ResearchGate. (2016). Methylsulfonylmethane (MSM), an organosulfur compound, is effective against obesity-induced metabolic disorders in mice. ResearchGate. URL: [Link]

  • Syafiq, M. S. M., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 10(15), e32010. URL: [Link]

  • Wikipedia. (n.d.). Amidine. Wikipedia. URL: [Link]

  • PubMed. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. National Center for Biotechnology Information. URL: [Link]

  • PubMed. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). National Center for Biotechnology Information. URL: [Link]

  • PubMed. (2014). The evolution of amidine-based brain penetrant BACE1 inhibitors. National Center for Biotechnology Information. URL: [Link]

  • PubMed. (2021). Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. National Center for Biotechnology Information. URL: [Link]

  • PubMed. (2021). Novel amide and imidazole compounds as potent hematopoietic prostaglandin D2 synthase inhibitors. National Center for Biotechnology Information. URL: [Link]

  • PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. National Center for Biotechnology Information. URL: [Link]

  • PubMed. (1995). Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists. National Center for Biotechnology Information. URL: [Link]

  • PubMed. (2013). Amidine-based bioactive compounds for the regulation of arginine metabolism. National Center for Biotechnology Information. URL: [Link]

Sources

"protocol for testing the antimicrobial activity of sulfonyl compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfonyl compounds, a class of synthetic antimicrobial agents, have been a cornerstone in the fight against bacterial infections for decades. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] By acting as a structural analog of para-aminobenzoic acid (PABA), sulfonyl compounds disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA, RNA, and protein synthesis in bacteria.[1][2] This targeted action makes them effective against a range of Gram-positive and Gram-negative bacteria.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial efficacy of novel or existing sulfonyl compounds. The methodologies detailed herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability.[4][5][6][7]

Core Principles of Antimicrobial Susceptibility Testing

The fundamental goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) or kills the microorganism (Minimum Bactericidal Concentration or MBC). These values are critical for predicting the clinical efficacy of an antimicrobial agent. This guide will focus on three widely accepted methods for determining the antimicrobial activity of sulfonyl compounds: Broth Microdilution, Disk Diffusion, and Time-Kill Assay.

PART 1: Essential Preparations and Considerations

Media Selection and Preparation

The choice of growth medium is critical when testing sulfonyl compounds. Most standard laboratory media contain thymidine, which can interfere with the activity of sulfonamides by bypassing the folic acid synthesis pathway.[8] Therefore, it is imperative to use a medium with low levels of thymidine.

  • Recommended Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media for susceptibility testing of non-fastidious bacteria.[5][8]

  • Thymidine Content: It is crucial to use lots of Mueller-Hinton media that are certified to have low thymidine content. If the thymidine content is unknown or high, the medium can be supplemented with thymidine phosphorylase or lysed horse blood to negate the inhibitory effect of thymidine.[8]

Preparation of Sulfonyl Compound Stock Solutions

Accurate preparation of the antimicrobial agent is the foundation of reliable susceptibility testing.

  • Solvent Selection: Sulfonyl compounds often have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[9] However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects or toxicity to the bacterial cells.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows) of the sulfonyl compound in the chosen solvent.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter appropriate for the solvent used (e.g., PTFE for DMSO).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Quality Control (QC) Strains

The use of well-characterized QC strains is mandatory to ensure the accuracy and reproducibility of the testing procedure. These strains have known and predictable susceptibility patterns to various antimicrobial agents.

  • Recommended QC Strains:

    • Escherichia coli ATCC 25922

    • Staphylococcus aureus ATCC 29213

    • Pseudomonas aeruginosa ATCC 27853

  • Procedure: QC strains should be tested alongside the experimental compounds using the same methodology. The resulting MIC or zone diameter values must fall within the acceptable ranges published by CLSI or EUCAST.[10][11][12]

PART 2: Core Experimental Protocols

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the compound in a 96-well microtiter plate.

  • Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the sulfonyl compound stock solution in CAMHB to achieve the desired concentration range.[9] A typical final volume in each well is 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antimicrobial).

    • Sterility Control: A well containing only CAMHB (no bacteria or antimicrobial) to check for contamination.

    • Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it has no effect on bacterial growth.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Inoculation: Add the standardized bacterial inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[9]

  • MIC Determination: The MIC is the lowest concentration of the sulfonyl compound that completely inhibits visible growth of the bacteria.[9] Growth is typically observed as turbidity or a pellet at the bottom of the well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Sulfonyl Compound inoculate Inoculate 96-Well Plate (5 x 10^5 CFU/mL) prep_compound->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic Disk_Diffusion_Workflow cluster_setup Setup cluster_test Test cluster_results Results prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate_plate Inoculate MHA Plate with a Sterile Swab prep_inoculum->inoculate_plate apply_disks Apply Sulfonyl Compound Impregnated Disks inoculate_plate->apply_disks incubate Incubate at 37°C for 16-18 hours apply_disks->incubate measure_zones Measure Zone of Inhibition Diameter (mm) incubate->measure_zones interpret Interpret Results (S, I, R) measure_zones->interpret

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Time-Kill Kinetics Assay

The time-kill assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time. This dynamic assessment is valuable for understanding the pharmacodynamics of a compound.

  • Preparation: In sterile tubes or flasks, prepare CAMHB containing the sulfonyl compound at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). [9]Include a growth control tube without the antimicrobial.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. [9]3. Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. [4]4. Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto MHA to determine the number of viable bacteria (CFU/mL). [9]5. Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the colonies on plates that have between 30 and 300 colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the sulfonyl compound and the growth control. [9] * Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.

    • Bacteriostatic activity is indicated by a <3-log₁₀ reduction, where the bacterial count remains relatively stable or shows minimal decline compared to the initial inoculum. [9]

Time_Kill_Assay_Workflow cluster_incubation Incubation cluster_sampling Sampling & Plating cluster_analysis Analysis prep_tubes Prepare Tubes with CAMHB + Sulfonyl Compound (at MIC multiples) inoculate Inoculate with Bacteria (5x10^5 - 1x10^6 CFU/mL) prep_tubes->inoculate sample Take Aliquots at Time Points (0, 2, 4, 8, 24h) inoculate->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate onto MHA serial_dilute->plate count_colonies Incubate and Count Colonies (CFU/mL) plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret_activity Determine Bactericidal vs. Bacteriostatic Activity plot_data->interpret_activity

Caption: Workflow for the Time-Kill Kinetics Assay.

PART 3: Data Presentation and Interpretation

Summarizing quantitative data in a clear and structured format is essential for comparison and analysis.

Hypothetical MIC Data for Novel Sulfonyl Compounds

The following table presents illustrative MIC data for a series of novel sulfonyl compounds against common bacterial pathogens. Actual values will vary depending on the specific compound and bacterial strain.

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
Sulfonyl Compound A816
Sulfonyl Compound B48
Sulfonyl Compound C>128>128
Ciprofloxacin (Control)0.250.015
Sulfamethoxazole (Control)1632

Data is for illustrative purposes only.

PART 4: Safety Precautions

Adherence to standard microbiology laboratory safety practices is paramount.

  • Personal Protective Equipment (PPE): Always wear a lab coat, gloves, and safety glasses when handling microorganisms and chemical compounds.

  • Aseptic Technique: Perform all manipulations of microbial cultures in a manner that prevents contamination of the work area, personnel, and the cultures themselves.

  • Handling Sulfonyl Compounds: While many sulfonyl compounds have a good safety profile, some may cause skin or respiratory irritation. Handle powdered compounds in a chemical fume hood and consult the Safety Data Sheet (SDS) for specific handling instructions.

  • Waste Disposal: Decontaminate all microbial waste and disposable materials by autoclaving before disposal. Spills should be immediately decontaminated with an appropriate disinfectant, such as 10% bleach or 70% ethanol.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the antimicrobial activity of sulfonyl compounds. By adhering to these standardized methods, researchers can generate reliable and reproducible data that is essential for the discovery and development of new antimicrobial agents. The inclusion of appropriate controls, adherence to safety guidelines, and careful data interpretation are all critical components of a successful antimicrobial testing program.

References

  • Khan, A. U., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. EUCAST. Retrieved from [Link]

  • Then, R. L. (1978). Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure. PubMed. Retrieved from [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Ahmad, J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved from [Link]

  • Bentil, J. A., et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. National Institutes of Health. Retrieved from [Link]

  • Carolina Biological Supply Company. (2020). 12 Safe Practices for the Microbiology Laboratory. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute & European Committee on Antimicrobial Susceptibility Testing. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]

  • Kim, J. Y., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2021). How i prepare stock and working solution of antibiotics for making antibiotic discs?. Retrieved from [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link]

  • ResearchGate. (2024). Investigation of Antimicrobial Activities and Molecular Docking Studies of Synthesized Sulfonamide Compounds. Retrieved from [Link]

  • Science Buddies. (n.d.). Microorganisms Safety Guide. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • protocols.io. (2015). Time kill assays for Streptococcus agalactiae and synergy testing. Retrieved from [Link]

  • iGEM. (n.d.). Antibacterial Stock Preparation. Retrieved from [Link]

  • ScienceDirect. (n.d.). From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting?. Retrieved from [Link]

  • YouTube. (2019). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Retrieved from [Link]

  • American Society for Microbiology. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • National Institutes of Health. (2013). Biosafety Guidelines for Handling Microorganisms in the Teaching Laboratory: Development and Rationale. Retrieved from [Link]

  • National Institutes of Health. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of sulphonamides. Retrieved from [Link]

  • University of Washington. (n.d.). Antibiotic Stock solution. Retrieved from [Link]

  • Barrick Lab, The University of Texas at Austin. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]

  • ResearchGate. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Retrieved from [Link]

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Sources

Application Notes and Protocols for the Investigation of 3-(Methylsulfonyl)propanimidamide as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for a Novel Candidate

In the landscape of drug discovery, compounds containing sulfonyl and amidine functionalities have consistently emerged as privileged scaffolds, demonstrating a wide array of biological activities.[1][2] The sulfonyl group often imparts favorable pharmacokinetic properties and can engage in critical hydrogen bonding with biological targets, while the amidine group can act as a bioisostere for other functional groups and participate in key molecular interactions.[1][3] This document outlines a comprehensive research framework for the investigation of 3-(Methylsulfonyl)propanimidamide , a novel chemical entity for which public domain data on therapeutic applications is not currently available.

Given the established roles of related chemical structures, such as sulfonyl amidines in inhibiting bone resorption and sulfonamides in targeting various enzymes, we propose a hypothetical therapeutic application for this compound as a novel inhibitor of Matrix Metalloproteinase-9 (MMP-9) .[3][4] MMP-9 is a well-validated therapeutic target implicated in the pathophysiology of numerous diseases, including cancer metastasis, chronic inflammatory conditions, and cardiovascular diseases. This document will serve as a detailed guide for researchers to systematically evaluate this hypothesis, from initial in vitro characterization to preclinical validation.

Hypothesized Mechanism of Action: Targeting MMP-9

We postulate that this compound may act as a potent and selective inhibitor of MMP-9. The proposed mechanism involves the coordination of the amidine moiety with the catalytic zinc ion in the active site of MMP-9, a common interaction for many MMP inhibitors. The methylsulfonyl group may provide additional stabilizing interactions with residues in the S1' specificity pocket of the enzyme, potentially conferring selectivity over other MMPs.

Hypothesized Mechanism of Action cluster_MMP9 MMP-9 Active Site Catalytic_Zinc Catalytic Zn²⁺ Ion Inhibition Inhibition of Substrate Cleavage Catalytic_Zinc->Inhibition S1_Pocket S1' Specificity Pocket S1_Pocket->Inhibition Compound This compound Compound->Catalytic_Zinc Amidine Moiety Coordination Compound->S1_Pocket Methylsulfonyl Group Interaction

Caption: Hypothesized binding of this compound to the MMP-9 active site.

Experimental Protocols: A Step-by-Step Investigative Workflow

The following protocols are designed to systematically test the hypothesis and characterize the therapeutic potential of this compound.

Protocol 1: In Vitro MMP-9 Enzyme Inhibition Assay

This initial screen will determine the direct inhibitory activity of the compound against recombinant human MMP-9.

Objective: To determine the IC50 value of this compound for MMP-9.

Materials:

  • Recombinant Human MMP-9 (activated)

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Batimastat)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation/Emission appropriate for the substrate)

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤1%.

  • In the 96-well plate, add 50 µL of the diluted compound or control to each well. Include wells with Assay Buffer and DMSO as a vehicle control.

  • Add 25 µL of diluted recombinant human MMP-9 to each well and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic MMP-9 substrate to each well.

  • Immediately begin kinetic reading on the fluorometric plate reader at 37°C for 60 minutes, taking readings every 5 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MMP-9 Inhibition Assay Workflow Start Start Prep_Compound Prepare Serial Dilutions of This compound Start->Prep_Compound Add_Compound Add Compound/Controls to 96-well Plate Prep_Compound->Add_Compound Add_Enzyme Add Recombinant MMP-9 and Incubate Add_Compound->Add_Enzyme Add_Substrate Add Fluorogenic Substrate Add_Enzyme->Add_Substrate Read_Plate Kinetic Reading on Fluorometric Plate Reader Add_Substrate->Read_Plate Analyze Calculate Reaction Rates and Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the in vitro MMP-9 enzyme inhibition assay.

Protocol 2: Cell-Based MMP-9 Activity Assay (Gelatin Zymography)

This assay will assess the compound's ability to inhibit MMP-9 activity in a more biologically relevant context, using a cancer cell line known to secrete MMP-9.

Objective: To evaluate the effect of this compound on the gelatinolytic activity of secreted MMP-9 from HT-1080 fibrosarcoma cells.

Materials:

  • HT-1080 cells

  • Serum-free cell culture medium

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) for stimulating MMP-9 expression

  • SDS-PAGE gels copolymerized with 1 mg/mL gelatin

  • Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100)

  • Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)

  • Coomassie Blue staining solution

  • Destaining solution

Procedure:

  • Plate HT-1080 cells and allow them to adhere overnight.

  • Wash the cells with PBS and replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM).

  • Stimulate the cells with PMA (e.g., 10 ng/mL) for 24 hours to induce MMP-9 secretion.

  • Collect the conditioned media and concentrate the proteins if necessary.

  • Mix the conditioned media with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without boiling.

  • After electrophoresis, wash the gel with Zymogram Renaturing Buffer for 30 minutes at room temperature with gentle agitation.

  • Incubate the gel in Zymogram Developing Buffer overnight at 37°C.

  • Stain the gel with Coomassie Blue for 1 hour and then destain.

  • Areas of gelatinolytic activity will appear as clear bands against a blue background. Quantify the band intensity using densitometry.

Protocol 3: In Vivo Murine Model of Tumor Metastasis

This preclinical model will assess the compound's efficacy in a complex biological system.

Objective: To determine if this compound can inhibit tumor metastasis in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Metastatic cancer cell line (e.g., B16-F10 melanoma, labeled with a reporter like luciferase)

  • This compound formulated for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Solutol HS 15)

  • Vehicle control solution

  • Bioluminescence imaging system

Procedure:

  • Acclimate the mice for one week.

  • Inject the luciferase-labeled B16-F10 cells intravenously via the tail vein to establish experimental lung metastases.

  • Randomize the mice into treatment and control groups (n=10 per group).

  • Administer this compound (e.g., at 10, 30, and 100 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection, starting one day after cell injection.

  • Monitor the metastatic burden weekly using bioluminescence imaging.

  • At the end of the study (e.g., day 21), euthanize the mice, harvest the lungs, and count the surface metastatic nodules.

  • Perform histopathological analysis of the lung tissue to confirm the findings.

  • Analyze the data for statistical significance in the reduction of metastatic burden between the treated and control groups.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the type of quantitative data that would be generated from the proposed studies.

Table 1: In Vitro Activity Profile

Parameter This compound Positive Control (Batimastat)
MMP-9 IC50 (nM) To be determined ~5 nM
MMP-2 IC50 (nM) To be determined ~4 nM
MMP-1 IC50 (nM) To be determined ~20 nM

| Selectivity (MMP-1/MMP-9) | To be determined | ~4-fold |

Table 2: In Vivo Efficacy in Metastasis Model

Treatment Group Dose (mg/kg) Mean Lung Nodules (± SEM) % Inhibition of Metastasis
Vehicle Control 0 To be determined 0%
Compound 10 To be determined To be determined
Compound 30 To be determined To be determined

| Compound | 100 | To be determined | To be determined |

Conclusion and Future Directions

This document provides a structured and scientifically-grounded framework for the initial investigation of this compound as a potential therapeutic agent, using its hypothesized activity as an MMP-9 inhibitor as a starting point. The successful execution of these protocols will provide critical data on its potency, cellular activity, and in vivo efficacy. Positive outcomes would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as exploration of its potential in other MMP-9-driven pathologies. This systematic approach ensures a rigorous evaluation of this novel compound's therapeutic promise.

References

  • Title: Propionamide derivative and medicinal use thereof.[5] Source: Google Patents URL:

  • Title: Synthesis and SAR of sulfonyl- and phosphoryl amidine compounds as anti-resorptive agents.[3] Source: ResearchGate URL: [Link]

  • Title: Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.[1] Source: PubMed URL: [Link]

  • Title: Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.[6] Source: ResearchGate URL: [Link]

  • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.[2][7] Source: Preprints.org URL: [Link]

  • Title: Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Source: PubMed URL: [Link]

  • Title: New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.[4] Source: PLOS One URL: [Link]

  • Title: The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008).[8] Source: ResearchGate URL: [Link]

  • Title: Naphthalimide derivatives with therapeutic characteristics: a patent review. Source: PubMed URL: [Link]

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A Methodological Guide to the Preclinical Evaluation of Novel Sulfonamide-Based Compounds: A Hypothetical Case Study Using a 3-(Methylsulfonyl)propanimidamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The following document outlines a comprehensive framework for the in vitro and in vivo characterization of a novel chemical entity based on a sulfonamide scaffold, specifically using the hypothetical compound "3-(Methylsulfonyl)propanimidamide" as a structural archetype. Extensive literature searches have revealed no publicly available data on the biological activity of this specific molecule. Therefore, the protocols and application notes detailed herein are not based on existing studies of this compound but are presented as a robust, generalized investigational template. This guide is designed to provide researchers, scientists, and drug development professionals with a scientifically rigorous and logical pathway for the initial preclinical assessment of a new sulfonamide-containing compound, leveraging the well-established biological potential of this chemical class.

Introduction: The Rationale for Investigating Novel Sulfonamide Scaffolds

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, sulfonamide-based drugs have become indispensable in treating a wide array of conditions. Their therapeutic diversity stems from their ability to act as bioisosteres of carboxylic acids or amides, enabling them to bind to a variety of enzymatic active sites. This has led to the development of drugs with antibacterial, anticancer, anti-inflammatory, diuretic, and antiviral properties.

The hypothetical molecule, this compound, combines a potent sulfonyl group with a basic propanimidamide moiety. The methylsulfonyl group provides a stable, polar, and strong hydrogen bond acceptor, while the amidine group is a strong base at physiological pH, capable of forming salt bridges and multiple hydrogen bonds. This combination suggests a high potential for specific interactions with biological targets, particularly enzymes. Given the broad activities of related structures, a logical starting point for investigation would be to screen for anticancer and antibacterial activities.

This guide provides a phased approach to the preclinical evaluation of such a novel compound, beginning with fundamental in vitro characterization and progressing to preliminary in vivo models.

Phase 1: In Vitro Characterization

The initial phase of evaluation focuses on establishing the foundational biological activity and safety profile of the compound using cell-based and biochemical assays.

Physicochemical Properties and Compound Handling

Before initiating biological assays, it is critical to determine the fundamental properties of the test article to ensure accurate and reproducible results.

Table 1: Essential Physicochemical and Handling Parameters

ParameterMethodPurpose
Solubility Kinetic solubility assay in PBS and DMSOTo determine the optimal solvent and concentration range for biological assays.
Stability HPLC-based stability assessment in assay mediaTo ensure the compound does not degrade under experimental conditions over time.
Purity LC-MS and ¹H NMRTo confirm the identity and purity (>95%) of the compound stock.
LogP/LogD Calculated or experimental (e.g., shake-flask method)To predict membrane permeability and general drug-like properties.

Protocol 1: Stock Solution Preparation

  • Prepare a primary stock solution of this compound at 10 mM in 100% DMSO.

  • Aliquot into single-use volumes to prevent freeze-thaw cycles.

  • Store at -20°C, protected from light.

  • For aqueous-based assays, create intermediate dilutions in DMSO before the final dilution in assay media to prevent precipitation. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced toxicity.

In Vitro Anticancer Activity Screening

A common application for novel sulfonamides is in oncology. The initial screen should assess general cytotoxicity across a panel of cancer cell lines.

Protocol 2: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Cell Line Panel: Using a diverse panel of cell lines from different tissue origins helps to identify if the compound has broad-spectrum activity or is selective for a particular cancer type.

  • 72-hour Incubation: This duration is typically sufficient to observe effects on cell proliferation and is a standard in anticancer drug screening.

  • MTT Assay: This is a robust, high-throughput colorimetric assay that measures metabolic activity, which is a reliable indicator of cell viability.

In Vitro Antibacterial Activity Screening

Sulfonamides are classic antibacterial agents that inhibit folate synthesis. A primary screen against common bacterial strains is warranted.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Bacterial Strains: Use reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB), typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a sterility control (broth only), a growth control (broth + bacteria, no compound), and a positive control (e.g., Sulfamethoxazole).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validating System:

  • The inclusion of a growth control ensures the bacteria are viable.

  • The sterility control confirms that the medium is not contaminated.

  • The positive control with a known antibiotic validates the assay's sensitivity and the susceptibility of the bacterial strains.

Phase 2: Mechanistic In Vitro Assays

Should the initial screening reveal promising activity (e.g., IC₅₀ < 10 µM for cancer cells or MIC < 32 µg/mL for bacteria), the next phase involves elucidating the potential mechanism of action.

Hypothetical Anticancer Mechanism: Carbonic Anhydrase Inhibition

Many sulfonamides exert their anticancer effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes regulate pH, and their inhibition can lead to apoptosis in cancer cells.

Diagram 1: Workflow for Investigating Carbonic Anhydrase Inhibition

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation A Positive Result in Cell Viability Assay (IC50 < 10 µM) B Carbonic Anhydrase (CA) Enzyme Inhibition Assay (e.g., CA IX, CA XII) A->B Hypothesis: Compound is a CA inhibitor C Western Blot Analysis (e.g., for HIF-1α expression, a downstream target) B->C Confirm cellular target engagement D Cell Cycle Analysis (Flow Cytometry) B->D Assess downstream effects E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E Determine mode of cell death

Caption: Investigational workflow for a novel sulfonamide with anticancer potential.

Protocol 4: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

  • Assay Principle: This assay measures the inhibition of the esterase activity of a purified CA enzyme using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the yellow-colored p-nitrophenol.

  • Reagents: Purified human CA IX enzyme, p-NPA substrate, assay buffer (e.g., Tris-HCl), test compound, and a known CA inhibitor (e.g., Acetazolamide).

  • Procedure: a. In a 96-well plate, add assay buffer, the test compound at various concentrations, and the CA enzyme. b. Pre-incubate for 10 minutes at room temperature to allow compound-enzyme binding. c. Initiate the reaction by adding the p-NPA substrate. d. Immediately measure the absorbance at 400 nm every minute for 10-15 minutes using a plate reader in kinetic mode.

  • Analysis: Calculate the rate of reaction (V) for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Phase 3: Preliminary In Vivo Evaluation

If a compound demonstrates potent in vitro activity and a plausible mechanism, the next logical step is to assess its efficacy and safety in a living organism.

In Vivo Anticancer Efficacy Model

A xenograft model using human cancer cells implanted in immunocompromised mice is a standard for preliminary efficacy testing.

Diagram 2: General Workflow for an In Vivo Xenograft Study

G A Implant Cancer Cells (e.g., HCT116) subcutaneously into immunocompromised mice B Allow tumors to grow to a palpable size (e.g., 100-150 mm³) A->B C Randomize mice into treatment groups (Vehicle, Test Compound, Positive Control) B->C D Administer treatment daily (e.g., oral gavage, IP injection) for 2-3 weeks C->D E Monitor tumor volume and body weight 2-3 times per week D->E F At study endpoint, excise tumors for weight measurement and pharmacodynamic analysis E->F

Caption: Standard workflow for a mouse xenograft cancer model.

Protocol 5: Human Tumor Xenograft Study

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2: Test Compound (e.g., 50 mg/kg, administered orally once daily).

    • Group 3: Positive Control (e.g., a standard-of-care agent for colon cancer).

  • Treatment and Monitoring: Administer the treatments for 21 days. Measure tumor volume and body weight three times a week. Monitor animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the animals, and excise the tumors. Weigh the tumors and calculate the Tumor Growth Inhibition (TGI) percentage. Tissues can be collected for pharmacodynamic (e.g., Western blot for CA IX downstream markers) and pharmacokinetic analysis.

Trustworthiness and Ethical Considerations:

  • All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC approval).

  • The use of a vehicle control is essential to ensure that any observed effects are due to the compound and not the delivery vehicle.

  • Monitoring body weight is a critical indicator of systemic toxicity. A weight loss of >15-20% is often a humane endpoint.

Conclusion and Future Directions

This document provides a hypothetical but scientifically grounded framework for the initial in vitro and in vivo evaluation of a novel sulfonamide-based compound like this compound. By systematically progressing from broad screening to mechanistic studies and finally to animal models, researchers can build a comprehensive data package to support further development. Positive results from these studies would warrant more advanced investigations, including pharmacokinetic profiling, toxicology studies, and evaluation in more complex disease models.

References

As this guide is a hypothetical framework due to the lack of specific data on this compound, the references provided are to general reviews and methodology articles that support the principles and protocols described.

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Wotherspoon, A. T., et al. (2021). Sulfonamides: A new hope and a new chapter. European Journal of Medicinal Chemistry, 225, 113783. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • van Meer, P. J., et al. (2014). The Art of Assay Development: A Guide to Best Practices in Preclinical Drug Discovery. In Drug Discovery and Development. InTech. [Link]

  • Corbett, T. H., et al. (1999). In vivo methods for screening and preclinical testing. In Anticancer Drug Development Guide (pp. 99-123). Humana Press. [Link]

Application Notes and Protocols for Assessing the Cytotoxicity of Novel Propanimidamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Assessment in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most critical early hurdles is the assessment of its cytotoxic potential.[1][2][3] Propanimidamides, a promising class of compounds with diverse therapeutic possibilities, are no exception. A thorough understanding of their interaction with living cells is paramount to identifying viable drug candidates and mitigating potential safety liabilities early in the development pipeline.[2][4]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the cytotoxicity of novel propanimidamides. The methodologies outlined herein are designed to not only quantify cell death but also to elucidate the underlying mechanisms, thereby providing a more complete toxicological profile. By integrating multiple assays, we can construct a robust, self-validating system that ensures the scientific integrity of the findings.

Pillar I: Foundational Assays for Quantifying Cell Viability and Cytotoxicity

The initial assessment of cytotoxicity typically involves assays that measure fundamental cellular parameters such as metabolic activity and membrane integrity. These assays are often colorimetric or fluorometric, making them amenable to high-throughput screening.

Metabolic Activity as an Indicator of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5][6] The principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5]

Causality Behind Experimental Choices: The selection of the MTT assay is based on its established reliability and sensitivity in detecting changes in metabolic activity, which is often one of the first cellular functions to be compromised upon cytotoxic insult.

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the novel propanimidamide compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5] Purple formazan crystals should be visible under a microscope in viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][8] This assay is a reliable indicator of necrosis or late-stage apoptosis.[7] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[7] The amount of color formation is proportional to the amount of LDH released and, consequently, the extent of cell lysis.[7]

Causality Behind Experimental Choices: The LDH assay is chosen as a complementary method to the MTT assay because it directly measures cell death due to membrane rupture, a distinct mechanism from the metabolic compromise detected by the MTT assay.

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Seed and treat cells with the propanimidamide compound in a 96-well plate as described for the MTT assay. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[1]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells.

  • Sample Transfer: Carefully transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and an assay buffer). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Pillar II: Delving Deeper - Mechanistic Insights into Cell Death

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for its development as a therapeutic agent.[9]

Differentiating Apoptosis and Necrosis: Annexin V and Propidium Iodide Staining

This flow cytometry-based assay provides a powerful tool to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10] The principle relies on two fluorescent dyes:

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10][11]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. It can only enter and stain the nucleus of necrotic or late-stage apoptotic cells where membrane integrity is compromised.[10][11]

Causality Behind Experimental Choices: This dual-staining method provides a quantitative snapshot of the different cell populations, offering clear insights into the primary mode of cell death induced by the propanimidamide.

Apoptosis_Necrosis cluster_0 Cell States cluster_1 Staining Profile Live Live Cell Intact Membrane PS on inner leaflet EarlyApoptotic Early Apoptotic Cell Intact Membrane PS on outer leaflet Live->EarlyApoptotic Apoptosis Induction Live_Stain Annexin V Negative Propidium Iodide Negative Live->Live_Stain LateApoptotic Late Apoptotic/Necrotic Cell Compromised Membrane PS on outer leaflet EarlyApoptotic->LateApoptotic Membrane Permeabilization Early_Stain Annexin V Positive Propidium Iodide Negative EarlyApoptotic->Early_Stain Late_Stain Annexin V Positive Propidium Iodide Positive LateApoptotic->Late_Stain

Caption: Distinguishing cell death pathways with Annexin V and PI.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the propanimidamide compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Measuring Apoptotic Pathway Activation: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[12] Caspase-3 and Caspase-7 are key executioner caspases.[13] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[13] The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[13]

Causality Behind Experimental Choices: A positive result in this assay provides strong evidence that the observed cytotoxicity is mediated through the apoptotic pathway. It is a highly sensitive and specific method for detecting apoptosis.

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with the propanimidamide compound as previously described.

  • Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells. The reagent lyses the cells and contains the necessary substrate for the reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.

Pillar III: Data Presentation and Interpretation

The robust assessment of a novel propanimidamide's cytotoxicity relies on the clear and comparative presentation of data from multiple assays.

Summarizing Quantitative Data

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's cytotoxicity.[1] It represents the concentration of the compound that reduces a measured parameter (e.g., cell viability) by 50% compared to untreated controls.[1]

Table 1: Hypothetical Cytotoxicity Profile of a Novel Propanimidamide (Compound P-123) in a Cancer Cell Line

AssayEndpoint MeasuredIC₅₀ (µM)Primary Mechanism Indicated
MTT Metabolic Activity15.2 ± 1.8Reduced Cell Viability
LDH Membrane Integrity> 100Low Levels of Necrosis
Caspase-3/7 Apoptosis Execution18.5 ± 2.5Apoptosis Induction

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Hypothetical Data: The low IC₅₀ value in the MTT and Caspase-3/7 assays, coupled with a high IC₅₀ in the LDH assay, suggests that Compound P-123 primarily induces cytotoxicity through apoptosis rather than necrosis at concentrations that affect cell viability. This is a desirable characteristic for many therapeutic applications, particularly in oncology.

Conclusion: A Multi-faceted Approach to Cytotoxicity Assessment

The evaluation of the cytotoxic potential of novel propanimidamides should not rely on a single assay. A multi-tiered approach, combining assays that measure different cellular parameters, provides a more comprehensive and reliable assessment of a compound's safety and mechanism of action. By integrating the methodologies described in these application notes, researchers can make more informed decisions about the progression of promising drug candidates through the development pipeline, ultimately contributing to the discovery of safer and more effective therapeutics. It is also crucial to consider regulatory guidelines, such as those from the FDA, which often recommend a tiered strategy for toxicity testing, starting with in vitro assays.[14]

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Application Notes and Protocols for the Analytical Development of Imidamide-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidamide functional group, characterized by the R-C(=NR')-NR''R''' moiety, is a critical pharmacophore in a growing number of developmental drug candidates. Its unique electronic and structural properties, which allow it to act as a bioisostere for amides and guanidines, present distinct challenges and opportunities in analytical method development. This guide provides a comprehensive overview of robust analytical methodologies for the detection, quantification, and characterization of imidamide-containing active pharmaceutical ingredients (APIs). We delve into the causality behind experimental choices for techniques including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed, field-proven protocols are provided to guide researchers and drug development professionals in establishing scientifically sound and validated analytical methods.

Introduction: The Imidamide Functional Group - An Emerging Pharmacophore

The imidamide functional group is isoelectronic with a carboxylic acid and can be considered a dinitrogen analog.[1] This structural feature imparts a unique combination of basicity and hydrogen bonding capabilities, making it an attractive moiety in medicinal chemistry for enhancing target binding and modulating physicochemical properties.[1] However, the presence of the C=N double bond and multiple nitrogen atoms also introduces specific chemical liabilities, such as susceptibility to hydrolysis and tautomerism, which must be carefully considered during analytical method development.

The primary objective of analytical methods for imidamide-containing compounds is to ensure their identity, purity, and stability throughout the drug development lifecycle. This necessitates methods that are not only accurate and precise but also stability-indicating, capable of separating the intact API from potential degradants and impurities.

Chromatographic Methods for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of imidamide-containing compounds in both bulk API and formulated drug products. The choice of chromatographic conditions is paramount to achieving adequate separation and robust quantification.

Stability-Indicating Reversed-Phase HPLC (RP-HPLC)

A stability-indicating method is crucial for demonstrating that the analytical procedure can accurately measure the API in the presence of its degradation products.[2] Forced degradation studies are essential in the development of such methods.[3]

Rationale for Method Design:

  • Column Chemistry: A C18 stationary phase is often the first choice due to its versatility and hydrophobicity, which is suitable for many small molecule drugs.

  • Mobile Phase: A buffered mobile phase is critical for controlling the ionization state of the basic imidamide group, thereby ensuring reproducible retention times and symmetrical peak shapes. A pH between 3 and 7 is generally a good starting point. The use of an organic modifier, such as acetonitrile or methanol, allows for the elution of the analyte.

  • Detector: A UV detector is commonly used for HPLC analysis. The selection of the detection wavelength should be at the absorbance maximum of the imidamide-containing compound to ensure maximum sensitivity.

Experimental Protocol: Stability-Indicating RP-HPLC Method for an Imidamide API

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of the specific compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the imidamide reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample (e.g., dissolved drug product) in the same diluent to a similar target concentration.

  • Forced Degradation Study:

    • Expose the API solution to the following stress conditions:

      • Acidic: 0.1 N HCl at 60 °C for 24 hours.

      • Basic: 0.1 N NaOH at 60 °C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80 °C for 48 hours (solid state).

      • Photolytic: UV light (254 nm) and visible light for 7 days (solid state).

    • Analyze the stressed samples alongside a non-degraded control. The method is considered stability-indicating if all degradation peaks are resolved from the main API peak.[4]

Data Presentation: Summary of HPLC Method Validation Parameters

Validation ParameterAcceptance Criteria (as per ICH Q2(R2))[5][6]Typical Results for a Validated Imidamide Method
Specificity No interference from blank, placebo, or degradants.Peak purity index > 0.999 for the API peak in stressed samples.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 0.1 - 1.5 mg/mL
Accuracy 98.0% to 102.0% recovery99.5% - 101.2% recovery
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8% (n=6)
Intermediate Precision RSD ≤ 2.0%RSD = 1.2% (different analyst, different day)
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.5 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.15 µg/mL
Robustness No significant changes in results with small variations in method parameters.Method is robust to changes in mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Visualization: HPLC Workflow for Imidamide Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep Weighing & Dissolution Dilution Serial Dilutions Prep->Dilution Injection Autosampler Injection Dilution->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Imidamide Calibration->Quantification

Caption: Workflow for HPLC analysis of imidamide-containing compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High Sensitivity and Specificity

LC-MS is invaluable for the analysis of imidamides, particularly for impurity profiling at low levels and for bioanalytical applications.

Rationale for Method Design:

  • Ionization Source: Electrospray ionization (ESI) is well-suited for the polar and basic imidamide functional group, typically forming protonated molecules [M+H]⁺ in positive ion mode.

  • Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Selected Reaction Monitoring (SRM), providing high sensitivity and selectivity. An Orbitrap or Time-of-Flight (TOF) analyzer is preferred for high-resolution mass spectrometry (HRMS) to aid in the identification of unknown impurities and degradants.

  • Fragmentation: The imidamide functional group can undergo characteristic fragmentation patterns. Collision-induced dissociation (CID) often leads to cleavage of the C-N single bonds adjacent to the C=N moiety.[7] Understanding these fragmentation pathways is key to developing selective SRM transitions and for structural elucidation.

Experimental Protocol: LC-MS/MS Method for Trace Level Imidamide Quantification

  • Instrumentation:

    • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • (Same as the RP-HPLC method, but with a potentially faster gradient to reduce run time).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Gas Flow: As per instrument manufacturer's recommendations.

    • SRM Transitions:

      • Determine the precursor ion ([M+H]⁺) by infusing a standard solution.

      • Perform a product ion scan to identify the most abundant and stable fragment ions.

      • Optimize the collision energy for each transition.

  • Sample Preparation for Bioanalysis (e.g., Plasma):

    • Protein Precipitation: Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Visualization: Logical Flow of LC-MS Method Development

LCMS_Dev cluster_infusion Direct Infusion cluster_srm SRM Development cluster_lc LC Method Optimization cluster_validation Method Validation Infuse Infuse Standard Solution Precursor Identify [M+H]+ Infuse->Precursor ProductScan Product Ion Scan Precursor->ProductScan SelectTransitions Select Precursor-Product Ion Pairs ProductScan->SelectTransitions OptimizeCE Optimize Collision Energy SelectTransitions->OptimizeCE OptimizeGradient Optimize Gradient for Peak Shape & Resolution OptimizeCE->OptimizeGradient Validate Validate according to ICH/FDA Guidelines OptimizeGradient->Validate

Caption: Logical flow for developing a quantitative LC-MS/MS method.

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are essential for the confirmation of the chemical structure of imidamide-containing compounds and for the identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The protons on the nitrogen atoms of the imidamide group can exhibit broad signals due to quadrupole effects and exchange with residual water in the solvent. The chemical shifts of protons adjacent to the imidamide group are influenced by its electron-withdrawing and anisotropic effects.[8]

  • ¹³C NMR: The carbon atom of the C=N bond in the imidamide group typically resonates in the range of 150-170 ppm.[6]

Data Presentation: Typical NMR Chemical Shift Ranges for an Imidamide Moiety

NucleusFunctional Group EnvironmentTypical Chemical Shift (ppm)
¹H N-H (imidamide)5.0 - 8.0 (often broad)
¹H Protons α to the imidamide carbon2.5 - 4.0
¹³C C=N (imidamide carbon)150 - 170
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the presence of the imidamide functional group.

  • C=N Stretch: The carbon-nitrogen double bond (C=N) of the imidamide group typically shows a strong absorption band in the region of 1640-1690 cm⁻¹.[9]

  • N-H Stretch: The N-H stretching vibrations of primary and secondary imidamides appear in the region of 3100-3500 cm⁻¹.[10]

Data Presentation: Characteristic FTIR Absorption Frequencies for an Imidamide Functional Group

Vibrational ModeFunctional GroupCharacteristic Absorption Range (cm⁻¹)Intensity
N-H Stretch-NH₂ / -NHR3100 - 3500Medium, often broad
C=N Stretch-C=N-1640 - 1690Strong
C-N Stretch-C-N-1250 - 1350Medium

Challenges and Considerations in Method Development

The unique properties of the imidamide functional group can present several analytical challenges:

  • Tautomerism: Imidamides can exist in tautomeric forms, which may lead to peak splitting or broadening in chromatography and NMR. Careful control of solvent and pH is necessary to favor a single tautomer.[6]

  • Hydrolytic Instability: The imine bond of the imidamide can be susceptible to hydrolysis, particularly under acidic or basic conditions. This necessitates careful sample handling and the development of stability-indicating methods.[11]

  • Basicity and pKa: The basicity of the imidamide group can lead to strong interactions with residual silanol groups on silica-based HPLC columns, resulting in poor peak shape. The use of end-capped columns and appropriate mobile phase additives can mitigate these effects.

Conclusion

The analytical characterization of imidamide-containing pharmaceuticals requires a multi-faceted approach that leverages the strengths of various chromatographic and spectroscopic techniques. A thorough understanding of the chemical properties of the imidamide functional group is essential for developing robust, reliable, and scientifically sound analytical methods. The protocols and insights provided in this guide serve as a foundation for researchers and drug development professionals to successfully navigate the analytical challenges associated with this important class of compounds, ultimately ensuring the quality, safety, and efficacy of novel medicines.

References

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Application Notes and Protocols for the Evaluation of Novel Enzyme Inhibitors: A Framework Using 3-(Methylsulfonyl)propanimidamide as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following document outlines a comprehensive framework for the characterization of novel enzyme inhibitors. As of the date of this publication, 3-(Methylsulfonyl)propanimidamide is not a widely characterized enzyme inhibitor in publicly available scientific literature. Therefore, this guide utilizes it as a model compound to present a universal workflow for researchers and drug development professionals to assess the inhibitory potential of any new chemical entity. The principles, protocols, and data analysis steps described herein are broadly applicable to the field of enzymology and drug discovery.

Introduction: The Rationale for Investigating Novel Inhibitors

The quest for novel enzyme inhibitors is a cornerstone of modern therapeutic development and biochemical research. Enzymes are critical mediators of physiological and pathological processes, making them prime targets for intervention.[1] The identification and characterization of new inhibitory molecules are essential for developing more potent and selective drugs.[2]

This guide provides a structured approach to screen and characterize a novel compound, exemplified by this compound.

1.1. Structural Considerations for this compound (Hypothetical)

A preliminary analysis of a compound's structure can offer clues to its potential biochemical interactions. This compound contains two key functional groups:

  • Methylsulfonyl Group (CH₃SO₂-): This is an isostere of a phosphate group and is known to interact with ATP-binding sites or other phosphate-binding pockets in enzymes like kinases and phosphatases.

  • Propanimidamide Group (-C(NH)NH₂): The amidine moiety is basic and can participate in hydrogen bonding and electrostatic interactions, potentially mimicking arginine or other cationic substrates. This group is found in inhibitors of proteases (like serine proteases) and other enzymes that recognize positively charged substrates.

Based on these features, one might hypothesize that this compound could be investigated as a potential inhibitor for enzyme families such as proteases, kinases, or arginine methyltransferases . This initial hypothesis guides the selection of target enzymes for preliminary screening.

1.2. Foundational Principles of Enzyme Inhibition

Understanding the mode of action is crucial for inhibitor development.[3] Enzyme inhibition can be classified into several types, primarily distinguished by how the inhibitor interacts with the enzyme and substrate.[4]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[5]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product.[3]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities.[4]

These different mechanisms have distinct kinetic signatures that can be elucidated through the protocols described in this document.

Experimental Workflow for Characterizing a Novel Inhibitor

A systematic, multi-phase approach is recommended to efficiently characterize a new potential inhibitor. This workflow ensures that resources are focused on promising compounds and that a comprehensive dataset is generated for lead optimization.

G cluster_0 Phase 1: Initial Screening cluster_2 Phase 3: Mechanistic Studies A Compound Preparation (Solubility & Stability Check) B Single-Point Inhibition Assay (e.g., at 10 µM) A->B Proceed if soluble and stable C Dose-Response Assay (IC50 Determination) B->C Proceed if >50% inhibition observed D Enzyme Kinetic Assays (Vary [S] and [I]) C->D Characterize potent hits E Determination of Ki and Inhibition Modality D->E Data Analysis

Figure 1: A phased workflow for the screening and characterization of a novel enzyme inhibitor.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for the specific enzyme system under investigation.[6] Key parameters such as buffer composition, pH, temperature, and substrate concentration must be empirically determined.

Protocol 1: Initial Single-Point Screening Assay

Objective: To rapidly identify if this compound exhibits any inhibitory activity against the target enzyme at a single, relatively high concentration.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength)

  • This compound (Test Compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (if available)

  • 96-well or 384-well microplates (plate color depends on detection method)[7]

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Prepare working solutions of the enzyme and substrate in assay buffer. The substrate concentration is typically set at or near its Michaelis constant (Kₘ) for this initial screen to ensure sensitivity to competitive inhibitors.[8]

  • Assay Setup (in a 96-well plate):

    • Control Wells (100% Activity): Add assay buffer, enzyme solution, and an equivalent volume of DMSO (vehicle) as used for the test compound.

    • Test Wells: Add assay buffer, enzyme solution, and the test compound to a final concentration of 10 µM.

    • Blank Wells (0% Activity): Add assay buffer, substrate solution, and DMSO vehicle (no enzyme).

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at the enzyme's optimal temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[9]

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin measuring the signal (e.g., absorbance, fluorescence) over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.

    • Calculate the percent inhibition using the following formula: % Inhibition = (1 - (V₀_test - V₀_blank) / (V₀_control - V₀_blank)) * 100

Interpretation: A compound showing significant inhibition (typically ≥50%) is considered a "hit" and should be advanced to determine its potency.

Protocol 2: IC₅₀ Determination

Objective: To quantify the potency of the inhibitor by determining the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).[10]

Procedure:

  • Serial Dilution: Prepare a serial dilution of the test compound stock solution. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM).

  • Assay Setup: Set up the assay as described in Protocol 1, but instead of a single concentration, add the range of inhibitor concentrations to the test wells. Ensure the final DMSO concentration is constant across all wells.[3]

  • Data Acquisition and Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration.

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.[8]

Data Presentation:

[Inhibitor] (µM)log[Inhibitor]Initial Velocity (V₀)% Inhibition
1002.00ValueValue
33.31.52ValueValue
11.11.05ValueValue
3.700.57ValueValue
1.230.09ValueValue
0.41-0.39ValueValue
0.14-0.86ValueValue
0.05-1.33ValueValue
0 (Control)-Value0
Blank-Value-

Interpretation: The IC₅₀ is a key measure of an inhibitor's potency. However, it is an operational parameter that can be influenced by assay conditions such as substrate concentration.[10][11] Therefore, for a more fundamental understanding of the inhibitor's affinity, determining the inhibition constant (Kᵢ) is necessary.

Protocol 3: Mechanism of Action (MoA) Studies

Objective: To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive) by measuring enzyme activity at various substrate and inhibitor concentrations.[12]

Procedure:

  • Experimental Design: This experiment requires a matrix of conditions.

    • Select a range of fixed inhibitor concentrations (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ; if Kᵢ is unknown, use concentrations around the IC₅₀).

    • For each inhibitor concentration, perform a full substrate titration, varying the substrate concentration (e.g., from 0.1x Kₘ to 10x Kₘ).

  • Assay Execution:

    • For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (V₀) as described in the previous protocols.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) to generate a series of Michaelis-Menten curves.

    • To linearize the data and more easily visualize the inhibition mechanism, transform the data into a double-reciprocal plot, also known as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[13]

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease proportionally).

  • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vₘₐₓ and Kₘ change).

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition a 1/V b 1/[S] c Lines intersect on y-axis d 1/V e 1/[S] f Lines intersect on x-axis g 1/V h 1/[S] i Lines are parallel

Figure 2: Visualizing inhibition mechanisms with Lineweaver-Burk plots.

From these kinetic studies, the inhibition constant (Kᵢ), a true measure of the inhibitor's affinity for the enzyme, can be calculated using appropriate equations derived from the Michaelis-Menten model.[14]

Troubleshooting Common Issues

Enzyme assays can be sensitive to a variety of factors. The following table outlines common problems and potential solutions.[7][15]

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicates - Pipetting errors- Incomplete mixing- Temperature fluctuations- Use calibrated pipettes; prepare a master mix- Ensure thorough mixing after reagent addition- Use a temperature-controlled plate reader/incubator
No or low enzyme activity in controls - Degraded enzyme or substrate- Incorrect buffer pH or composition- Presence of an inhibitor in the buffer- Use fresh reagents; store stocks properly- Verify buffer pH and composition- Test buffer components for inhibitory effects
Assay signal drifts over time (blank) - Substrate instability- Autohydrolysis of substrate- Find a more stable substrate- Subtract the blank rate from all measurements
False positive "hits" - Compound precipitates at assay concentration- Compound interferes with detection (e.g., autofluorescence)- Compound is a promiscuous inhibitor- Check compound solubility in assay buffer- Run controls with compound but no enzyme- Perform counter-screens or assay with detergent (e.g., Triton X-100)

Conclusion

The systematic evaluation of a novel compound for enzyme inhibitory activity is a multi-step process that moves from broad screening to detailed mechanistic characterization. By following a logical workflow, employing robust and well-controlled protocols, and correctly interpreting the resulting kinetic data, researchers can confidently determine the potency and mode of action of new chemical entities like this compound. This foundational knowledge is indispensable for the advancement of basic science and the successful development of new therapeutic agents.

References

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Application Notes & Protocols for Evaluating the Efficacy of Sulfonyl-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Sulfonylureas in Diabetes Research

Sulfonylureas represent a cornerstone class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus (T2DM). Their primary therapeutic action is to stimulate insulin secretion from pancreatic β-cells, a mechanism that is both potent and well-characterized.[1][2] Despite the advent of newer drug classes, sulfonylureas remain widely prescribed due to their efficacy, cost-effectiveness, and long history of clinical use.[1] For researchers and drug development professionals, a robust and logical experimental framework is critical to evaluate novel sulfonyl-based compounds or to understand the nuanced effects of existing ones.

This guide provides a detailed overview of the experimental design, from fundamental mechanistic validation in vitro to preclinical efficacy assessment in vivo. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure the generation of reliable and interpretable data.

The Molecular Target: Understanding the K-ATP Channel Mechanism

The efficacy of any sulfonyl-based drug is inextricably linked to its interaction with the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.[3] This channel is a complex hetero-octamer, composed of four pore-forming inward rectifier potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[3][4][5]

Under basal (low glucose) conditions, the K-ATP channel is open, allowing potassium ions (K+) to efflux, which hyperpolarizes the cell membrane and prevents insulin release.[3][6] Following a meal, rising blood glucose leads to increased intracellular ATP. ATP binds to the Kir6.2 subunit, inhibiting the channel and causing it to close.[3][4] Sulfonylureas mimic this effect by binding directly to the SUR1 subunit, inducing channel closure independent of ATP levels.[3][6] This closure leads to membrane depolarization, the opening of voltage-gated calcium channels (Ca2+), and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[5]

G cluster_membrane β-Cell Membrane cluster_cell Intracellular Space K_ATP SUR1 Kir6.2 (K+ Channel) Depolarization Membrane Depolarization K_ATP->Depolarization Closure Stops K+ Efflux Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Glucose Glucose Metabolism Metabolism Glucose->Metabolism Enters Cell ATP ATP↑ Metabolism->ATP ATP->K_ATP:f1 Inhibits InsulinVesicle Insulin Vesicle Ca_Influx->InsulinVesicle Triggers Fusion InsulinRelease Insulin Secretion InsulinVesicle->InsulinRelease Exocytosis Sulfonylurea Sulfonylurea Drug Sulfonylurea->K_ATP:f0 Binds & Inhibits Depolarization->Ca_Channel Opens

Caption: Mechanism of sulfonylurea-induced insulin secretion in pancreatic β-cells.

In Vitro Efficacy Evaluation: From Target Binding to Cellular Function

The initial assessment of a sulfonyl-based drug's efficacy begins with in vitro assays designed to confirm target engagement and quantify the physiological response in a controlled cellular environment.

Target Engagement: Radioligand Binding Assays

Rationale: Before assessing function, it is crucial to confirm that the candidate compound binds to its intended target, the SUR1 subunit of the K-ATP channel. Competitive binding assays using a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) are the gold standard. These assays determine the binding affinity (Ki) of the test compound by measuring its ability to displace the radioligand from membranes prepared from SUR1-expressing cells or pancreatic islets. A lower Ki value indicates higher binding affinity.

Functional Assessment: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: The primary functional endpoint for a sulfonylurea is its ability to stimulate insulin secretion. The GSIS assay measures this directly using either pancreatic β-cell lines (e.g., INS-1, MIN6) or, more physiologically relevant, isolated primary islets from rodents or humans. The protocol is designed to measure insulin release under basal (low glucose) and stimulatory (high glucose or drug treatment) conditions.

Protocol: Static Insulin Secretion Assay from Isolated Islets

  • Islet Isolation & Culture:

    • Isolate pancreatic islets from a suitable animal model (e.g., C57BL/6 mouse) via collagenase digestion and density gradient purification.[7]

    • Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin to allow for recovery.

  • Pre-incubation (Basal Conditions):

    • Hand-pick islets of similar size and place groups of 10 islets (in triplicate for each condition) into a 24-well plate.

    • Wash islets gently with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

    • Pre-incubate the islets in this low-glucose KRB buffer for 60 minutes at 37°C to establish a basal rate of insulin secretion.

  • Stimulation Incubation:

    • Carefully remove the supernatant from the pre-incubation step (this can be saved to measure basal secretion).

    • Add fresh KRB buffer containing the treatment conditions:

      • Negative Control: Low glucose (2.8 mM).

      • Positive Control (Glucose): High glucose (16.7 mM).

      • Positive Control (Drug): A known sulfonylurea (e.g., 10 µM Glibenclamide) in low glucose (2.8 mM).

      • Test Compound(s): Various concentrations of the experimental sulfonylurea in low glucose (2.8 mM) to determine a dose-response curve.

    • Incubate for 60 minutes at 37°C.[8]

  • Sample Collection & Insulin Measurement:

    • After incubation, collect the supernatant from each well. Centrifuge to remove any cellular debris.

    • Quantify the insulin concentration in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Normalization & Analysis:

    • To account for variations in islet size, lyse the islets from each well using an acid-ethanol solution to extract the total insulin content.[8]

    • Measure the total insulin content using ELISA.

    • Express the secreted insulin as a percentage of the total insulin content for each well.

    • Plot the dose-response curve for the test compound and calculate the EC50 (half-maximal effective concentration).

Self-Validation and Interpretation:

  • A successful experiment will show low insulin secretion in the 2.8 mM glucose condition and a significant increase in both the 16.7 mM glucose and positive control drug conditions.

  • The test compound's efficacy is determined by its ability to stimulate insulin secretion above the basal level, ideally in a dose-dependent manner.

G cluster_conditions Treatment Conditions Islet_Isolation Islet Isolation & Overnight Culture Pre_Incubation Pre-incubation: 60 min in Low Glucose (2.8 mM KRB) Islet_Isolation->Pre_Incubation Stimulation Stimulation: 60 min Incubation Pre_Incubation->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Islet_Lysis Lyse Islets Stimulation->Islet_Lysis After supernatant removal Low_Glucose Low Glucose (2.8 mM) High_Glucose High Glucose (16.7 mM) Positive_Control Positive Control Drug Test_Compound Test Compound (Dose-Response) ELISA_Secreted Measure Secreted Insulin (ELISA) Supernatant_Collection->ELISA_Secreted ELISA_Total Measure Total Insulin (ELISA) Islet_Lysis->ELISA_Total Analysis Data Analysis: (Secreted / Total) * 100 Calculate EC50 ELISA_Secreted->Analysis ELISA_Total->Analysis

Caption: Experimental workflow for the in vitro GSIS assay.

In Vivo Efficacy in Preclinical Models

Rationale: While in vitro assays confirm cellular activity, in vivo studies are essential to evaluate a drug's efficacy within a complex physiological system, accounting for pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics. The selection of an appropriate animal model is a critical first step.[9]

Selection of Animal Models

The ideal animal model should recapitulate key features of human T2DM.[10] No single model is perfect, so the choice depends on the specific research question.[11]

Model TypeExamplesMechanismAdvantagesDisadvantages
Genetic (Obese) db/db mouse, ob/ob mouse, ZDF ratLeptin pathway defects causing obesity, insulin resistance, and eventual β-cell failure.[9][11]Closely mimics obesity-driven T2DM; well-characterized.Severe insulin resistance may mask insulin secretagogue effects; monogenic cause.[11]
Chemically-Induced Streptozotocin (STZ) or Alloxan-treated rats/miceToxic to pancreatic β-cells, causing insulin deficiency.[12][13]Rapid induction; allows control over the severity of diabetes.Primarily a model of insulin deficiency (more like Type 1), not insulin resistance.[13]
Diet-Induced High-Fat Diet (HFD) fed C57BL/6 miceHFD induces obesity and peripheral insulin resistance.Pathophysiology (obesity, insulin resistance) is highly relevant to human T2DM.Slower onset of diabetes; variability between animals.
Primary Efficacy Endpoint: Oral Glucose Tolerance Test (OGTT)

Rationale: The OGTT is the most common in vivo assay to assess the efficacy of an antihyperglycemic agent. It measures the ability of the animal to clear a glucose load from the bloodstream, and an effective sulfonylurea will enhance this clearance by stimulating insulin release.[14]

Protocol: Oral Glucose Tolerance Test in Mice

  • Animal Acclimatization & Fasting:

    • House mice (e.g., HFD-fed C57BL/6) in a controlled environment for at least one week before the experiment.

    • Fast the mice overnight (typically 6 hours) with free access to water to achieve a stable baseline blood glucose level.

  • Baseline & Drug Administration:

    • Handle mice gently to minimize stress-induced hyperglycemia.

    • Measure baseline blood glucose (Time = -30 min) from a tail snip using a glucometer.

    • Administer the drug or vehicle via oral gavage:

      • Vehicle Control Group: e.g., 0.5% Carboxymethylcellulose (CMC).

      • Positive Control Group: e.g., Glibenclamide (10 mg/kg).

      • Test Compound Group(s): Desired dose(s) of the experimental drug.

    • Allow 30 minutes for drug absorption.

  • Glucose Challenge:

    • At Time = 0 min, administer a glucose solution (typically 2 g/kg body weight) to all mice via oral gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose from a tail snip at subsequent time points: 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC between treatment groups.

Self-Validation and Interpretation:

  • The vehicle-treated group will exhibit a sharp rise in blood glucose, peaking around 15-30 minutes, followed by a slow decline.

  • An effective sulfonylurea will significantly reduce the peak glucose level and lower the overall glucose AUC compared to the vehicle group.[14] The efficacy should be comparable to or better than the positive control.

G Fasting Overnight Fast (6 hours) Baseline T = -30 min Measure Baseline Glucose Administer Drug/Vehicle Fasting->Baseline Challenge T = 0 min Oral Glucose Challenge (2 g/kg) Baseline->Challenge Monitoring T = 15, 30, 60, 90, 120 min Monitor Blood Glucose Challenge->Monitoring Analysis Data Analysis Plot Time-Course Calculate AUC Statistics Monitoring->Analysis

Caption: In vivo experimental workflow for the Oral Glucose Tolerance Test (OGTT).

Illustrative Data Presentation:

Treatment GroupDose (mg/kg)Glucose AUC (0-120 min) (mg/dL * min)% Reduction vs. Vehicle
Vehicle-25,500 ± 1,800-
Glibenclamide1016,800 ± 1,50034.1%
Compound X321,200 ± 1,70016.9%
Compound X1015,900 ± 1,60037.6%
Compound X3015,500 ± 1,400*39.2%
Data are represented as Mean ± SEM. *p < 0.05 vs. Vehicle.

Bridging to Clinical Evaluation

Data from these preclinical models are foundational for advancing a compound toward human trials. The FDA and other regulatory bodies provide specific guidance on the preclinical and clinical development of drugs for diabetes.[15][16][17] Key efficacy endpoints in clinical trials, such as the change in hemoglobin A1c (HbA1c), directly reflect long-term glycemic control and are informed by the acute glucose-lowering effects observed in these preclinical assays.[15][18] A robust preclinical package demonstrating clear dose-dependent efficacy in relevant animal models is a prerequisite for obtaining Investigational New Drug (IND) approval.[19]

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Application Notes and Protocols for 3-(Methylsulfonyl)propanimidamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the potential applications of 3-(Methylsulfonyl)propanimidamide in the field of medicinal chemistry. While specific literature on this compound is limited, its structural motifs—a methylsulfonyl group and a propanimidamide moiety—suggest a range of plausible applications based on well-established principles of bioisosterism and pharmacophore design. This guide outlines the inferred physicochemical properties, a detailed synthetic protocol, and representative application protocols for its evaluation as a potential antibacterial agent and an enzyme inhibitor. The information herein is intended for researchers, scientists, and drug development professionals to stimulate further investigation into this and related scaffolds.

Introduction: Unveiling the Potential of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged functional groups is a cornerstone of rational drug design. This compound is a small molecule that features two key functionalities: a methylsulfonyl group and an imidamide (amidine) group.

  • The Methylsulfonyl Group: This moiety is a well-regarded sulfone bioisostere.[1] It is known to be metabolically stable and can significantly influence the physicochemical properties of a molecule.[1] The sulfonyl oxygens are excellent hydrogen bond acceptors, contributing to target engagement, while the overall group can enhance aqueous solubility compared to more lipophilic analogs.[2]

  • The Imidamide (Amidine) Group: Amidines are strongly basic functional groups that are typically protonated at physiological pH. This positive charge allows them to form strong ionic and hydrogen bonding interactions with biological targets, such as the phosphate backbone of DNA or acidic residues in an enzyme's active site.[3] They are recognized as important pharmacophores in a variety of therapeutic areas, including antimicrobial and enzyme inhibitory agents.[3][4]

The combination of a neutral, polar hydrogen bond acceptor (the sulfonyl group) with a cationic, hydrogen bond donor/acceptor (the imidamide group) in a flexible aliphatic chain creates a unique pharmacophore with the potential for diverse molecular interactions.

Physicochemical Properties and Inferred Pharmacophore Model

The predicted physicochemical properties of this compound are crucial for understanding its potential as a drug candidate. These properties are inferred from its structure and the known characteristics of its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale and Implication in Drug Design
Molecular Weight ~150.21 g/mol Well within the range for "Rule of Five" compliance, suggesting good potential for oral bioavailability.
LogP < 0The combination of the polar sulfonyl group and the ionizable amidine suggests low lipophilicity and high water solubility.[5][6]
pKa ~10-11The imidamide group is basic and is expected to be protonated at physiological pH (7.4), conferring a positive charge to the molecule.[7]
Hydrogen Bond Donors 2 (from the -NH2 of the amidine)Can engage with hydrogen bond acceptors in a biological target.[8]
Hydrogen Bond Acceptors 3 (2 from sulfonyl oxygens, 1 from imine nitrogen)Provides multiple points for interaction with hydrogen bond donors on a target protein.[2][8]
Hypothetical Pharmacophore Model

Based on these features, a hypothetical pharmacophore model for this compound can be constructed. This model highlights the key interaction points that could be crucial for its biological activity.

Pharmacophore_Model cluster_0 This compound cluster_1 Pharmacophore Features S S O1 O S->O1 O2 O S->O2 C1 CH2 S->C1 Me CH3 S->Me HBA1 HBA O1->HBA1 HBA2 HBA O2->HBA2 C2 CH2 C1->C2 C3 C C2->C3 N1 NH C3->N1 N2 NH2 C3->N2 CAT CAT C3->CAT HBA3 HBA N1->HBA3 HBD HBD N2->HBD caption Hypothetical pharmacophore model for this compound.

Hypothetical pharmacophore model for this compound.

Synthesis Protocol

The synthesis of this compound can be achieved in a two-stage process starting from commercially available materials. The first stage involves the synthesis of the nitrile precursor, 3-(methylsulfonyl)propionitrile, followed by its conversion to the target imidamide via the Pinner reaction.[9][10]

Stage 1: Synthesis of 3-(Methylsulfonyl)propionitrile

This stage involves the nucleophilic substitution of 2-chloroethyl methyl sulfide with cyanide, followed by oxidation of the resulting thioether to a sulfone.[9]

Materials:

  • 2-chloroethyl methyl sulfide

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF, anhydrous)

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cyanation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloroethyl methyl sulfide (1.0 eq) in anhydrous DMF. Add sodium cyanide (1.2 eq) portion-wise at room temperature. Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-(methylthio)propionitrile.

  • Oxidation: To a solution of the crude 3-(methylthio)propionitrile (1.0 eq) in a 1:1 mixture of acetic acid and acetic anhydride, add 30% hydrogen peroxide (4.0 eq) dropwise at 0°C.[9] Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Purification: Carefully quench the reaction by adding it to a saturated aqueous solution of NaHCO₃. Extract the product with DCM (3 x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The resulting solid, 3-(methylsulfonyl)propionitrile, can be purified by recrystallization from ethanol.

Stage 2: Pinner Reaction for this compound

This classic reaction converts the nitrile to an imidate salt, which is then ammonolyzed to the final amidine.[10][11][12]

Materials:

  • 3-(methylsulfonyl)propionitrile

  • Anhydrous ethanol

  • Hydrogen chloride (gas)

  • Anhydrous diethyl ether

  • Ammonia (gas or solution in ethanol)

Procedure:

  • Imidate Formation: Dissolve 3-(methylsulfonyl)propionitrile (1.0 eq) in anhydrous ethanol (5-10 volumes) in a flask equipped with a drying tube. Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature does not rise above 5°C.

  • Pinner Salt Precipitation: After saturation with HCl, seal the flask and store it at 4°C for 24-48 hours. The ethyl 3-(methylsulfonyl)propanimidate hydrochloride (Pinner salt) will precipitate as a white solid.

  • Isolation: Collect the precipitate by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis: Suspend the isolated Pinner salt in anhydrous ethanol at 0°C. Bubble ammonia gas through the suspension or add a saturated solution of ammonia in ethanol. Stir the mixture at room temperature for 4-6 hours.

  • Final Product Isolation: Remove the precipitated ammonium chloride by filtration. Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization.

Synthesis_Scheme start Me-S-CH2CH2-Cl nitrile Me-S-CH2CH2-CN start->nitrile NaCN, DMF sulfone_nitrile Me-SO2-CH2CH2-CN nitrile->sulfone_nitrile H2O2, Ac2O, AcOH pinner_salt Me-SO2-CH2CH2-C(=NH2+Cl-)-OEt sulfone_nitrile->pinner_salt EtOH, HCl (gas) amidine Me-SO2-CH2CH2-C(=NH)-NH2 pinner_salt->amidine NH3, EtOH caption Synthetic route to this compound.

Synthetic route to this compound.

Application Protocols in Medicinal Chemistry

Based on its structural features, this compound is a candidate for screening in several therapeutic areas. Below are detailed protocols for its evaluation as a potential antibacterial agent and as a carbonic anhydrase inhibitor.

Application 1: Evaluation as an Antibacterial Agent

The combination of a sulfonamide-like sulfonyl group and a DNA-binding amidine moiety suggests potential antibacterial activity.[3] A standard method to assess this is by determining the Minimum Inhibitory Concentration (MIC).[13][14]

Protocol: Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound (test compound)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Ampicillin or other appropriate antibiotic (positive control)

  • DMSO (vehicle)

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in CAMHB, typically ranging from 256 µg/mL to 0.5 µg/mL, in a 96-well plate (100 µL final volume per well).

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (antibiotic), a negative control (inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate C Add inoculum to wells containing compound and controls A->C B Prepare standardized bacterial inoculum (5x10^5 CFU/mL) B->C D Incubate plate at 37°C for 18-24 hours C->D E Read results: Determine lowest concentration with no visible growth (MIC) D->E caption Workflow for Minimum Inhibitory Concentration (MIC) assay.

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Application 2: Evaluation as a Carbonic Anhydrase Inhibitor

The sulfonyl group is a classic zinc-binding pharmacophore found in many carbonic anhydrase (CA) inhibitors.[15]

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

Objective: To quantify the inhibitory potency (IC₅₀) of this compound against a specific carbonic anhydrase isoform (e.g., hCA II).

Materials:

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA), substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (test compound)

  • Acetazolamide (positive control inhibitor)

  • DMSO (vehicle)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Plate Setup: In a 96-well plate, add 2 µL of each compound dilution (or DMSO for control) to the appropriate wells.

  • Enzyme Addition: Add 178 µL of assay buffer and 10 µL of a working solution of hCA II to each well. Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of p-NPA substrate solution to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction rates (V₀) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical scaffold. Based on established medicinal chemistry principles, it holds plausible potential as a lead structure for the development of novel antibacterial agents or enzyme inhibitors. The protocols provided herein offer a clear roadmap for the synthesis and initial biological evaluation of this compound. Further studies, including screening against a broader range of biological targets, structure-activity relationship (SAR) exploration through analog synthesis, and crystallographic studies to elucidate binding modes, are warranted to fully realize the therapeutic potential of this and related molecules.

References

  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. 1877, 10 (2), 1889-1897. [Link]

  • Wikipedia contributors. Pinner reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile.
  • NROChemistry. Pinner Reaction. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. 2009, 49(11), 1749-1755. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing - StatPearls. [Link]

  • ResearchGate. Mild method for the synthesis of amidines by the electrophilic activation of amides. [Link]

  • ResearchGate. Can anyone suggest a protocol for a kinase assay?. [Link]

  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]

  • Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Organic Chemistry Portal. Synthesis of amidines. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

  • Google Patents. US5962693A - Efficient method for the conversion of nitriles to amidines.
  • PubMed. Carbonic anhydrase assay: strong inhibition of the leaf enzyme by CO2 in certain buffers. [Link]

  • ResearchGate. Manual of Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. The chemistry of amidines and imidates. [Link]

  • National Center for Biotechnology Information. Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. [Link]

  • protocols.io. Carbonic Anhydrase Activity Assay. [Link]

  • PubMed. Synthesis and pharmacophore modeling of novel quinazolines bearing a biologically active sulfonamide moiety. [Link]

  • PubMed. Hydrogen bonding in sulfonamides. [Link]

  • ChemAxon. LogP and logD calculations. [Link]

  • ResearchGate. Synthesis and pharmacophore modeling of novel quinazolines bearing a biologically active sulfonamide moiety. [Link]

  • National Center for Biotechnology Information. Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria. [Link]

  • National Center for Biotechnology Information. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. [Link]

  • PubMed. Discovery, Biological Evaluation, and Structure-Activity Relationship of Amidine Based Sphingosine Kinase Inhibitors. [Link]

  • ResearchGate. Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • PubMed. A pharmacophore model for sulphonyl-urea (-cyanoguanidine) compounds with dual action, thromboxane receptor antagonists and thromboxane synthase inhibitors. [Link]

  • National Center for Biotechnology Information. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. [Link]

  • MDPI. A Combination of Pharmacophore-Based Virtual Screening, Structure-Based Lead Optimization, and DFT Study for the Identification of S. epidermidis TcaR Inhibitors. [Link]

  • National Center for Biotechnology Information. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. [Link]

  • PubMed. Interaction of sulfonamide and sulfone compounds with Toxoplasma gondii dihydropteroate synthase. [Link]

  • Organic Syntheses. 3-CHLORO-1-PROPANESULFONYL CHLORIDE. [Link]

  • Royal Society of Chemistry. C–H…S Hydrogen Bonding Interactions. [Link]

  • Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Methylsulfonyl)propanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Methylsulfonyl)propanimidamide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable building block. We will address common experimental issues in a question-and-answer format, providing field-proven insights, detailed protocols, and the underlying chemical principles to empower you to troubleshoot your synthesis effectively.

The synthesis is typically approached in two main stages: first, the preparation of the precursor, 3-(methylsulfonyl)propanenitrile, followed by its conversion to the target imidamide, most commonly via the Pinner reaction. This guide is structured to follow this synthetic logic.

Overall Synthetic Workflow

The pathway from a simple thioether to the final imidamide hydrochloride salt involves an oxidation followed by an acid-catalyzed nitrile-to-imidamide conversion.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Imidamide Formation (Pinner Reaction) A 3-(Methylthio)propanenitrile B 3-(Methylsulfonyl)propanenitrile A->B Oxidation (e.g., H₂O₂, Ac₂O, AcOH) C Imidate Hydrochloride Intermediate (Pinner Salt) B->C 1. Anhydrous HCl, EtOH (Low Temperature) D This compound Hydrochloride C->D 2. Ammonolysis (e.g., NH₃ in MeOH)

Caption: Overall two-stage synthesis of this compound.

Part 1: Troubleshooting the Precursor Synthesis

The precursor, 3-(methylsulfonyl)propanenitrile, is typically prepared by oxidizing 3-(methylthio)propionitrile.[1][2] While this step is generally robust, process control is key.

Frequently Asked Questions (FAQs)

Q1: My oxidation of 3-(methylthio)propionitrile with hydrogen peroxide is violently exothermic and difficult to control. How can I manage the reaction temperature?

A1: This is a common and critical safety concern. The oxidation of a thioether to a sulfone is highly exothermic. The key is to control the rate of addition of the oxidant and efficiently remove heat.

  • Controlled Addition: A patent for this process describes a two-step procedure to eliminate induction periods and control the temperature.[2] Pre-mixing the starting material (3-(methylthio)propionitrile) with acetic anhydride and adding this mixture slowly to a reactor containing acetic acid and hydrogen peroxide allows for better thermal management.[2]

  • Cooling: Ensure your reaction vessel is equipped with an efficient cooling bath (e.g., an ice-salt or ice-water bath). For larger scales, a jacketed reactor with a circulating chiller is recommended.

  • Monitoring: Maintain the internal temperature between 28-40°C, with an optimal range of 30-35°C, as described in process literature.[2] Never let the temperature rise uncontrollably.

Q2: The yield of my precursor nitrile is low after workup. Where might I be losing the product?

A2: Product loss can occur during both the reaction and the isolation phases.

  • Incomplete Reaction: Ensure the reaction has gone to completion by TLC or GC-MS analysis before quenching. The reaction time is typically at least 8 hours.[2]

  • Workup & Isolation: The product, 3-(methylsulfonyl)propanenitrile, is a polar molecule. After quenching the reaction, it can be isolated via crystallization. One patented method involves removing acetic acid by distillation, then adding ethanol and cooling to 5-10°C to induce crystallization.[2] Ensure the product is not lost in the aqueous phases during extraction if that method is used. A typical yield for the crystalline material from this step is around 90%.[2]

Part 2: The Pinner Reaction - Conversion to Imidamide

The conversion of the electron-poor 3-(methylsulfonyl)propanenitrile to the corresponding imidamide is the most challenging step. The classic Pinner reaction, which involves the formation of an imidate hydrochloride (Pinner salt) followed by ammonolysis, is the standard method but requires stringent control over reaction conditions.[3][4][5]

Troubleshooting Guide

Q3: My Pinner reaction fails or gives very low conversion. The nitrile starting material is recovered. What is the likely cause?

A3: This is the most common failure mode and is almost always due to one of two issues: insufficient acid activation or the presence of water.

  • Expertise & Causality: The Pinner reaction begins with the protonation of the nitrile nitrogen by a strong acid (HCl).[3] The methylsulfonyl (–SO₂Me) group is strongly electron-withdrawing, which significantly reduces the basicity (nucleophilicity) of the nitrile's nitrogen atom. This makes protonation more difficult compared to an electron-rich nitrile. Therefore, a high concentration of anhydrous HCl is essential to drive the formation of the highly activated nitrilium cation intermediate.[6][7]

  • Troubleshooting Steps:

    • Ensure Anhydrous HCl: Use dry HCl gas. Passing the gas through a sulfuric acid drying trap before introducing it to the reaction is good practice. Alternatively, generate HCl in situ from trimethylsilyl chloride (TMSCl) and a stoichiometric amount of anhydrous alcohol, though this may be less effective for this specific substrate.[6]

    • Saturate the Solution: Bubble HCl gas through the cold (0°C) solution of the nitrile in anhydrous alcohol until the solution is fully saturated and no more gas is absorbed.

    • Maintain Low Temperature: The reaction should be kept cold (0-15°C) throughout the HCl addition and subsequent stirring period (typically 12-24 hours).[3]

Q4: My main product is not the desired imidamide, but the corresponding ester (methyl 3-(methylsulfonyl)propanoate) or amide (3-(methylsulfonyl)propanamide). Why?

A4: This is a classic sign of water contamination. The Pinner salt intermediate is extremely sensitive to moisture.[3][6] Water is a more aggressive nucleophile than ammonia in this context and will readily attack the Pinner salt to hydrolyze it, leading directly to the ester. The amide can also form under these conditions.[8]

  • Trustworthiness through Self-Validation: Your protocol must be rigorously anhydrous.

    • Solvents & Reagents: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, dioxane).[4] Use absolute, anhydrous alcohol (ethanol or methanol). Commercially available anhydrous solvents are acceptable if handled under an inert atmosphere (e.g., nitrogen or argon).

    • Glassware: Oven-dry all glassware (at >120°C for several hours) and cool it under a stream of dry nitrogen or in a desiccator immediately before use.

    • Atmosphere: Assemble the reaction setup under a positive pressure of an inert gas.

G PinnerSalt Pinner Salt Intermediate Ester Ester Byproduct (Hydrolysis) PinnerSalt->Ester Fast, Undesired Imidamide Desired Imidamide (Ammonolysis) PinnerSalt->Imidamide Slower, Desired H2O Water (Contaminant) H2O->PinnerSalt NH3 Ammonia (Reagent) NH3->PinnerSalt

Caption: Competing reaction pathways for the Pinner salt intermediate.

Detailed Experimental Protocol: Pinner Synthesis

This protocol is a representative methodology based on established principles of the Pinner reaction.[3][4][5]

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a low-temperature thermometer, and a gas outlet bubbler. Maintain a positive pressure of dry nitrogen.

  • Reagent Preparation: In the flask, dissolve 3-(methylsulfonyl)propanenitrile (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

  • HCl Saturation: Cool the solution to 0°C using an ice-salt bath. Bubble dry hydrogen chloride gas through the stirred solution. Monitor the temperature to ensure it does not rise significantly. Continue bubbling until the solution is saturated (fumes appear in the outlet bubbler). Seal the flask.

  • Reaction: Allow the mixture to stir at 0-5°C. The Pinner salt will often precipitate as a white solid. Monitor the reaction by taking a small, quenched aliquot and analyzing by TLC or LC-MS. The reaction may take 12-48 hours.

  • Isolation of Pinner Salt (Optional but Recommended): Once the reaction is complete, filter the precipitated Pinner salt under a blanket of nitrogen. Wash the solid with cold, anhydrous ether and dry it under vacuum. Do not expose it to air for long periods.

  • Ammonolysis: Suspend the crude Pinner salt in a cold (0°C) solution of ammonia in methanol (typically 7N). Seal the vessel and stir. The reaction can be stirred at 0°C to room temperature for 2-12 hours.

  • Workup: Remove the solvent under reduced pressure. The crude product will be this compound hydrochloride, likely containing ammonium chloride.

Part 3: Purification and Handling

The final product is a highly polar, basic salt, which presents significant purification challenges.

Troubleshooting Guide

Q5: My crude product streaks badly on a standard silica gel column, and I get poor recovery. How can I purify it?

A5: This is expected behavior. The basic amidine group interacts very strongly with the acidic surface of silica gel, leading to irreversible binding, tailing, and decomposition.[9] Avoid standard silica gel chromatography.

  • Authoritative Grounding: The preferred method for purifying highly polar, salt-like organic compounds is crystallization .[10]

    • Solvent Screening: Try dissolving the crude product in a minimal amount of a hot polar solvent like ethanol, methanol, or acetonitrile, and then allow it to cool slowly. If it doesn't crystallize, try adding a less polar co-solvent (an "anti-solvent") like diethyl ether, ethyl acetate, or dichloromethane dropwise to the solution until turbidity persists, then heat to re-dissolve and cool slowly.

  • Alternative Chromatographic Methods:

    • Reversed-Phase (C18) HPLC: Can be effective, but may require acidic mobile phase modifiers (e.g., formic acid or TFA) to ensure good peak shape.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar compounds and is an excellent choice if available.[9]

    • Strong Cation Exchange (SCX) Chromatography: This solid-phase extraction (SPE) or column chromatography technique captures basic compounds. The product can be bound to the column, washed with a non-polar solvent to remove impurities, and then eluted with a basic solution (e.g., ammonia in methanol).[11]

G Crude Crude Product (Polar Salt) Silica Normal Phase Silica (AVOID) Crude->Silica Leads to: Tailing, Low Recovery Crystallization Crystallization (PREFERRED) Crude->Crystallization High Purity, Scalable RPHPLC Reversed-Phase HPLC Crude->RPHPLC HILIC HILIC Crude->HILIC SCX Ion Exchange (SCX) Crude->SCX

Caption: Decision workflow for the purification of polar imidamide salts.

Q6: The final product seems to be hygroscopic and degrades over time. What are the best storage conditions?

A6: Amidine hydrochlorides are often hygroscopic and can be susceptible to hydrolysis. Long-term stability requires careful storage.[12]

  • Storage Protocol: Store the purified, dry solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen). For best results, place this vial inside a desiccator containing a drying agent (e.g., Drierite or phosphorus pentoxide) and store it in a cool, dark place, such as a refrigerator or freezer.

Summary of Key Parameters
Parameter/IssueRecommended ActionRationale
Oxidation Exotherm Slow addition of reagents; maintain internal temp at 30-35°C.Prevents runaway reaction and ensures safety and product quality.[2]
Low Pinner Reactivity Ensure saturation with anhydrous HCl gas at 0°C.The electron-withdrawing sulfonyl group deactivates the nitrile, requiring strong acid activation.[3][7]
Ester/Amide Byproducts Use rigorously dried solvents, reagents, and glassware under an inert atmosphere.The Pinner salt intermediate is highly sensitive to hydrolysis by water.[4][6]
Purification Primary method: Crystallization. Alternatives: HILIC, SCX, or RP-HPLC. Avoid normal-phase silica.The product is a polar basic salt that binds irreversibly to acidic silica gel.[9][10]
Stability & Storage Store as a dry solid under an inert atmosphere in a desiccator at low temperature.Prevents moisture uptake and potential hydrolysis.
References
  • Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Organic Preparations and Procedures International, 28(4), 435-439.

  • Dehghani, A., et al. (2018). Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Organic Letters, 20(10), 2899-2902.

  • Abood, N. A., et al. (1999). Efficient method for the conversion of nitriles to amidines. U.S. Patent No. 5,962,693.

  • Chen, B., et al. (2016). Process for preparing 3-(methylsulfonyl)propionitrile. U.S. Patent No. 9,815,781.

  • LibreTexts. (2023). Conversion of nitriles to amides. Chemistry LibreTexts.

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.

  • BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.

  • Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1660-1666.

  • Organic Chemistry Portal. (n.d.). Pinner Reaction.

  • J&K Scientific. (2025). Pinner Reaction.

  • Grokipedia. (n.d.). Pinner reaction.

  • Wikipedia. (n.d.). Pinner reaction.

  • Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1660–1666.

  • Chen, B., et al. (2013). Process for preparing 3-methylsulfonylpropionitrile. U.S. Patent Application No. 13/778,926.

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.

  • Edelmann, F. T. (2020). What is the best technique for amide purification? [Online forum post]. ResearchGate.

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.

  • Serajuddin, A. T., & Rosoff, M. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596.

Sources

Technical Support Center: Optimization of Reaction Conditions for Propanimidamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for propanimidamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction conditions. Our goal is to equip you with the scientific rationale behind experimental choices to enhance the success of your syntheses.

I. Frequently Asked Questions (FAQs)

This section addresses common queries related to the synthesis of propanimidamide, providing concise answers and links to more detailed explanations.

Q1: What are the most common methods for synthesizing propanimidamide?

A1: Propanimidamide is most frequently synthesized from propanenitrile. The Pinner reaction is a classic and widely used method, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by reaction with ammonia to yield the amidine.[1][2][3][4][5] Modern variations may utilize different catalysts, such as copper or palladium salts, to facilitate the addition of amines to nitriles under milder conditions.[6]

Q2: I'm not getting any product. What are the most critical parameters to check first?

A2: The most critical parameters to investigate are the exclusion of water, the quality of your reagents, and the reaction temperature. The Pinner reaction and many related methods are highly sensitive to moisture, which can hydrolyze the starting materials and intermediates.[7][8] Ensure you are using anhydrous solvents and reagents. Additionally, the intermediate Pinner salt can be thermally unstable, so maintaining a low temperature is often crucial to prevent decomposition.[1][5]

Q3: My yields are consistently low. What are the likely causes?

A3: Low yields can stem from several factors, including incomplete reaction, side reactions, or product loss during workup.[9][10] Incomplete conversion of the starting nitrile is a common issue. Side reactions such as hydrolysis of the nitrile to propanamide or polymerization can also consume starting material.[7][11] Finally, propanimidamide hydrochloride is water-soluble, so significant product loss can occur during aqueous workup if not performed carefully.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction.[9] A successful reaction will show the consumption of the starting nitrile and the appearance of a new, more polar spot corresponding to the propanimidamide product. For TLC, a polar solvent system is typically required. It is also possible to use Nuclear Magnetic Resonance (NMR) spectroscopy to follow the disappearance of the nitrile peak and the appearance of peaks corresponding to the amidine product.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues encountered during propanimidamide synthesis.

Problem 1: No Product Formation or Very Low Conversion

Q: I have set up my Pinner reaction according to a standard protocol, but after the specified reaction time, I see no evidence of product formation. What could be wrong?

A: This is a common issue that often points to problems with the reaction setup or reagents.

  • Causality: The Pinner reaction relies on the activation of the nitrile by a strong acid, typically anhydrous HCl gas, in an anhydrous alcohol.[1][2] If any of these components are compromised, the reaction will not proceed.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Moisture is the primary culprit in failed Pinner reactions. Ensure all glassware was rigorously dried (oven- or flame-dried) and the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon).[8] Solvents must be anhydrous.

    • Check Reagent Quality:

      • HCl Gas: Ensure the HCl gas is dry. Bubbling it through concentrated sulfuric acid before introducing it to the reaction mixture is a standard practice.

      • Alcohol: Use a freshly opened bottle of anhydrous alcohol or a properly stored and dried one.

      • Propanenitrile: Ensure the starting nitrile is pure and free from water.

    • Temperature Control: The initial formation of the Pinner salt is often exothermic and should be performed at low temperatures (e.g., 0 °C) to prevent the formation of side products.[5] Subsequent steps may require gentle warming.

    Experimental Protocol: Preparation of Anhydrous Ethanolic HCl

    • Equip a two-neck round-bottom flask with a gas inlet tube extending below the surface of anhydrous ethanol and a drying tube outlet.

    • Cool the flask in an ice bath.

    • Generate HCl gas by dropping concentrated sulfuric acid onto solid sodium chloride in a separate flask.

    • Pass the generated HCl gas through a wash bottle containing concentrated sulfuric acid to dry it.

    • Bubble the dry HCl gas through the cold, stirred anhydrous ethanol until the desired concentration is reached (this can be monitored by weighing the flask).

Problem 2: Formation of Propanamide as a Major Byproduct

Q: My reaction is producing a significant amount of propanamide alongside my desired propanimidamide. How can I prevent this?

A: The formation of propanamide indicates the presence of water in your reaction mixture, leading to the hydrolysis of either the starting nitrile or the intermediate imino ester. [12][13]

  • Causality: Water can act as a nucleophile, attacking the activated nitrile or the Pinner salt intermediate. This leads to the formation of an amide, which is often a stable and difficult-to-remove byproduct.[7][11]

  • Troubleshooting Steps:

    • Strict Anhydrous Technique: As detailed in the previous section, the rigorous exclusion of water is paramount. Re-evaluate your procedures for drying glassware, solvents, and reagents.

    • Workup Conditions: If propanamide is forming during the workup, ensure that the conditions are not overly acidic or basic for extended periods, as this can promote hydrolysis.[7] Neutralize the reaction mixture promptly and proceed with extraction.

    Workflow Diagram: Minimizing Propanamide Formation

    G start Start Reaction Setup dry Rigorously Dry Glassware & Reagents start->dry inert Maintain Inert Atmosphere (N2/Ar) dry->inert anhydrous Use Anhydrous Solvents inert->anhydrous workup Careful Aqueous Workup anhydrous->workup product Pure Propanimidamide workup->product

    Caption: Workflow to minimize hydrolysis side reactions.

Problem 3: Difficulty in Product Isolation and Purification

Q: I believe my reaction has worked, but I am struggling to isolate and purify the propanimidamide product. What are the best practices?

A: Propanimidamide hydrochloride is a polar, water-soluble salt, which can make extraction and purification challenging.

  • Causality: The salt-like nature of the product dictates the choice of workup and purification methods. Standard extraction with nonpolar organic solvents will be ineffective.

  • Troubleshooting Steps:

    • Workup Strategy:

      • After the reaction is complete, the solvent (e.g., ethanol) is typically removed under reduced pressure.

      • The resulting crude solid or oil can be triturated with a non-polar solvent like diethyl ether or hexane to precipitate the product and wash away non-polar impurities.

    • Recrystallization: Recrystallization is a powerful purification technique for solid products. A common solvent system for propanimidamide hydrochloride is a mixture of a polar solvent in which it is soluble at high temperatures (like ethanol or isopropanol) and a non-polar solvent in which it is insoluble (like diethyl ether or ethyl acetate) to induce crystallization upon cooling.

    • Chromatography: If recrystallization is unsuccessful, column chromatography on silica gel can be employed. However, due to the high polarity of the product, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking) is necessary.

    Data Summary: Solvent Properties for Purification

SolventPolarityBoiling Point (°C)Use in Propanimidamide Purification
Diethyl EtherLow34.6Trituration/Precipitation, Recrystallization (anti-solvent)
HexaneLow69Trituration/Precipitation
EthanolHigh78.4Recrystallization (solvent)
MethanolHigh64.7Column Chromatography (mobile phase component)
DichloromethaneMedium39.6Column Chromatography (mobile phase component)
Problem 4: Reaction Stalls or is Sluggish with Substituted Nitriles

Q: I am trying to synthesize a substituted propanimidamide, but the reaction is very slow or does not go to completion. How can I optimize the conditions?

A: The electronic and steric properties of substituents on the nitrile can significantly impact reactivity.

  • Causality: Electron-withdrawing groups on the nitrile can decrease its nucleophilicity, making the initial protonation step in the Pinner reaction less favorable.[1] Steric hindrance around the nitrile group can also impede the approach of the alcohol nucleophile.

  • Troubleshooting Steps:

    • Alternative Catalysis: For less reactive nitriles, consider moving away from the traditional Pinner reaction.

      • Lewis Acid Catalysis: Lewis acids can also activate the nitrile towards nucleophilic attack.

      • Transition Metal Catalysis: Catalytic amounts of copper or nickel complexes have been shown to facilitate the addition of amines to nitriles under milder conditions.[6][14]

    • Higher Temperatures: While the Pinner reaction is often conducted at low temperatures, for unreactive substrates, carefully increasing the reaction temperature may be necessary to drive the reaction to completion. This must be balanced against the potential for byproduct formation.

    • Longer Reaction Times: Simply extending the reaction time may be sufficient for sluggish reactions to reach completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.

    Decision Tree: Optimizing for Substituted Nitriles

    G start Sluggish Reaction with Substituted Nitrile increase_time Increase Reaction Time start->increase_time Simple Approach increase_temp Increase Temperature start->increase_temp If Time is Insufficient change_catalyst Change Catalyst System start->change_catalyst For Unreactive Substrates lewis_acid Try Lewis Acid Catalyst change_catalyst->lewis_acid transition_metal Try Transition Metal Catalyst (Cu, Ni) change_catalyst->transition_metal

    Caption: Decision-making for unreactive nitrile substrates.

III. Analytical Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic peaks for the ethyl group and broad signals for the -NH₂ protons. The chemical shift of the NH protons can vary and they may exchange with D₂O.

    • ¹³C NMR: The most important signal is the amidine carbon, which will appear in the range of 160-170 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable technique. You should observe the molecular ion peak corresponding to the protonated propanimidamide.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands in the region of 3100-3500 cm⁻¹ and a strong C=N stretching band around 1650 cm⁻¹.

IV. References

  • Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts | ACS Catalysis - ACS Publications . (2015). Retrieved from

  • Synthesis of amidines - Organic Chemistry Portal . Retrieved from

  • A Comparative Guide to Modern Propanamide Synthesis - Benchchem . Retrieved from

  • Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion - PMC - NIH . Retrieved from

  • Conversion of nitriles to amides - Chemistry LibreTexts . (2023). Retrieved from

  • Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines - Beilstein Journals . Retrieved from

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI . Retrieved from

  • Pinner reaction - Wikipedia . Retrieved from

  • Converting Nitriles to Amides - Chemistry Steps . Retrieved from

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube . (2019). Retrieved from

  • Amidine synthesis by imidoylation - Organic Chemistry Portal . Retrieved from

  • CN104987297A - Preparation method for propanamide - Google Patents . Retrieved from

  • Pinner Reaction | NROChemistry . Retrieved from

  • Pinner Reaction - SynArchive . Retrieved from

  • Pinner Reaction . Retrieved from

  • Pinner Reaction - J&K Scientific . (2025). Retrieved from

  • Synthesis of propanamide derivative | Download Scientific Diagram - ResearchGate . Retrieved from

  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed . (2018). Retrieved from

  • Application Notes and Protocols for the Synthesis of Propanenitrile - Benchchem . Retrieved from

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester . Retrieved from

  • Nothing has been working for this synthesis-HELP : r/chemistry - Reddit . (2024). Retrieved from

  • Propanimidamide hydrochloride AldrichCPR | Sigma-Aldrich . Retrieved from

  • Cathode-Anode Synergy Electrosynthesis of Propanamide via a Bipolar C-N Coupling Reaction - PubMed . (2025). Retrieved from

  • How is propane nitrile converted into the propanal class 11 chemistry CBSE - Vedantu . Retrieved from

  • Amide Synthesis - Fisher Scientific . Retrieved from

  • Side reactions to avoid in Pyruvamide synthesis - Benchchem . Retrieved from

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - NIH . Retrieved from

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis - ChemRxiv . Retrieved from

  • On acid hydrolysis propane nitrile gives A Propanal class 12 chemistry CBSE - Vedantu . Retrieved from

  • In vitro prototyping and rapid optimization of biosynthetic enzymes for cell design - PubMed . (2020). Retrieved from

  • optimization of reaction conditions for synthesizing benzamides - Benchchem . Retrieved from

  • Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides . Retrieved from

  • Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. - Benchchem . Retrieved from

  • common issues in sulfonamide synthesis and solutions - Benchchem . Retrieved from

  • Side reactions in solid-phase peptide synthesis and their applications - PubMed . Retrieved from

  • troubleshooting common issues in benzamide synthesis - Benchchem . Retrieved from

  • 7. ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry . Retrieved from

  • Validated method for determination of eight banned nitroimidazole residues in natural casings by LC/MS/MS with solid-phase extraction - PubMed . Retrieved from

  • Preparation of propiophenone from propanenitrile - Brainly.in . (2019). Retrieved from

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies . (2023). Retrieved from

  • Directly Optimizing for Synthesizability in Generative Molecular Design using Retrosynthesis Models - arXiv . (2024). Retrieved from

  • Analytical Method Development and Validation for Assay of Rufinamide Drug - Journal of Pharmaceutical Technology, Research and Management - Chitkara University . Retrieved from

  • Preparation of propiophenone from propanenitrile - Brainly.in . (2019). Retrieved from

  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed . (2011). Retrieved from _

Sources

Technical Support Center: Purification of Sulfonyl-Containing Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of sulfonyl-containing organic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification of these vital molecules.

Section 1: Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid sulfonyl compounds, particularly sulfonamides, which are often crystalline.[1][2] However, success hinges on selecting the appropriate solvent and controlling the crystallization conditions.

FAQs and Troubleshooting: Recrystallization

Question: My sulfonamide "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

Answer:

"Oiling out" is a common problem where the compound separates from the cooling solution as a liquid instead of a solid.[3] This often occurs when the melting point of your compound is lower than the boiling point of the solvent, or when high concentrations of impurities are present.[3] An oiled-out product is generally impure.[3]

Causality & Solution:

  • High Impurity Load: A high concentration of impurities can suppress the melting point of your compound and interfere with crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or even column chromatography, to remove the bulk of the impurities before attempting recrystallization.[3]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar, causing the compound to separate as a liquid miscelle.

    • Solution: Re-dissolve the oil by heating the solution and add a small amount of a more polar co-solvent (an "anti-solvent" in which the compound is less soluble) to decrease the overall solvent power in a controlled manner.[4] Common and effective solvent systems for sulfonamides include ethanol/water, isopropanol/water, and ethyl acetate/hexanes.[3][5]

  • Cooling Rate is Too Rapid: If the solution cools too quickly, the molecules don't have sufficient time to align into a crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once at room temperature, cooling can be continued in an ice bath to maximize yield.[4][6]

Question: No crystals are forming, even after my solution has cooled completely. What should I do?

Answer:

The absence of crystal formation typically points to one of two issues: the solution is either supersaturated or too dilute.

Causality & Solution:

  • Supersaturation: The solution holds more dissolved solute than it should at that temperature, but a nucleation event is required to initiate crystallization.

    • Solution: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod.[3] The microscopic scratches on the glass provide nucleation sites. Alternatively, adding a "seed crystal" from a previous pure batch of the compound can template crystal growth.[3][4]

  • Excess Solvent: If too much solvent was used, the solution is not saturated enough for crystals to form upon cooling.[3]

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe turbidity at the boiling point, add a small amount of fresh hot solvent to redissolve everything and then allow it to cool slowly again.

Question: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer:

Colored impurities are often large, conjugated organic molecules that can be effectively removed using activated carbon.

Solution:

After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient).[3][4] Swirl the hot solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal, and then allow the decolorized filtrate to cool and crystallize.[3][4] Be aware that using too much charcoal can lead to a decrease in yield as it can also adsorb your desired product.[7]

Table 1: Common Recrystallization Solvent Systems for Sulfonamides
Solvent SystemPolarityNotes
Ethanol / WaterPolarA versatile and common starting point for many polar organic molecules.[5]
Isopropanol / WaterPolarOffers slightly different solubility characteristics compared to ethanol/water.[5][8]
Ethyl Acetate / HexanesMedium/Non-polarEffective for sulfonamides of intermediate polarity.[5]
Acetone / WaterPolarAnother good option for polar compounds.[5]
Experimental Protocol: Single-Solvent Recrystallization of a Sulfonamide
  • Dissolution: In an Erlenmeyer flask, add the crude sulfonamide and a boiling chip. Add a minimal amount of a suitable solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.[4][5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3][4]

  • Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3][5]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature undisturbed.

  • Isolation: Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[4] Collect the crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of ice-cold solvent, and allow them to air dry.[2]

Section 2: Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating sulfonyl-containing compounds from complex mixtures based on their differential adsorption to a stationary phase.[9][10]

FAQs and Troubleshooting: Column Chromatography

Question: My sulfonyl-containing compound seems to be decomposing on the silica gel column. How can I prevent this?

Answer:

Silica gel is slightly acidic and can cause the degradation of sensitive compounds.[6]

Causality & Solution:

  • Acidity of Silica Gel: The acidic nature of the silica gel surface can catalyze the decomposition of acid-sensitive functional groups.

    • Solution 1: Deactivate the Silica: You can neutralize the silica gel by preparing a slurry of the silica in your eluent containing a small amount of a base, such as triethylamine (typically 0.1-1%).[6]

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grades are available) or Florisil.[11]

    • Solution 3: Minimize Residence Time: A faster elution, provided it still offers adequate separation, will reduce the contact time between your compound and the stationary phase.[6]

Question: I'm having trouble separating my desired sulfonamide from a very similar impurity. What can I do to improve the resolution?

Answer:

Improving the resolution in column chromatography often requires careful optimization of the mobile phase.

Solution:

  • Optimize the Solvent System: A good starting point for developing a solvent system is to find a mixture that gives your desired compound an Rf value of 0.3-0.4 on a TLC plate.[11] If the separation is poor, try using a solvent system with components of different polarities or chemical properties. For example, instead of just ethyl acetate/hexanes, you could try a ternary system like dichloromethane/methanol/ethyl acetate.

  • Add a Modifier: For polar sulfonamides, adding a small amount of acetic acid (around 0.5%) to the mobile phase can often improve peak shape and resolution.[5]

  • Consider Reverse-Phase Chromatography: If your compound is sufficiently nonpolar, reverse-phase chromatography using a C18-functionalized silica gel may provide a different selectivity and better separation.

Diagram: Decision-Making Workflow for Column Chromatography

ChromatographyWorkflow start Crude Sulfonyl Compound tlc Run TLC with various solvent systems start->tlc rf_check Is Rf of desired compound ~0.3-0.4? tlc->rf_check separation_check Good separation of spots? rf_check->separation_check Yes adjust_solvent Adjust solvent polarity rf_check->adjust_solvent No consider_modifier Consider adding a modifier (e.g., TEA, Acetic Acid) separation_check->consider_modifier No stability_check Is the compound stable on silica? separation_check->stability_check Yes run_column Run Column Chromatography end Pure Compound run_column->end adjust_solvent->tlc consider_modifier->tlc stability_check->run_column Yes alt_stationary_phase Use alternative stationary phase (Alumina, Florisil) stability_check->alt_stationary_phase No alt_stationary_phase->run_column

Caption: A logical workflow for optimizing column chromatography conditions.

Section 3: Preparative HPLC

For challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option.[12]

FAQs and Troubleshooting: Preparative HPLC

Question: What type of HPLC column is best suited for purifying sulfonyl-containing compounds?

Answer:

The choice of column depends on the polarity of your compound.

  • Reverse-Phase (e.g., C18, C8): This is the most common mode for purifying a wide range of organic molecules, including many sulfonamides.

  • Biphenyl Phases: For aromatic sulfonyl compounds, biphenyl stationary phases can offer enhanced retention and unique selectivity due to π-π interactions.[13]

  • Normal-Phase (e.g., Silica, Diol): This is less common but can be effective for very polar or very nonpolar compounds that are not well-retained on reverse-phase columns.

Question: My product has poor water solubility, which is problematic for reverse-phase HPLC. How can I address this?

Answer:

Poor aqueous solubility is a common challenge.

  • Use an Organic Co-solvent: Dissolve your sample in a water-miscible organic solvent in which it is soluble, such as acetonitrile, methanol, or THF, before injecting it onto the column.

  • Optimize the Mobile Phase: A higher percentage of organic solvent in the mobile phase will increase the solubility of your compound.

Section 4: Purification of Sulfonyl Chlorides

Sulfonyl chlorides are reactive intermediates and their purification requires special consideration to avoid hydrolysis.

FAQs and Troubleshooting: Sulfonyl Chlorides

Question: How can I purify a crude sulfonyl chloride that is contaminated with sulfonic acid?

Answer:

The key is to avoid conditions that promote further hydrolysis while removing the more polar sulfonic acid.

  • Aqueous Work-up: Carefully wash the crude product in an organic solvent (like dichloromethane or diethyl ether) with ice-cold water.[14][15] The sulfonic acid will partition into the aqueous layer, while the sulfonyl chloride remains in the organic layer. It is crucial to perform this quickly and at a low temperature to minimize hydrolysis of the sulfonyl chloride.[14]

  • Distillation: For thermally stable sulfonyl chlorides, vacuum distillation can be a very effective purification method.[14][15]

Section 5: Dealing with Sulfonyl Protecting Groups

Sulfonyl groups are often used as protecting groups for amines.[16][17] Their removal is a key step that can influence the final purification strategy.

FAQs: Sulfonyl Protecting Groups

Question: I'm having difficulty removing a p-toluenesulfonyl (Ts) group from my amine. What are some effective methods?

Answer:

The tosyl group is known for its stability, and its removal often requires harsh conditions.[18]

  • Reductive Cleavage: Conditions such as sodium in liquid ammonia or low-valent titanium reagents can effectively cleave the N-S bond.[19] More recently, milder methods involving reductive cleavage have been developed.[20][21]

  • Alternative Protecting Groups: For future syntheses, consider using a more labile sulfonyl protecting group, such as the 2-nitrobenzenesulfonyl (oNbs) group, which can be removed under mild conditions with a thiol nucleophile.[16][18]

References
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • ResearchGate. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • ChemRxiv. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles.
  • ACS Publications. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • PrepChem.com. (n.d.). Preparation of benzene sulfonyl chloride.
  • Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • Benchchem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • (n.d.). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents.
  • Benchchem. (n.d.). Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • NIH. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC.
  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
  • Benchchem. (n.d.). Application Notes and Protocols: N-(trimethylsilyl)sulfonamide Protecting Groups for Amines.
  • Scribd. (n.d.). Recrystallization of Sulfanilamide.
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
  • PMC - NIH. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
  • Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Benchchem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Reddit. (n.d.). Question on purifying aryl Sulfonic acids.
  • Pharmaffiliates. (n.d.). Sulfonamide-impurities.
  • (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • Huvepharma. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim.
  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide.
  • Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....
  • Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • (n.d.). Column chromatography.
  • Sciencemadness Wiki. (2023). Sulfanilamide.
  • Wikipedia. (n.d.). Column chromatography.
  • PubMed. (n.d.). The effect of pH on the solubility of sulphonamides.
  • Ardena. (n.d.). Preparative HPLC Purification.
  • LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns.
  • Google Patents. (n.d.). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and ....
  • ResearchGate. (n.d.). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism.
  • Chemistry LibreTexts. (2023). B. Column Chromatography.

Sources

"troubleshooting low yield in 3-(Methylsulfonyl)propanimidamide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Methylsulfonyl)propanimidamide Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with this synthesis, particularly focusing on overcoming issues of low yield. We will delve into the critical parameters of the reaction, provide step-by-step protocols, and offer solutions to frequently encountered problems.

Understanding the Synthesis Pathway: The Pinner Reaction

The most common and reliable method for synthesizing this compound is via the Pinner reaction . This reaction converts the starting material, 3-(methylsulfonyl)propanenitrile, into the desired amidine product in a two-step process.[1][2]

  • Step 1: Pinner Salt Formation. The nitrile reacts with an alcohol (e.g., ethanol) under strictly anhydrous acidic conditions, typically using hydrogen chloride (HCl) gas. This forms an intermediate imino ester salt, known as a Pinner salt.[3][4] The acid catalyst protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon and making it susceptible to nucleophilic attack by the alcohol.[5][6]

  • Step 2: Ammonolysis. The isolated or in-situ Pinner salt is then treated with ammonia to form the final this compound product.[3][7]

Visualizing the Workflow

G cluster_start Starting Materials cluster_intermediate Step 1: Pinner Reaction cluster_final Step 2: Ammonolysis Start_Nitrile 3-(Methylsulfonyl)propanenitrile Pinner_Salt Pinner Salt Intermediate (Imino Ester Hydrochloride) Start_Nitrile->Pinner_Salt Start_Reagents Anhydrous Alcohol (EtOH) Anhydrous HCl Start_Reagents->Pinner_Salt Final_Product This compound Pinner_Salt->Final_Product Ammonia Ammonia (gas or solution) Ammonia->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Causes of Low Yield

This section addresses the most frequent issues leading to poor yields in a question-and-answer format.

Q1: My reaction has stalled, and I'm not getting any Pinner salt intermediate. What's wrong?

This is a common issue that typically points to problems in the first step of the reaction. The key factors are the absence of water, the activity of the acid catalyst, and temperature control.

  • Cause 1: Presence of Water (Moisture)

    • Explanation: The Pinner reaction is extremely sensitive to moisture. The Pinner salt intermediate is readily hydrolyzed by water to form the corresponding ester (ethyl 3-(methylsulfonyl)propanoate) as a major byproduct, which terminates the reaction pathway to the desired amidine.[4][5]

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and reagents. If using HCl gas, it must be thoroughly dried, for example, by passing it through a sulfuric acid trap. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Ineffective Acid Catalysis

    • Explanation: Gaseous hydrogen chloride is required to protonate the nitrile, activating it for the reaction.[5] If the HCl is not effectively delivered or is of poor quality, the reaction will not proceed.

    • Solution: Ensure a slow but steady stream of dry HCl gas is bubbled through the reaction mixture. Monitor the reaction progress (e.g., by TLC or a small aliquot workup and ¹H NMR). In some cases, alternatives like generating HCl in situ from trimethylsilyl chloride (TMSCl) and ethanol have been reported as milder options.[8]

  • Cause 3: Incorrect Temperature

    • Explanation: While higher temperatures can increase reaction rates, they can also promote side reactions. For Pinner salt formation, the reaction is typically conducted at low temperatures (0–5 °C) to ensure the stability of the thermodynamically unstable Pinner salt.[1][3]

    • Solution: Maintain the reaction temperature in the recommended range using an ice bath.

Q2: I formed the Pinner salt, but my final yield after adding ammonia is still very low. Why?

If the first step was successful, the yield loss is occurring during the ammonolysis or workup stages.

  • Cause 1: Pinner Salt Degradation

    • Explanation: The Pinner salt intermediate is unstable. If it is stored for too long or exposed to heat, it can rearrange to form an N-substituted amide, another common byproduct that will not convert to the desired amidine.[1][4]

    • Solution: It is best practice to use the Pinner salt immediately in the next step without prolonged storage. Keep the intermediate cold if it must be held for a short period.

  • Cause 2: Incomplete Ammonolysis

    • Explanation: The conversion of the Pinner salt to the amidine requires a sufficient excess of ammonia and appropriate pH conditions.

    • Solution: Use a significant excess of ammonia (either as a gas bubbled through the solution or as a concentrated solution in an appropriate solvent like ethanol). Ensure the reaction mixture becomes and stays basic (pH ≥ 8) during the ammonia addition to drive the reaction to completion.[3]

  • Cause 3: Product Loss During Workup & Purification

    • Explanation: The final product, this compound, is a polar molecule. It may be lost during aqueous washes or adhere to silica gel during column chromatography if not handled correctly. The hydrochloride salt of the product is often crystalline and can be precipitated, but the free base may be more challenging to isolate.

    • Solution: After ammonolysis, inorganic salts (like ammonium chloride) precipitate and must be filtered off.[3] The filtrate, containing the product, should be concentrated under reduced pressure. If crystallization is the purification method, careful selection of an anti-solvent system (e.g., ethanol/ethyl acetate) is critical to maximize recovery.[3] Avoid overly aggressive aqueous extractions where the polar product could partition into the aqueous layer.

Visualizing the Main Reaction vs. Side Reactions

G cluster_products Potential Products Nitrile 3-(Methylsulfonyl)propanenitrile + EtOH, HCl PinnerSalt Pinner Salt Intermediate Nitrile->PinnerSalt Anhydrous, 0°C Amidine Desired Amidine (High Yield) PinnerSalt->Amidine + NH3 (Good) Ester Ester Byproduct PinnerSalt->Ester + H2O (Bad) Amide Amide Byproduct PinnerSalt->Amide Heat (Bad)

Caption: Competing reaction pathways that can lead to low yield.

Frequently Asked Questions (FAQs)

  • What are the ideal reaction parameters?

    • Refer to the table below for a summary of optimized conditions.

  • Can I use a different alcohol besides ethanol?

    • Yes, other primary alcohols like methanol can be used. However, the choice of alcohol will determine the resulting alkyl group on the intermediate imino ester and may affect reaction kinetics and solubility. Consistency is key for reproducibility.

  • My starting 3-(methylsulfonyl)propanenitrile is not pure. Will this affect my yield?

    • Absolutely. Impurities in the starting material can interfere with the reaction or introduce contaminants that complicate purification.[9] It is highly recommended to use a high-purity nitrile (>98%) for this synthesis.[10]

  • How do I properly handle and dispose of HCl gas?

    • HCl gas is highly corrosive and toxic.[8] All manipulations must be performed in a well-ventilated fume hood. The exhaust gas from the reaction should be passed through a base trap (e.g., a bubbler containing NaOH solution) to neutralize any unreacted HCl before it is released.

Data Summary: Key Experimental Parameters

ParameterOptimal ConditionCommon Pitfall & ConsequenceSource(s)
Water Content Strictly anhydrous conditionsPresence of water leads to hydrolysis of the Pinner salt, forming an ester byproduct and reducing yield.[3][5][8]
Temperature Pinner Salt Formation: 0 to 5 °CAmmonolysis: 25 to 30 °CHigh Temp (>10 °C): Promotes rearrangement of the Pinner salt to a stable amide byproduct.[1][3][4]
Acid Catalyst Slow, continuous bubbling of dry HCl gas through the solution.Insufficient HCl leads to an incomplete reaction; wet HCl introduces moisture.[3][5]
Ammonia Addition Use of excess ammonia gas or ethanolic ammonia to achieve and maintain pH ≥ 8.Inadequate amount of ammonia or low pH results in incomplete conversion of the Pinner salt to the amidine.[3]
Reagents High-purity (>98%) 3-(methylsulfonyl)propanenitrile; anhydrous ethanol.Impurities in starting materials can inhibit the reaction or complicate purification.[9][10]

Reference Experimental Protocol

This protocol is a synthesized example based on standard Pinner reaction procedures.[3][5] Researchers should adapt it based on their specific lab conditions and scale.

Materials:

  • 3-(methylsulfonyl)propanenitrile (1.0 eq)

  • Anhydrous Ethanol (10-20 volumes)

  • Dry Hydrogen Chloride (gas)

  • Ammonia (gas) or saturated solution in ethanol

  • Ethyl Acetate (for crystallization/wash)

Equipment:

  • Flame-dried, three-neck round-bottom flask with a magnetic stirrer.

  • Gas inlet adapter.

  • Drying tube or inert gas (N₂) line.

  • Gas bubbler with a base trap (e.g., NaOH solution).

  • Ice bath.

Procedure:

  • Pinner Salt Formation: a. To the three-neck flask under an inert atmosphere, add 3-(methylsulfonyl)propanenitrile (1.0 eq) and anhydrous ethanol (10 volumes). b. Cool the mixture to 0 °C using an ice bath. c. Slowly bubble dry hydrogen chloride gas through the stirred solution. Maintain the temperature between 0–5 °C. d. Continue the HCl addition for 4-6 hours. The Pinner salt may begin to precipitate as a white solid. e. Monitor the reaction by TLC or ¹H NMR on a small, worked-up aliquot to confirm the disappearance of the starting nitrile. f. Once the reaction is complete, stop the HCl flow and purge the system with nitrogen gas to remove excess HCl.

  • Ammonolysis: a. Cool the reaction mixture (or the isolated Pinner salt suspended in fresh anhydrous ethanol) to 0–5 °C. b. Bubble ammonia gas through the cold suspension or add a saturated solution of ammonia in ethanol until the pH of the mixture is ≥ 8 (as tested with pH paper). A significant amount of ammonium chloride will precipitate. c. Remove the ice bath and allow the mixture to warm to room temperature, then stir for an additional 10-12 hours at ~30 °C.[3]

  • Workup and Purification: a. Cool the reaction mixture and filter to remove the precipitated inorganic salts (e.g., NH₄Cl). Wash the salts with a small amount of cold ethanol. b. Combine the filtrate and washes and concentrate under reduced pressure to obtain a crude residue. c. Dissolve the residue in a minimal amount of hot ethanol. Add ethyl acetate as an anti-solvent until turbidity is observed. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystallization. e. Filter the crystalline product, wash with cold ethyl acetate, and dry under vacuum to yield this compound.

References

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • Werz, D. B., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1636–1642. Retrieved from [Link]

  • Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20130225865A1 - Process for preparing 3-methylsulfonylpropionitrile.
  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

Sources

"addressing solubility issues of 3-(Methylsulfonyl)propanimidamide in assays"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Methylsulfonyl)propanimidamide

A Guide to Addressing Solubility Challenges in Experimental Assays

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in various assay systems. Poor compound solubility is a significant hurdle in drug discovery, potentially leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides in-depth, practical solutions in a question-and-answer format to ensure you obtain the most reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound contribute to its potential solubility issues?

A1: The molecular structure of this compound contains two key functional groups that influence its solubility: a methylsulfonyl group (-SO₂CH₃) and a propanimidamide group (-C(=NH)NH₂).

  • Methylsulfonyl Group: This is a polar group but can also participate in strong crystal lattice interactions due to hydrogen bond acceptors (the oxygen atoms).[3] High crystal lattice energy requires more energy to break apart the solid-state compound and dissolve it in a solvent.

  • Imidamide Group: This group is basic and contains both hydrogen bond donors and acceptors.[4] This allows for strong intermolecular hydrogen bonding, which can favor self-association over interaction with solvent molecules, thereby limiting solubility, particularly in aqueous media. The tendency of modern drug candidates to have increasing molecular weight and lipophilicity often leads to poor aqueous solubility.[5]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the universally recommended starting solvent for preparing high-concentration stock solutions of most poorly water-soluble compounds, including those similar to this compound.[2][6]

  • Why DMSO? DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice of many complex organic molecules.[2] It is miscible with both aqueous buffers and other organic solvents, making it highly versatile for serial dilutions.[2]

  • Starting Concentration: A typical starting stock concentration is 10-20 mM. However, it is crucial to confirm the solubility limit empirically. Many discovery compounds have aqueous solubilities below 10 µM, making a high-concentration DMSO stock essential.[6]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and what should I do?

A3: This is the most common solubility issue encountered in assays. It occurs when the compound, which is stable in 100% DMSO, is rapidly introduced into an aqueous environment where it is poorly soluble. This process is often referred to as "antisolvent precipitation".[7][8] The aqueous buffer acts as an antisolvent, causing the compound to crash out of solution.

Here are immediate troubleshooting steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1%.[9] While some assays tolerate up to 10% DMSO in the short term, concentrations as low as 1% can impact cell viability or enzyme activity.[9][10]

  • Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration DMSO stock into the final assay buffer, perform an intermediate dilution into a solution containing a co-solvent or into the assay buffer itself. This gradual reduction in DMSO concentration can prevent precipitation.[11]

  • Optimize the Dilution Protocol: The method of mixing is critical. It is preferable to add the DMSO stock directly to the full volume of the assay media with vigorous mixing.[1] This avoids creating localized high concentrations of the compound in the aqueous buffer, which can initiate precipitation.

Q4: How does the pH of my assay buffer affect the solubility of this compound?

A4: The imidamide group in the molecule is basic, meaning it can be protonated to form a positively charged cation at acidic pH. This ionization can significantly increase aqueous solubility.

  • Mechanism: Charged species generally have much higher aqueous solubility than their neutral counterparts because they can form stronger interactions with polar water molecules. The solubility of compounds with ionizable groups can be highly pH-dependent.[12]

  • Practical Application: If your assay system permits, you may be able to increase the compound's solubility by lowering the pH of the buffer.[13] However, you must first verify that the pH change does not affect your target protein, cell system, or the compound's stability. A typical strategy is to test solubility at pH values below 6.0 and above 8.0, as zwitterionic compounds often have minimum solubility around neutral pH.[12]

Q5: Can I use other additives like co-solvents, surfactants, or cyclodextrins to improve solubility?

A5: Yes, several excipients can be used to enhance solubility, but their compatibility with the specific assay must be carefully validated.

  • Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[14] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[15] A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common starting point for in-vivo studies that can be adapted for in-vitro work.[15]

  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to enzyme assays at low concentrations (e.g., 0.01-0.05%) to form micelles that encapsulate and solubilize hydrophobic molecules.[16][17] This approach is generally not suitable for cell-based assays as surfactants can be toxic to cells.[16]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[5] This can be a highly effective method for increasing aqueous solubility.

Troubleshooting Guide: A Step-by-Step Workflow

This section provides a systematic approach to diagnosing and solving precipitation issues observed during your experiment.

Problem: Precipitation is observed in the wells of my assay plate.

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// Edges start -> q1; q1 -> s1 [label=" No "]; q1 -> q2 [label=" Yes "]; q2 -> s2 [label=" No "]; q2 -> q3 [label=" Yes "]; q3 -> s3 [label=" No "]; q3 -> q4 [label=" Yes "]; q4 -> s4 [label=" Yes "]; q4 -> q5 [label=" No "]; q5 -> s5; } } Caption: Troubleshooting flowchart for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.

  • Calculate Mass: Determine the mass of this compound hydrochloride (MW: ~154.66 g/mol , assuming the hydrochloride salt form as commonly supplied[4]) needed for your desired volume and concentration. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 0.001 L * 154.66 g/mol * 1000 mg/g = 1.547 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound powder into a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of 100% sterile-filtered DMSO.

  • Dissolve: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[15]

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]

Protocol 2: Recommended Serial Dilution Method (to avoid precipitation)

This protocol provides a stepwise method for diluting the high-concentration DMSO stock into an aqueous assay buffer.

  • Prepare Intermediate Stock: Perform an initial 1:10 or 1:20 dilution of your 10 mM DMSO stock solution into 100% DMSO to create a 1 mM or 500 µM intermediate stock.

  • Prepare Highest Assay Concentration: Dilute the intermediate DMSO stock into the final assay buffer to achieve the highest concentration needed for your experiment, ensuring the DMSO percentage remains low. For example, to make a 100 µM working solution with 0.5% DMSO from a 1 mM stock: Dilute 5 µL of 1 mM stock into 95 µL of assay buffer.

  • Serial Dilution in Assay Buffer: Perform subsequent serial dilutions from this highest concentration working solution using the assay buffer (which now contains 0.5% DMSO) as the diluent. This ensures the solvent composition remains constant across all concentrations.

  • Control Group: Always prepare a vehicle control containing the same final concentration of DMSO (or other co-solvents) as your test samples.[11]

Table 1: Representative Solubility Enhancement Strategies

The following table summarizes various approaches. The selection depends on the specific assay constraints.

StrategyAgent/MethodTypical ConcentrationBest ForConsiderations
Co-solvency Polyethylene Glycol (PEG300/400)1-10% (v/v)Cell-based & Enzyme AssaysMust test for interference with assay components.[15]
Propylene Glycol1-10% (v/v)Cell-based & Enzyme AssaysCan alter cell membrane properties at higher concentrations.[13]
Surfactants Tween-80, Triton X-1000.01-0.05% (v/v)Enzyme/Biochemical AssaysCan denature proteins and is generally toxic to cells.[16]
pH Adjustment HCl or NaOHAdjust to pH < 6 or > 8Non-physiological assaysMust not alter protein activity, compound stability, or cell health.[12][13]
Complexation Hydroxypropyl-β-cyclodextrin1-5% (w/v)Cell-based & Enzyme AssaysCan sometimes interfere with compound-target binding.[5]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Rohe, A. et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Kaszubska-Zając, A., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. [Link]

  • Kariv, I., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Hunter, S. (2020). How to Achieve Drug Solubility. AZoLifeSciences. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved January 15, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Lauk, M., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. [Link]

  • PubChem. (n.d.). 3-[[[2-[(Diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide Hydrochloride. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 3-(Methylsulfonyl)propan-1-amine. Retrieved January 15, 2026, from [Link]

  • PFormulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2025). Preparing Solutions. [Link]

  • PubChem. (n.d.). 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide. Retrieved January 15, 2026, from [Link]

  • Kaukonen, A. M. (2010). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency. [Link]

  • Hartnett, J., et al. (2021). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. Pharmaceutics. [Link]

  • PubChem. (n.d.). 3-(5-Methylsulfonylthiophen-3-yl)propanamide. Retrieved January 15, 2026, from [Link]

  • Christodoulou, M. S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

  • Bielenica, A., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules. [Link]

  • Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding. [Link]

  • Al-Khattaf, F. S., & Al-Hussain, L. A. (2022). Impact of Excipients and Seeding on the Solid-State Form Transformation of Indomethacin during Liquid Antisolvent Precipitation. Crystal Growth & Design. [Link]

  • Wiley Online Library. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. [Link]

  • Moghadam, M. E., et al. (2022). Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. Pharmaceutics. [Link]

  • Delgado, D. R., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. Liquids. [Link]

  • Martinez, F., et al. (2010). Thermodynamics of Sulfanilamide solubility in Propylene Glycol + water mixtures. Journal of the Chilean Chemical Society. [Link]

Sources

Technical Support Center: Improving the Stability of Propanimidamide Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for propanimidamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these valuable compounds. Propanimidamides, a class of amidines, are prevalent pharmacophores in medicinal chemistry but can present unique stability challenges in solution.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensure the integrity of your experiments, and develop robust formulations.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental principles governing the stability of propanimidamide derivatives.

Q1: What are the primary chemical degradation pathways for propanimidamide derivatives in solution?

A1: The stability of a drug substance is a critical parameter affecting its safety, potency, and purity.[2] For propanimidamide derivatives, the two most significant degradation pathways are hydrolysis and oxidation.[3][4]

  • Hydrolysis: The amidine functional group is susceptible to reaction with water, which can lead to the cleavage of the C-N double bond.[4] This reaction is often catalyzed by acidic or basic conditions and results in the formation of a corresponding propanamide and an amine.[4][5] Because the amide bond is generally more stable than the amidine group, this degradation is often irreversible under typical experimental conditions.

  • Oxidation: The molecule may have other functional groups susceptible to oxidation, or the amidine itself can be oxidized, though this is generally less common than hydrolysis.[3] Oxidative degradation can be initiated by exposure to oxygen, light, or trace metal ions.[4]

Q2: How does pH influence the stability of my propanimidamide compound?

A2: The pH of the solution is one of the most critical factors controlling the stability of propanimidamide derivatives.[6]

  • Acidic Conditions (pH < 7): In acidic media, the amidine group is protonated, forming a resonance-stabilized amidinium ion. While this protonation is a key aspect of their basicity, it can also render the carbon atom more electrophilic and susceptible to nucleophilic attack by water, accelerating hydrolysis.[7]

  • Alkaline Conditions (pH > 7): Under basic conditions, the rate of hydrolysis can also increase due to the presence of hydroxide ions (OH-), which are strong nucleophiles.[8]

  • Optimal pH Range: Most amidine-containing compounds exhibit a U-shaped pH-rate profile, with maximum stability typically found in the mid-pH range (e.g., pH 3.0-5.0), though this is highly dependent on the specific molecular structure.[8] It is crucial to experimentally determine the optimal pH for your specific derivative.

Q3: My compound seems to be degrading even at neutral pH. What other factors could be at play?

A3: If you observe degradation at a seemingly optimal pH, consider these other environmental factors:

  • Temperature: Chemical degradation rates, particularly hydrolysis, are highly dependent on temperature.[9] An increase in temperature will almost always accelerate degradation, following the principles of the Arrhenius equation.[9] Storing solutions at reduced temperatures (e.g., 2-8 °C or frozen) is a primary strategy for improving stability.

  • Solvent Composition: The choice of co-solvents can impact stability. For instance, using a less protic solvent or reducing the water activity in the formulation can sometimes slow hydrolytic degradation. The solubility of the compound in different solvent systems can also influence its stability profile.[10]

  • Ionic Strength & Buffers: The components of your buffer system can directly participate in the degradation reaction, a phenomenon known as general acid-base catalysis.[9] Therefore, the choice and concentration of the buffer are important considerations.

  • Light Exposure (Photostability): Exposure to UV or visible light can induce photolytic degradation.[11] It is always recommended to handle and store solutions of novel compounds in amber vials or otherwise protected from light until photostability has been thoroughly assessed.

  • Presence of Oxygen: For compounds susceptible to oxidation, the presence of dissolved oxygen in the solution can be a major issue.[12]

Part 2: Troubleshooting Guides

This section provides structured advice for common problems encountered during experimental work.

Issue 1: I'm seeing an unexpected peak in my HPLC chromatogram after storing my sample solution. How do I confirm it's a degradant?

A1.1: Systematic Investigation Workflow

This is a classic sign of instability. The goal is to systematically rule out other possibilities and confirm the identity of the new peak as a product-related impurity. A stability-indicating analytical method is essential for this process.[13]

Workflow: Investigating a New HPLC Peak

Caption: A decision tree for troubleshooting the origin of an unknown peak in an HPLC analysis.

A1.2: The Role of Forced Degradation Studies

Forced degradation, or stress testing, is the most effective way to address this issue.[14] By intentionally exposing your compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation), you can generate potential degradation products.[11][15] If the unknown peak in your stored sample matches the retention time and spectral properties (if using a PDA detector) of a peak generated under these stress conditions, it strongly indicates that it is a degradant.[2] This process is fundamental to developing a stability-indicating method.[14]

Issue 2: My propanimidamide derivative is rapidly degrading in both acidic (pH 2) and basic (pH 10) solutions. How can I find a stable formulation window?

A2.1: Systematic pH-Rate Profile Study

This behavior is common for amidines. The key is to perform a systematic study to map the compound's stability across a wide pH range.

Protocol: pH-Rate Profile Study

  • Prepare a series of buffers: Prepare buffers covering the pH range of interest (e.g., from pH 2 to pH 12 in 1.0 pH unit increments). Use buffers with known pKa values to ensure consistent buffer capacity (e.g., phosphate, acetate, borate).

  • Prepare Samples: Dissolve a known concentration of your propanimidamide derivative in each buffer solution.

  • Incubate: Store all samples at a constant, elevated temperature (e.g., 50 °C or 60 °C) to accelerate degradation to an observable level within a reasonable timeframe (e.g., 24-72 hours).[8]

  • Timepoint Analysis: At specified timepoints (e.g., 0, 2, 4, 8, 12, 24 hours), pull an aliquot from each sample, quench the reaction if necessary (e.g., by neutralizing and/or freezing), and analyze it using a stability-indicating HPLC method.[13]

  • Data Analysis: For each pH, plot the concentration of the parent compound versus time. The degradation often follows first-order kinetics.[8] Calculate the observed degradation rate constant (k) at each pH.

  • Profile Generation: Plot the logarithm of the rate constant (log k) versus pH. The resulting graph is the pH-rate profile, which will reveal the pH of maximum stability (the lowest point on the curve).[9]

Issue 3: I am trying to develop a stability-indicating HPLC method, but the degradant peaks are not separating from the main compound peak.

A3.1: Method Development Strategies

Developing a stability-indicating HPLC method requires demonstrating specificity, which is the ability to separate the active pharmaceutical ingredient (API) from all potential degradation products.[16][17] If you have co-elution, you need to adjust your chromatographic conditions.

Recommended Starting Conditions for Method Development

Parameter Starting Recommendation Rationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size Provides good hydrophobic retention for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in Water Provides good peak shape for basic compounds like amidines by ion-pairing. MS-compatible.[17]
Mobile Phase B Acetonitrile or Methanol Common organic modifiers. Acetonitrile often provides better resolution and lower backpressure.
Detection UV-PDA (Photodiode Array) Allows for peak purity analysis and spectral matching to confirm degradant identity.
Gradient Start with a broad gradient (e.g., 5% to 95% B over 15-20 min) A broad gradient helps to elute all components and provides a starting point for optimization.[17]

| Temperature | 30-40 °C | Improves peak shape and can alter selectivity. |

If co-elution persists, try these optimization steps:

  • Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa). This significantly changes the selectivity of the separation.

  • Modify pH: Adjust the pH of Mobile Phase A. Even small changes can alter the ionization state of the compound and its degradants, leading to changes in retention and separation.

  • Try a Different Stationary Phase: If C18 is not working, consider a phenyl-hexyl or an embedded polar group (polar-endcapped) column to introduce different separation mechanisms.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential stability studies.

Protocol 1: Forced Degradation Study

Forced degradation studies are a cornerstone of pharmaceutical development, used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[15][18]

Objective: To generate degradation products under various stress conditions. An ideal study aims for 5-20% degradation of the API.[2]

Workflow: Forced Degradation Experimental Design

G cluster_0 Sample Preparation cluster_1 Stress Conditions (ICH Q1A) cluster_2 Analysis cluster_3 Data Interpretation API API Solution (e.g., 1 mg/mL in Diluent) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Oxidation Oxidation 3% H2O2, RT API->Oxidation Thermal Thermal 80°C (Solution & Solid) API->Thermal Photo Photolytic ICH Q1B Light Exposure API->Photo Analysis Analyze all samples by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Interpretation Assess Peak Purity Identify Degradants Propose Pathways Confirm Method Specificity Analysis->Interpretation

Caption: Workflow for a typical forced degradation study, from sample preparation to data analysis.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of your propanimidamide derivative at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at room temperature or a slightly elevated temperature. Base hydrolysis is often much faster than acid hydrolysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Store at room temperature, protected from light.

  • Thermal Degradation: Store the stock solution (and a sample of the solid API) in a temperature-controlled oven (e.g., 80°C).

  • Photostability: Expose the stock solution to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Controls: For each condition, maintain a control sample stored at refrigerated temperatures and protected from light.

  • Sampling & Analysis: At appropriate time points, withdraw samples, neutralize the acid/base stressed samples, and analyze all samples by your HPLC method alongside a control.

References
  • BenchChem. (n.d.). Famotidine Degradation: A Technical Guide to the Formation of Sulfamoyl Propanamide.
  • Nature Communications. (2023). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone.
  • Molecules. (2024). Stannylenes and Germylenes Stabilized by Tetradentate Bis(amidine) Ligands with a Rigid Naphthalene Backbone.
  • MedCrave online. (2016). Forced Degradation Studies.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ScienceDirect. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • ACS Medicinal Chemistry Letters. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ScienceDirect. (2005). Assay and Stability Testing.
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Academically. (n.d.). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained.
  • LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Organic Chemistry Frontiers. (2025). DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification.
  • MDPI. (n.d.). Pure Hydrolysis of Polyamides: A Comparative Study.
  • International Journal of Pharmaceutical Sciences. (2025). Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
  • AJPO JOURNALS. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • ResearchGate. (n.d.). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI + -MS.
  • ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.
  • PubMed. (n.d.). Influence of pH, Temperature, and Buffers on the Kinetics of Ceftazidime Degradation in Aqueous Solutions.
  • ResearchGate. (n.d.). Thermodynamics of Sulfanilamide solubility in Propylene Glycol + water mixtures.
  • National Institutes of Health (NIH). (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins.

Sources

Technical Support Center: Method Refinement for the Spectroscopic Analysis of Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to refining the spectroscopic analysis of sulfonyl compounds. This guide is designed for researchers, medicinal chemists, and quality control analysts who work with this critical class of molecules, including sulfonamides, sulfonylureas, sulfonic acids, and sulfonyl chlorides. The inherent reactivity and diverse chemical environments of sulfonyl compounds present unique analytical challenges.[1] This resource provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you overcome these challenges, ensuring the integrity and accuracy of your results.

Part 1: Frequently Asked Questions (FAQs) - General Considerations

This section addresses high-level questions that apply across various spectroscopic techniques.

Q1: I am starting a project with a novel sulfonamide. Which spectroscopic technique should I use for initial characterization?

A1: A multi-faceted approach is always recommended for unambiguous characterization.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This should be your primary tool for complete structural elucidation. It provides detailed information about the chemical environment of each atom in the molecule.[1]

  • Infrared (IR) Spectroscopy: This is the fastest method to confirm the presence of the sulfonyl functional group. It's an excellent, rapid identity check.[1][2]

  • Mass Spectrometry (MS): This is essential for confirming the molecular weight and can help identify impurities through fragmentation analysis.[1]

A combination of these three techniques provides a self-validating system for structural confirmation.

Q2: My sulfonyl compound is highly reactive (e.g., a sulfonyl chloride). How does this affect my choice of analytical solvent, particularly for NMR?

A2: This is a critical consideration. The reactivity of compounds like sulfonyl chlorides necessitates the use of aprotic deuterated solvents to prevent solvolysis. Suitable choices include Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆.[1] Protic solvents like Methanol-d₄ or D₂O will react with the analyte, leading to the formation of sulfonate esters or sulfonic acids, respectively, which will invalidate your results.

Q3: I'm analyzing a complex mixture. Is spectroscopy alone sufficient?

A3: While spectroscopy is powerful for identification, it is often insufficient for quantifying components in a complex mixture without significant method development (like qNMR). For purity assessment and quantitative analysis of mixtures, coupling a separation technique with a spectroscopic detector is indispensable. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (LC-MS or GC-MS) are the industry standard.[1][3]

Part 2: Technique-Specific Troubleshooting & Method Refinement

This section provides in-depth, Q&A-based guides for specific spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for detailed structural analysis of sulfonyl compounds. However, specific issues can arise.

Q4: The ¹H NMR signal for the proton on the nitrogen of my primary sulfonamide (-SO₂NH₂) is either very broad or not visible at all. Why is this happening and how can I fix it?

A4: This is a common issue caused by two phenomena: quadrupolar broadening from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water or other exchangeable protons in the solvent.

  • Causality: The ¹⁴N nucleus has a quadrupole moment that can lead to rapid relaxation and signal broadening for adjacent protons. Furthermore, the NH protons are acidic and can exchange with protons from residual water in the NMR solvent, also causing the signal to broaden or disappear.

  • Refinement Strategy:

    • Use Dry Solvent: Employ a freshly opened ampule of high-purity deuterated solvent (e.g., DMSO-d₆) to minimize water content. DMSO-d₆ is particularly effective as it can slow down the exchange rate of N-H protons.

    • Lower the Temperature: Acquiring the spectrum at a lower temperature can slow the rate of chemical exchange, resulting in a sharper signal.

    • D₂O Exchange: To confirm the signal is from an exchangeable proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear, confirming its identity.

Q5: The chemical shifts of my aromatic protons are not what I predicted. How does the sulfonyl group influence them?

A5: The sulfonyl group (-SO₂R) is a strong electron-withdrawing group. This property significantly deshields (moves downfield) the chemical shifts of protons on an attached aromatic ring, particularly those in the ortho and para positions. The proton adjacent to the sulfonyl group in an aliphatic chain is also strongly deshielded, often appearing around 3.68 ppm.[2][4] The exact chemical shift is highly dependent on other substituents on the ring.[5]

Data Presentation: Typical NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for protons and carbons in common sulfonyl structures.

Functional GroupAtomTypical Chemical Shift (ppm)Notes
Sulfonamide (-SO₂NH-)-NH-8.78 - 10.15[6]Highly solvent and concentration-dependent. Often broad.
Aryl Sulfone (Ar-SO₂-R)Ar-H (ortho)7.8 - 8.2Deshielded due to electron-withdrawing nature of SO₂.
Alkyl Sulfone (R-CH₂-SO₂-R')-CH₂-2.8 - 3.4Deshielded relative to a simple alkane.
Aryl Carbon (Ar-SO₂-R)C-S135 - 150The carbon directly attached to the sulfonyl group.
Alkyl Carbon (R-CH₂-SO₂-R')-CH₂-50 - 60Significantly downfield from a typical alkane carbon.
Experimental Protocol: NMR Analysis of a Sulfonyl Chloride

This protocol provides a self-validating system for acquiring a high-quality spectrum of a reactive sulfonyl chloride.[1]

  • Preparation: Dry a clean NMR tube and cap in an oven at 120°C for at least 2 hours and cool in a desiccator.

  • Sample Weighing: Accurately weigh 5-10 mg of the sulfonyl chloride directly into the NMR tube under an inert atmosphere (e.g., in a glovebox) if possible.

  • Solvent Addition: Add approximately 0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃ from a fresh ampule) using a syringe.

  • Internal Standard (Optional for qNMR): If quantitative analysis is required, add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition:

    • Use a standard single-pulse experiment.

    • Set an acquisition time of 2-4 seconds and a relaxation delay of 5 seconds to ensure full relaxation, especially for quantitative measurements.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals to determine relative proton ratios.

Visualization: NMR Troubleshooting Workflow

NMR_Troubleshooting cluster_broad Broad Peaks cluster_missing Missing Peaks cluster_extra Unexpected Peaks start Poor NMR Spectrum Acquired q1 Are peaks broad or poorly resolved? start->q1 q2 Is an expected peak missing? start->q2 q3 Are there unexpected peaks? start->q3 a1 Check for sample aggregation. Dilute sample or increase temperature. q1->a1 Yes a2 Paramagnetic impurity? Filter sample through silica plug. q1->a2 Yes a3 Poor shimming. Re-shim the spectrometer. q1->a3 Yes b1 Is it an exchangeable proton (NH, OH)? Lower temperature or use DMSO-d6. q2->b1 Yes b3 Insufficient scans or low concentration? Increase scan count or sample amount. q2->b3 Yes c1 Solvent or water peaks? Check solvent peak tables. q3->c1 Yes c2 Impurity from synthesis? Review reaction workup. q3->c2 Yes c3 Decomposition? (e.g., sulfonyl chloride hydrolysis) Use fresh sample and dry solvent. q3->c3 Yes b2 Confirm with D2O exchange. b1->b2

Caption: A logical workflow for troubleshooting common NMR spectroscopy issues.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, powerful tool for functional group identification in sulfonyl compounds.[2]

Q6: My IR spectrum has very broad absorption bands, obscuring the fingerprint region. What is the likely cause?

A6: The most common cause of excessive band broadening, especially in sulfonamides, is intermolecular hydrogen bonding. The N-H bonds in sulfonamides are excellent hydrogen bond donors, and the S=O oxygens are excellent acceptors. This strong interaction can cause significant broadening of both the N-H and S=O stretching bands. The presence of water in the sample or KBr pellet will also introduce a very broad O-H band around 3400 cm⁻¹.

  • Refinement Strategy:

    • Sample Preparation: Ensure your sample is completely dry. If using a KBr pellet, dry the KBr powder in an oven and prepare the pellet in a low-humidity environment.

    • Dilution: Analyze the sample as a dilute solution in a non-polar solvent (like CCl₄ or CHCl₃) using an appropriate liquid cell. This will disrupt intermolecular hydrogen bonding and result in sharper, more defined N-H and S=O stretching bands.

Data Presentation: Characteristic IR Absorption Frequencies

This table provides key diagnostic IR frequencies for various sulfonyl compounds.

Functional GroupVibration ModeFrequency Range (cm⁻¹)Intensity
Sulfonyl Group (-SO₂-)Asymmetric S=O Stretch1344 - 1317[5]Strong
Symmetric S=O Stretch1187 - 1147[5]Strong
Sulfonamide (-SO₂NH₂)N-H Asymmetric Stretch3390 - 3323[5]Medium
N-H Symmetric Stretch3279 - 3229[5]Medium
S-N Stretch924 - 906[5]Medium
Sulfonyl Chloride (-SO₂Cl)Asymmetric S=O Stretch1410 - 1370[2]Strong
Symmetric S=O Stretch1204 - 1166[2]Strong
S-Cl Stretch~375[7]Strong
Sulfonic Acid (-SO₃H)S=O Stretch~1035[8]Strong
Mass Spectrometry (MS)

MS is critical for determining molecular weight and probing structure through fragmentation.

Q7: I am using LC-MS to analyze sulfonylureas in a biological matrix, but my signal intensity is low and inconsistent. What could be the problem?

A7: Low and inconsistent signal in LC-MS analysis of biological samples (like plasma or serum) is often due to matrix effects .[9] Components of the biological matrix (salts, lipids, proteins) co-elute with your analyte and suppress its ionization in the MS source.

  • Causality: During the electrospray ionization (ESI) process, matrix components compete with the analyte for access to the droplet surface and for charge, reducing the efficiency of analyte ion formation.

  • Method Refinement Strategy:

    • Improve Sample Cleanup: Replace a simple protein precipitation with a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[10]

    • Optimize Chromatography: Adjust the HPLC gradient to better separate the analyte from the bulk of the matrix components. Ensure the analyte does not elute in the "void volume" where most of the unretained matrix components appear.

    • Use an Internal Standard: Employ a stable isotope-labeled version of your analyte as an internal standard. It will experience the same matrix effects as your analyte, allowing for accurate quantification by correcting for signal suppression.

    • Change Ionization Mode: While ESI positive mode is common, some sulfonyl compounds may ionize more efficiently in negative mode.[11] It is worthwhile to test both.

Visualization: Technique Selection Guide

Technique_Selection start Analytical Goal for Sulfonyl Compound q1 Need full structural elucidation? start->q1 q2 Need to confirm functional group presence? start->q2 q3 Need molecular weight and formula? start->q3 q4 Need to quantify in a complex mixture? start->q4 nmr ¹H & ¹³C NMR q1->nmr Yes ir FT-IR Spectroscopy q2->ir Yes ms High-Resolution MS (HRMS) q3->ms Yes lcms LC-MS/MS or GC-MS q4->lcms Yes

Caption: A decision tree for selecting the appropriate spectroscopic technique.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (n.d.).
  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. (2008, July 30).
  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy | Langmuir - ACS Publications. (n.d.).
  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed. (n.d.).
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. (n.d.).
  • Sufonyl chloride infrared spectra - Chemistry. (n.d.).
  • Negative‐ion mass spectrometry of sulfonylurea herbicides | Scilit. (n.d.).
  • Identification and Quantification of 8 Sulfonylureas with Clinical Toxicology Interest by Liquid Chromatography–Ion-Trap Tandem Mass Spectrometry and Library Searching - Oxford Academic. (2005, September 1).
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (n.d.).
  • Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department - ResearchGate. (2016, January 12).
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (n.d.).
  • Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department - PubMed. (2016, February 15).
  • THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES - Canadian Science Publishing. (n.d.).
  • Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. (n.d.).
  • Raman spectroscopic studies of acid dissociation in sulfonated polystyrene resins | Request PDF - ResearchGate. (n.d.).
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15).

Sources

Technical Support Center: Optimizing Assay Parameters for 3-(Methylsulfonyl)propanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-(Methylsulfonyl)propanimidamide. This guide is designed to provide you with in-depth, practical advice to help you optimize your assay parameters and troubleshoot common issues. As a compound featuring both a strongly basic amidine group and an electron-withdrawing methylsulfonyl moiety, this compound presents unique challenges and opportunities in assay development. This document will equip you with the expertise to navigate these complexities and generate reliable, high-quality data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and assay of this compound.

1. What are the key chemical features of this compound that I should consider during assay development?

Understanding the structure of this compound is crucial for predicting its behavior. It has two key functional groups:

  • Propanimidamide (Amidine) Group: Amidines are strongly basic and will be protonated and positively charged at physiological pH.[1] This has several implications:

    • It can mimic protonated arginine or lysine residues, suggesting potential interactions with enzymes that recognize these amino acids, such as serine proteases.[1][2]

    • The positive charge can lead to non-specific binding to negatively charged surfaces or biomolecules, such as acidic proteins or nucleic acids.

    • It generally confers good aqueous solubility.

  • Methylsulfonyl Group: This is a neutral, polar, and electron-withdrawing group.

    • It can participate in hydrogen bonding as an acceptor.

    • In some molecular contexts, sulfonyl groups can be part of a scaffold that acts as a covalent inhibitor.[3][4] While not guaranteed for this specific molecule, the possibility of time-dependent inhibition should be considered.

2. How should I prepare and store stock solutions of this compound?

Given its chemical properties, here are some best practices:

ParameterRecommendationRationale
Solvent Start with high-purity water or aqueous buffers (e.g., PBS, HEPES, Tris).The hydrochloride salt form and the polar functional groups suggest good aqueous solubility.
pH Maintain a pH between 6.0 and 7.5 for initial stock solutions.The amidine group is basic; a neutral to slightly acidic pH ensures protonation and solubility. Avoid highly basic conditions which could lead to deprotonation and potential precipitation.
Storage Aliquot into single-use volumes and store at -20°C or -80°C.This minimizes freeze-thaw cycles that could degrade the compound.
Stability Perform a freeze-thaw stability study if the assay will be run over a long period.It is important to confirm that the compound remains stable under your specific storage and handling conditions.

3. What types of assays are commonly used for compounds containing amidine or sulfonyl groups?

The choice of assay depends on the biological target. Based on the functional groups, potential targets could include:

  • Serine Proteases: The amidine group is a well-established mimic of arginine and lysine, making it a common feature in serine protease inhibitors.[1]

    • Recommended Assay: A fluorogenic or chromogenic substrate cleavage assay is standard. The assay monitors the rate of production of a fluorescent or colored product, which is expected to decrease in the presence of an inhibitor.[2]

  • Kinases: Some kinase inhibitors feature sulfonyl or sulfonamide groups.[3]

    • Recommended Assay: Assays that measure the consumption of ATP or the phosphorylation of a substrate are common. Examples include ADP-Glo™, LanthaScreen™, or HTRF® assays.

  • Other Enzymes: The potential for covalent inhibition by the sulfonyl group, while speculative, means that enzymes with reactive nucleophiles in their active sites (e.g., cysteine, serine, lysine) could be targets.

    • Recommended Assay: A progress curve analysis looking for time-dependent inhibition is crucial. A pre-incubation experiment, where the enzyme and inhibitor are mixed for various times before adding the substrate, can reveal covalent binding.[5]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: High Background Signal or Non-Specific Activity

Potential Cause A: Compound Aggregation

At higher concentrations, small molecules can form aggregates that interfere with assays, often by sequestering the enzyme or substrate.

Solution:

  • Determine the Critical Aggregation Concentration (CAC): Use techniques like dynamic light scattering (DLS) or a detergent-based counterscreen.

  • Include a Non-ionic Detergent: Add a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer. This can help to break up aggregates.

  • Work Below the CAC: Once determined, ensure your working concentrations of this compound are well below the CAC.

Potential Cause B: Non-Specific Binding

The positively charged amidine group can bind non-specifically to negatively charged components in the assay, such as acidic proteins or the assay plate itself.

Solution:

  • Increase Ionic Strength: Increase the salt concentration (e.g., NaCl from 50 mM to 150 mM) in your assay buffer. This can disrupt non-specific electrostatic interactions.

  • Add a Blocking Protein: Include a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1 mg/mL in the assay buffer to block non-specific binding sites.

  • Use Low-Binding Plates: Consider using low-protein-binding microplates.

Problem 2: Low or No Signal (Poor Potency)

Potential Cause A: Incorrect Buffer pH

The protonation state of the amidine is pH-dependent, which can be critical for its interaction with the target.

Solution:

  • Perform a pH Screen: Test a range of pH values for your assay buffer (e.g., from 6.5 to 8.5) to find the optimal pH for compound activity.

  • Consider the Target's Optimal pH: Ensure the chosen pH is also suitable for the stability and activity of your biological target.

Potential Cause B: Compound Instability

The compound may be unstable in your specific assay buffer or in the presence of other components.

Solution:

  • Assess Compound Stability: Incubate this compound in the complete assay buffer (without the enzyme/target) for the duration of the assay. Then, use an analytical method like HPLC-MS to check for degradation.

  • Minimize Exposure to Light or Reactive Species: If the compound is light-sensitive, perform experiments in low-light conditions. Ensure buffer components, like DTT, are compatible with the compound.

Problem 3: Poor Reproducibility or High Variability

Potential Cause A: Inconsistent Stock Solution Preparation

Precipitation in stock solutions upon freezing or dilution can lead to variable effective concentrations.

Solution:

  • Visual Inspection: Always visually inspect your stock solutions after thawing and before dilution.

  • Centrifuge Before Use: Briefly centrifuge vials before taking an aliquot to pellet any precipitate.

  • Re-evaluate Solubility: If precipitation is recurrent, you may need to lower the stock concentration or use a different solvent system (though aqueous is preferred).

Potential Cause B: Time-Dependent Inhibition

If the compound is a covalent or slow-binding inhibitor, the measured potency will depend on the pre-incubation time.

Solution:

  • Standardize Pre-incubation Time: Ensure that the time between adding the compound to the enzyme and starting the reaction by adding the substrate is identical for all wells and all experiments.

  • Investigate Covalent Inhibition: Perform a pre-incubation time-course experiment. If the IC50 decreases with longer pre-incubation times, it suggests time-dependent inhibition.[6] This is a real effect and a key parameter to characterize.

    TD_Workflow Start High Variability Observed Check_Incubation Is pre-incubation time strictly controlled? Start->Check_Incubation Perform_Time_Course Perform pre-incubation time-course experiment Check_Incubation->Perform_Time_Course Yes Standardize_Protocol Standardize pre-incubation time in all assays. Check_Incubation->Standardize_Protocol No Analyze_IC50 Does IC50 decrease with longer pre-incubation? Perform_Time_Course->Analyze_IC50 Covalent_Inhibitor Likely Covalent/Slow-Binding Inhibitor. Characterize kinact/KI. Analyze_IC50->Covalent_Inhibitor Yes Other_Cause Variability from another source. Investigate pipetting, reagents. Analyze_IC50->Other_Cause No Standardize_Protocol->Check_Incubation

    Figure 1: Troubleshooting workflow for high variability.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

This protocol provides a starting point for assessing the inhibitory activity of this compound against a generic enzyme that processes a fluorogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT (if required by the enzyme).

    • Enzyme Stock: Prepare a concentrated stock of the enzyme in assay buffer.

    • Substrate Stock: Prepare a concentrated stock of the fluorogenic substrate in DMSO or assay buffer.

    • Compound Stock: Prepare a 10 mM stock of this compound in water. Create a dilution series (e.g., 10-point, 3-fold dilutions) in water.

  • Assay Procedure (384-well plate):

    • Add 20 µL of assay buffer to all wells.

    • Add 1 µL of the compound dilution series to the sample wells. Add 1 µL of water to the positive control (no inhibitor) and negative control (no enzyme) wells.

    • Add 10 µL of diluted enzyme to all wells except the negative controls (add 10 µL of assay buffer instead).

    • Mix the plate gently and pre-incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of diluted substrate to all wells.

    • Immediately place the plate in a plate reader and measure the fluorescence signal every minute for 30-60 minutes at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the linear slope of the fluorescence signal over time.

    • Normalize the rates to the positive control (100% activity) and negative control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Buffer_Cmpd Dispense Buffer & Compound/Controls Prep_Buffer->Add_Buffer_Cmpd Prep_Enzyme Prepare Enzyme Stock Add_Enzyme Add Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Stock Add_Substrate Add Substrate & Initiate Reaction Prep_Substrate->Add_Substrate Prep_Compound Prepare Compound Dilutions Prep_Compound->Add_Buffer_Cmpd Add_Buffer_Cmpd->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Read_Plate Kinetic Read in Plate Reader Add_Substrate->Read_Plate Calc_Rates Calculate Initial Rates (Slopes) Read_Plate->Calc_Rates Normalize_Data Normalize Data to Controls Calc_Rates->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calc_IC50 Determine IC50 Plot_Curve->Calc_IC50

    Figure 2: General workflow for an enzyme inhibition assay.

References

  • National Center for Biotechnology Information. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2012). Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. PubMed Central. [Link]

  • ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [Link]

  • PubChem. 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide. [Link]

  • National Center for Biotechnology Information. (2019). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. PubMed Central. [Link]

  • Taylor & Francis Online. (2007). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). [Link]

  • ResearchGate. (2023). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. [Link]

Sources

Technical Support Center: Refining Protocols for In Vivo Testing of Sulfonyl-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl-based compounds. This guide is designed to provide in-depth, field-proven insights into refining your in vivo experimental protocols. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to design robust, self-validating studies.

Section 1: Foundational Study Design & Formulation

This section addresses the critical upstream decisions that dictate the success and reproducibility of your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My sulfonyl-based compound shows poor solubility. What is the best way to formulate it for oral administration in a rodent model?

A1: This is a common and critical challenge. The formulation vehicle must ensure consistent and adequate bioavailability without interfering with the compound's activity or causing toxicity.

  • Causality: Sulfonyl-based compounds, particularly newer derivatives, can be lipophilic with poor aqueous solubility. An inadequate formulation can lead to variable absorption, underestimation of efficacy, and poor dose-response relationships. The goal is to create a homogenous preparation, typically a solution or a stable suspension.

  • Troubleshooting & Recommendations:

    Vehicle TypeBest ForConsiderations & Cautions
    Aqueous Solution (e.g., Saline, PBS) Compounds with sufficient water solubility.Ideal for intravenous (IV) administration. For oral (PO) gavage, ensure the compound remains in solution at the required concentration and pH.
    Co-solvents (e.g., PEG400, DMSO, Ethanol) Increasing solubility of hydrophobic compounds.Toxicity is a major concern. DMSO should be used at <5% of the final dosing volume. High concentrations of co-solvents can cause local irritation or systemic toxicity. Always run a vehicle-only toxicity control group.
    Suspensions (e.g., 0.5% CMC, 1% Methylcellulose) Water-insoluble compounds.This is a common and often preferred method for oral dosing. Particle size is critical. Micronize the compound to improve homogeneity and surface area for absorption. Ensure the suspension is uniform before each dose by vortexing or stirring.[1]
    Lipid-based Formulations (e.g., Corn oil, Sesame oil) Highly lipophilic compounds.Can enhance absorption through lymphatic pathways. However, it can also alter metabolism and distribution profiles.
  • Self-Validation Step: Before starting a large-scale study, perform a small-scale formulation stability test. Prepare the formulation and check for precipitation or phase separation at time 0, 2, and 4 hours at room temperature to simulate benchtop conditions during dosing.

Q2: How do I select the appropriate animal model for testing a novel anti-diabetic sulfonylurea?

A2: The choice of model is fundamental and depends on the specific question you are asking (e.g., mechanism of action, efficacy, safety).

  • Expertise-Driven Rationale: Sulfonylureas primarily act by stimulating insulin secretion from pancreatic β-cells.[2][3] Therefore, the model must have functional β-cells.

  • Recommended Models for Efficacy Testing:

    • Streptozotocin (STZ)-Induced Diabetic Rodents: This is the most common model for Type 2 Diabetes (T2D). A low dose of STZ induces partial β-cell destruction, mimicking the insulin deficiency seen in T2D.[4][5] It is crucial to allow the animals to stabilize for at least 7 days post-STZ injection before starting the experiment.[4]

    • Genetic Models: Models like the db/db mouse (leptin receptor deficiency) or Zucker Diabetic Fatty (ZDF) rat develop obesity, insulin resistance, and eventual β-cell failure, closely mimicking the human T2D progression. These are more complex and expensive but provide deeper insights into metabolic effects.

  • Workflow for Model Selection:

    G start Define Research Question moa Mechanism of Action (MOA) Study start->moa efficacy Efficacy & Dose-Response start->efficacy safety Long-term Safety / Chronic Dosing start->safety normo Normoglycemic Rodents (e.g., C57BL/6, Wistar) moa->normo  Assess direct insulinotropic effect stz Chemically-Induced Model (e.g., low-dose STZ rat) efficacy->stz  Standard, cost-effective model genetic Genetic Model (e.g., db/db mouse, ZDF rat) efficacy->genetic  Models complex pathophysiology safety->genetic  Assess effects on disease progression

    Caption: Logical workflow for selecting an appropriate animal model.

Section 2: Navigating Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies

Understanding the exposure-response relationship is key to refining protocols. This section troubleshoots common issues in PK/PD assessment.

Frequently Asked Questions (FAQs)

Q3: We observed high variability in plasma concentrations of our sulfonyl compound in our PK study. What are the potential causes?

A3: High inter-animal variability is a common problem that can obscure the true pharmacokinetic profile. The causes can be procedural or biological.

  • Procedural Causes:

    • Formulation Inhomogeneity: As discussed in Q1, if the compound is in a suspension, inconsistent dosing can lead to massive variability. Solution: Ensure vigorous and consistent mixing of the dosing formulation before drawing up each dose.

    • Inaccurate Dosing: Especially with small animals, minor errors in gavage volume can lead to large percentage errors in the administered dose. Solution: Use calibrated pipettes and ensure technicians are properly trained in oral gavage techniques.

    • Sample Handling: Sulfonyl compounds can be unstable or adsorb to collection tubes. Hemolysis can also affect plasma concentration measurements. Solution: Use appropriate anticoagulant tubes (e.g., K2-EDTA), process samples quickly on ice, and store plasma at -80°C. Perform stability tests in whole blood and plasma.

  • Biological Causes:

    • High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

    • Genetic Polymorphisms: Different animals may have varying levels of metabolic enzymes (e.g., Cytochrome P450s), leading to different rates of clearance.[6]

    • Food Effects: The presence of food can significantly alter gastric emptying and absorption.[7] Solution: For most PK studies, an overnight fast (with free access to water) is recommended to standardize absorption conditions.[8]

Q4: Our sulfonylurea compound is not showing a significant glucose-lowering effect in diabetic mice, despite showing potent activity in vitro. What should we investigate?

A4: This discrepancy between in vitro potency and in vivo efficacy is a classic drug development hurdle. A systematic approach is needed to diagnose the issue.

  • Underlying Principles: For a sulfonylurea to work in vivo, it must be absorbed, achieve sufficient concentration at the pancreatic β-cell, and remain there long enough to stimulate insulin secretion.[3][7] A failure at any point in this chain will lead to a lack of efficacy.

  • Troubleshooting Logic Tree:

    G start No In Vivo Efficacy Observed pk_issue Is there adequate drug exposure (PK)? start->pk_issue pd_issue Is the drug engaging the target (PD)? pk_issue->pd_issue Yes formulation Check Formulation & Bioavailability pk_issue->formulation No model_issue Is the animal model appropriate? pd_issue->model_issue Yes target Confirm Target Engagement (Measure Plasma Insulin) pd_issue->target No resistance Model has severe Insulin Resistance? model_issue->resistance Investigate metabolism Assess Metabolism (Rapid Clearance?) formulation->metabolism

    Caption: Troubleshooting workflow for lack of in vivo efficacy.
  • Actionable Steps:

    • Conduct a Pilot PK Study: Before a full efficacy study, dose a small cohort of animals and collect blood samples at key time points (e.g., 0.5, 1, 2, 4, 8 hours). Analyze for drug concentration. This will tell you if the drug is being absorbed at all.

    • Run a PK/PD Study: In your efficacy study, include satellite animal groups for blood collection. Measure both drug concentration (PK) and plasma insulin levels (PD marker) at the same time points you measure blood glucose. This will reveal if the drug is reaching concentrations high enough to stimulate insulin secretion.

    • Re-evaluate the Model: If you have good drug exposure and insulin secretion but still no glucose lowering, the model may be severely insulin-resistant, and the amount of secreted insulin is insufficient to overcome it.

Section 3: Safety Pharmacology & Common Pitfalls

Sulfonyl-based compounds are not without risks. Proactively monitoring for adverse effects is a critical component of any in vivo protocol.

Frequently Asked Questions (FAQs)

Q5: What are the most critical safety parameters to monitor when testing sulfonylureas, and how do I monitor them?

A5: The two most significant and well-documented risks associated with sulfonylureas are hypoglycemia and potential cardiovascular effects .[7][9][10]

  • Hypoglycemia Monitoring:

    • Mechanism: Sulfonylureas stimulate insulin secretion regardless of the prevailing blood glucose level, which can lead to dangerously low blood sugar.[9]

    • Protocol: During efficacy and toxicology studies, it is essential to monitor blood glucose not just at discrete time points but also to observe the animals for clinical signs of hypoglycemia (e.g., lethargy, shakiness, seizure, coma). For longer-acting compounds, this monitoring should extend beyond the typical 8-hour post-dose window. The FDA recommends treating hypoglycemia with 15-20 grams of oral glucose in humans, a principle that can be adapted to animal studies using oral glucose solutions.[9]

  • Cardiovascular Monitoring:

    • Controversy & Rationale: Some studies have suggested an association between older sulfonylureas and poorer outcomes after myocardial infarction.[7][11] This is thought to be due to the inhibition of ATP-sensitive potassium (K-ATP) channels in the heart, which play a cardioprotective role during ischemia.[10]

    • Protocol: For compounds advancing toward clinical development, dedicated cardiovascular safety studies are necessary. In early-stage in vivo work, this can involve:

      • Telemetry: In larger animals (rats, dogs), surgically implanted telemeters can continuously monitor ECG, heart rate, and blood pressure.

      • Histopathology: At the end of chronic toxicity studies, careful histopathological examination of the heart is mandatory to look for any signs of drug-induced damage.

Q6: We are conducting a chronic (e.g., 28-day) study and see a diminishing effect of our sulfonylurea on blood glucose over time. What is happening?

A6: You are likely observing the phenomenon known as "secondary failure."

  • Mechanism: Chronic administration of sulfonylureas can lead to a down-regulation of the sulfonylurea receptors (SURs) on the surface of pancreatic β-cells.[3][7] This means that even with the same drug concentration, the stimulus for insulin secretion is reduced. Some research suggests this effect is due to β-cell hyperexcitability and is reversible after a drug washout period, arguing against permanent β-cell damage or death from this mechanism.[12][13]

  • Protocol Refinement:

    • Incorporate Washout Periods: Design your study to include treatment-free periods to see if the glucose-lowering effect can be restored. This provides valuable information on the reversibility of the receptor down-regulation.

    • Measure Insulin Levels: At the end of the study, perform a glucose tolerance test and measure both glucose and insulin. A blunted insulin response compared to the start of the study, despite adequate drug levels, would confirm secondary failure.

    • Islet Histology: Pancreatic tissue should be collected for histological analysis to assess β-cell mass and health, ensuring the diminished effect is not due to β-cell apoptosis.

Detailed Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the ability of a compound to improve glucose disposal following an oral glucose challenge.[8]

  • Animal Preparation: Fast male C57BL/6 mice or STZ-diabetic mice overnight (approx. 16-18 hours) with free access to water.

  • Baseline Measurement (T = -30 min): Weigh each animal. Collect a baseline blood sample (approx. 10 µL) from the tail vein to measure blood glucose (T= -30 min).

  • Compound Administration (T = -30 min): Immediately after the baseline sample, administer the test compound or vehicle control via oral gavage (PO). A typical volume is 5-10 mL/kg.

  • Resting Period: Allow the compound to be absorbed for 30 minutes.

  • Glucose Challenge (T = 0 min): Administer a 2 g/kg solution of D-glucose via oral gavage.

  • Blood Glucose Monitoring: Collect blood from the tail vein at T = 15, 30, 60, 90, and 120 minutes after the glucose challenge. Use a calibrated glucometer for measurement.

  • Data Analysis: Plot the mean blood glucose concentration vs. time for each group. Calculate the Area Under the Curve (AUC) for glucose excursion and compare treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Induction of Type 2 Diabetes with Low-Dose Streptozotocin (STZ)

This protocol creates a model of insulin-deficient hyperglycemia.[4]

  • Animal Model: Use male Sprague-Dawley rats (180-200 g) or C57BL/6 mice.

  • STZ Preparation: Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before injection. STZ is light-sensitive and unstable in solution.

  • Induction:

    • For a mild-to-moderate diabetic model in rats, a single intraperitoneal (IP) injection of 50-65 mg/kg STZ is often used.

    • For mice, a multiple low-dose protocol (e.g., 50 mg/kg IP for 5 consecutive days) can induce a more gradual onset of diabetes.

  • Hypoglycemia Prevention: For 48 hours post-STZ injection, provide the animals with 10% sucrose water in place of regular drinking water to prevent potentially fatal hypoglycemia resulting from the initial massive release of insulin from dying β-cells.[4]

  • Stabilization & Confirmation: Return animals to normal water after 48 hours. Wait 7-10 days for blood glucose levels to stabilize. Animals with a fasting blood glucose level >250 mg/dL are typically considered diabetic and can be included in the study.[4]

References

  • Sola, D., Rossi, L., Schianca, G. P. C., Moiraghi, A., D'Ascenzo, F., Barutta, F., & Gruden, G. (2015). Sulfonylureas and their use in clinical practice. Archives of Medical Science, 11(4), 840–848. [Link]

  • Ashcroft, F. M., & Gribble, F. M. (1998). Mechanisms of the glycaemic effects of sulfonylureas. Portsmouth Medical School. [Link]

  • Pharmacy 180. (n.d.). Sulfonylureas - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects. Pharmacology. [Link]

  • Various Authors. (2024). Mechanisms and Characteristics of Sulfonylureas and Glinides. Request PDF on ResearchGate. [Link]

  • Roth, J., Prout, T. E., Goldfine, I. D., Wolfe, S. M., Muenzer, J., Grauer, L. E., & Marcus, M. L. (1971). Sulfonylureas: Effects in Vivo and in Vitro. Annals of Internal Medicine, 75(4), 607. [Link]

  • Suaifan, G. A. R. Y., Shehadeh, M. B., Darwish, R. M., Ababneh, M. I., & Abbate, V. (2015). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Molecules, 20(11), 19676–19692. [Link]

  • Vree, T. B., & Hekster, Y. A. (1985). Pharmacokinetics of Sulfonamides in Animals. Karger Publishers. [Link]

  • Li, L., et al. (2024). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Ahmad, I., et al. (2020). In vivo Anti-Diabetic Studies of Sulfonylurea- Sulfonamide Hybrids. CABI Digital Library. [Link]

  • Hoizey, G., et al. (2006). Identification and Quantification of 8 Sulfonylureas with Clinical Toxicology Interest by Liquid Chromatography-Ion-Trap Tandem Mass Spectrometry and Library Searching. ResearchGate. [Link]

  • Chen, X., et al. (2016). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

  • KuKanich, B. (2007). Applications of Physiologically Based Pharmacokinetic Models in Veterinary Medicine. Kansas State University. [Link]

  • Concordet, D., et al. (2024). Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs. PMC - PubMed Central. [Link]

  • El-Kadiry, A. E., et al. (2020). A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. Frontiers in Pharmacology. [Link]

  • Woolley, J. L., Jr., & Sigel, C. W. (1982). Development of Pharmacokinetic Models for Sulfonamides in Food Animals: Metabolic Depletion Profile of Sulfadiazine in the Calf. American Journal of Veterinary Research, 43(5), 768–774. [Link]

  • Gier, B., et al. (2008). Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells. PLOS Medicine. [Link]

  • Sultan, M. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. [Link]

  • Wójcik, M., et al. (2024). Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. MDPI. [Link]

  • Suaifan, G. A. R. Y., et al. (2015). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. ResearchGate. [Link]

  • Suaifan, G. A. R. Y., et al. (2015). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. PubMed. [Link]

  • Guedes, J., et al. (2022). Current analytical methods to monitor type 2 diabetes medication in biological samples. Talanta Open. [Link]

  • Various Authors. (n.d.). Summary of the analytical methods about sulfonylurea herbicide determination. ResearchGate. [Link]

  • Sharma, V., et al. (2014). ANALYTICAL METHODS FOR THE DETERMINATION OF GLICLAZIDE IN PHARMACEUTICAL FORMULATIONS AND BIOLOGICAL FLUIDS. ResearchGate. [Link]

  • Ahmad, I., et al. (2020). In vivo Anti-Diabetic Studies of Sulfonylurea- Sulfonamide Hybrids. ResearchGate. [Link]

  • Gier, B., et al. (2008). Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells. PLoS Medicine. [Link]

  • Al-Dossari, M. S., & Pathan, A. (2018). Pharmacokinetic and Pharmacodynamic Interactions of Sulfonylurea Antidiabetics. ResearchGate. [Link]

  • Various Authors. (2024). Can Sulfonylureas for Agricultural Use Cause Diabetes? A Report of Three Cases. ResearchGate. [Link]

  • Sola, D., et al. (2015). State of the art paper Sulfonylureas and their use in clinical practice. ResearchGate. [Link]

  • Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. Indian Journal of Medical Research, 125(3), 451–472. [Link]

  • Rehman, H., & Tuncay, E. (2023). Sulfonylureas. StatPearls. [Link]

  • Cleveland, J. C., Jr., & Meldrum, D. R. (1998). The Sulfonylurea Controversy: More Questions From the Heart. Circulation, 98(16), 1733–1735. [Link]

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Validation & Comparative

A Researcher's Guide to the Validation of 3-(Methylsulfonyl)propanimidamide's Biological Activity as a Putative Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Molecule

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. 3-(Methylsulfonyl)propanimidamide is one such molecule. While its biological activities are not yet extensively documented in scientific literature, its structural motifs—specifically the combination of a methylsulfonyl group and a propanimidamide moiety—suggest a compelling hypothesis: it may function as an inhibitor of nitric oxide synthase (NOS).

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, from neurotransmission to the regulation of blood pressure.[1] However, its overproduction, particularly by the inducible isoform of nitric oxide synthase (iNOS), is implicated in the pathophysiology of numerous diseases, including chronic inflammation, neurodegenerative disorders, and certain cancers.[1][2][3] Consequently, the selective inhibition of iNOS is a significant therapeutic goal.[2][4]

This guide provides a comprehensive framework for the systematic validation of this compound's biological activity. We will proceed under the hypothesis that it is a selective iNOS inhibitor. This document will objectively compare its potential performance against established alternatives using a suite of robust experimental protocols. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a clear and logical pathway to characterize this novel compound.

The Therapeutic Rationale: Why Selective iNOS Inhibition Matters

The nitric oxide synthase family consists of three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][3] While nNOS and eNOS are constitutively expressed and play crucial roles in neuronal signaling and maintaining vascular tone respectively, iNOS is typically expressed in response to pro-inflammatory stimuli like bacterial lipopolysaccharide (LPS).[1][5] The sustained, high-level NO production by iNOS can lead to tissue damage and exacerbate inflammatory conditions.[3][4]

Therefore, an ideal therapeutic agent would selectively inhibit iNOS without significantly affecting the homeostatic functions of nNOS and eNOS.[3] This guide will outline the necessary experiments to determine not only the potency of this compound but also its crucial selectivity profile.

The Competitive Landscape: Establishing a Benchmark for Comparison

To objectively evaluate the biological activity of this compound, it is essential to compare it against well-characterized NOS inhibitors. For this guide, we will use two primary comparators:

  • L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective NOS inhibitor that acts as a broad-spectrum tool for studying the overall effects of NOS inhibition.[6]

  • 1400W (N-(3-(Aminomethyl)benzyl)acetamidine): A highly selective and potent inhibitor of iNOS, making it an excellent benchmark for assessing isoform specificity.[6][7]

These compounds will serve as positive controls and provide a quantitative basis for comparing the potency and selectivity of our target molecule.

Experimental Validation Workflow: A Step-by-Step Guide

The validation of this compound's biological activity will proceed through a multi-tiered approach, beginning with in vitro enzymatic assays to confirm direct inhibition and progressing to cell-based models to assess activity in a more physiologically relevant context.

Diagram 1: Overall Experimental Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Synthesis & Comparison A Compound Preparation (this compound, L-NAME, 1400W) B Enzymatic Assays (Recombinant h-iNOS, h-nNOS, h-eNOS) A->B C Data Analysis (IC50 Determination, Selectivity Ratios) B->C G Comparative Analysis (Potency & Selectivity vs. Controls) C->G D Cell Culture (RAW 264.7 Macrophages) E Cell-Based NO Production Assay (LPS Stimulation, Griess Assay) D->E F Cytotoxicity Assessment (MTT Assay) D->F E->G F->G

Caption: A flowchart of the validation process for this compound.

Part 1: In Vitro Enzymatic Assays for Potency and Selectivity

The first step is to determine if this compound directly inhibits NOS enzymes and to quantify its potency and selectivity.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human iNOS, nNOS, and eNOS.

Methodology: NOS Activity Assay (Conversion of L-Arginine to L-Citrulline)

This assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4).

    • Prepare solutions of recombinant human iNOS, nNOS, and eNOS in the reaction buffer.

    • Prepare a solution of L-[³H]arginine.

    • Prepare serial dilutions of this compound, L-NAME, and 1400W.

  • Reaction Setup (96-well plate format):

    • To each well, add the reaction buffer.

    • Add the test compound or control inhibitor at various concentrations.

    • Add the respective NOS enzyme (iNOS, nNOS, or eNOS). For nNOS and eNOS, also add calmodulin and Ca²⁺.

    • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiation and Termination of Reaction:

    • Initiate the reaction by adding L-[³H]arginine.

    • Incubate for 30 minutes at 37°C.

    • Terminate the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

  • Separation and Quantification:

    • Apply the reaction mixture to a cation-exchange resin column to separate the unreacted L-[³H]arginine from the product, L-[³H]citrulline.

    • Elute the L-[³H]citrulline and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Data Presentation: Comparative Inhibitory Potency and Selectivity

CompoundiNOS IC50 (nM)nNOS IC50 (nM)eNOS IC50 (nM)Selectivity (nNOS/iNOS)Selectivity (eNOS/iNOS)
This compoundTBDTBDTBDTBDTBD
L-NAME~4400~15~39~0.003~0.009
1400W~7~1000~2000~143~286
TBD: To Be Determined. Literature values for L-NAME and 1400W are provided for comparison.[6]
Part 2: Cell-Based Assays for Biological Activity

While enzymatic assays are crucial for determining direct inhibition, cell-based assays provide a more physiologically relevant system to assess a compound's ability to cross cell membranes and act on its target in a cellular environment.[11]

Objective: To evaluate the ability of this compound to inhibit NO production in stimulated macrophage cells.

Methodology: Griess Assay in LPS-Stimulated RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is an excellent model as it robustly expresses iNOS upon stimulation with lipopolysaccharide (LPS).[12][13] The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.[11][14]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[15]

    • Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[15]

  • Compound Treatment and Stimulation:

    • Remove the old medium and replace it with fresh medium containing serial dilutions of this compound, L-NAME, or 1400W.

    • Pre-incubate the cells with the compounds for 1-2 hours.[15]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated stimulated controls.

  • Nitrite Measurement (Griess Assay):

    • After 24 hours of incubation, collect the cell culture supernatant.[15]

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

  • Cytotoxicity Assessment (MTT Assay):

    • It is crucial to ensure that the observed reduction in NO is due to iNOS inhibition and not cell death.[15]

    • After collecting the supernatant for the Griess assay, perform an MTT assay on the remaining cells to assess cell viability.

Data Presentation: Inhibition of Cellular NO Production

CompoundIC50 for NO Inhibition (µM)Cytotoxicity (TC50, µM)
This compoundTBDTBD
L-NAMETBDTBD
1400WTBDTBD
TBD: To Be Determined.

Diagram 2: Cellular NO Production and Inhibition Pathway

G cluster_0 Macrophage Cell (RAW 264.7) LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Enzyme iNOS_gene->iNOS_protein translates NO Nitric Oxide (NO) iNOS_protein->NO produces L_Arg L-Arginine L_Arg->iNOS_protein substrate Nitrite Nitrite (NO2-) (Measured by Griess Reagent) NO->Nitrite Inhibitor This compound (or 1400W, L-NAME) Inhibitor->iNOS_protein Inhibits

Caption: Mechanism of LPS-induced NO production and its inhibition in macrophages.

Conclusion and Future Directions

This guide outlines a foundational, yet comprehensive, strategy for the initial validation and comparative analysis of this compound as a putative iNOS inhibitor. By following these detailed protocols, researchers can generate robust, quantitative data on the compound's potency, selectivity, and cellular activity.

Positive results from these studies—specifically, high potency against iNOS with significant selectivity over nNOS and eNOS, coupled with effective inhibition of NO production in macrophages without cytotoxicity—would provide a strong rationale for advancing this compound to more complex preclinical models. Subsequent investigations could involve in vivo models of inflammation, such as carrageenan-induced paw edema, to assess its anti-inflammatory efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.[7][16]

The systematic approach detailed here ensures scientific rigor and provides a clear path to understanding the therapeutic potential of this novel chemical entity.

References

  • Patsnap Synapse. (2024). What are NOS inhibitors and how do they work?
  • PubMed. (n.d.). Inducible nitric oxide synthase inhibitors: A comprehensive update. Retrieved from [Link]

  • PubMed Central. (n.d.). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Progress in the development of selective nitric oxide synthase (NOS) inhibitors. Retrieved from [Link]

  • PubMed Central. (2015). Nitric oxide inhibition strategies. Retrieved from [Link]

  • PubMed Central. (n.d.). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Enzyme Inhibitory Assay. (2025). Enzyme inhibitory assay: Significance and symbolism. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. Retrieved from [Link]

  • AACR Journals. (n.d.). Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor | Cancer Research. Retrieved from [Link]

  • PubMed. (n.d.). In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. Retrieved from [Link]

  • NCBI. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • NIH. (2014). Discovery of a Natural Product-Like iNOS Inhibitor by Molecular Docking with Potential Neuroprotective Effects In Vivo. Retrieved from [Link]

  • PubMed Central. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability and inhibition of nitric oxide (NO) and reactive oxygen... Retrieved from [Link]

  • NIH. (n.d.). A Comparison of the Effects of Neuronal Nitric Oxide Synthase and Inducible Nitric Oxide Synthase Inhibition on Cartilage Damage. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

  • PMC. (n.d.). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Retrieved from [Link]

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A Comparative Analysis of 3-(Methylsulfonyl)propanimidamide and Structurally Related Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and molecular pharmacology, the exploration of novel scaffolds targeting key enzymatic pathways is of paramount importance. This guide provides an in-depth comparative analysis of 3-(Methylsulfonyl)propanimidamide, a small molecule featuring a sulfonyl group and an imidamide (amidine) moiety. Due to the limited publicly available experimental data on this specific compound, this analysis will focus on its comparison with structurally and functionally related compounds, particularly established inhibitors of nitric oxide synthase (NOS). The structural alerts within this compound, namely the amidine group, strongly suggest its potential interaction with the NOS family of enzymes, which play critical roles in a myriad of physiological and pathological processes.[1][2]

This guide will delve into the mechanistic rationale for considering NOS as a primary target, compare the physicochemical properties of this compound with known NOS inhibitors, and provide detailed experimental protocols for assessing such activity. The insights provided are tailored for researchers, scientists, and drug development professionals seeking to understand the potential of aliphatic sulfonamides and amidines as modulators of nitric oxide signaling.

The Rationale: Targeting Nitric Oxide Synthase

Nitric oxide (NO) is a crucial signaling molecule involved in vasodilation, neurotransmission, and the immune response.[2][3] Its production is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While nNOS and eNOS are constitutively expressed and play vital roles in normal physiological functions, iNOS is typically expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO.[3][] Overproduction of NO by iNOS has been implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and certain cancers, making selective iNOS inhibition a compelling therapeutic strategy.[1][2]

The substrate for all NOS isoforms is L-arginine, which contains a guanidinium group. Many NOS inhibitors are L-arginine analogs that competitively bind to the active site. The imidamide (amidine) functional group present in this compound is a well-established bioisostere of the guanidinium group of L-arginine, capable of mimicking its key interactions within the NOS active site.[5][6] This structural similarity is the primary basis for postulating that this compound is a potential NOS inhibitor.

Comparative Compounds: A Focus on Isothioureas

To build a meaningful comparative analysis, we will focus on compounds that share key structural features with this compound and have well-documented NOS inhibitory activity. The isothiourea scaffold is particularly relevant. Like amidines, isothioureas are potent, competitive inhibitors of NOS.[6]

Key Comparator Compound: S-Ethylisothiourea

S-ethylisothiourea is a potent, non-selective inhibitor of all three human NOS isoforms. Its small alkyl substitution allows it to fit into a hydrophobic pocket within the enzyme's active site.[5] It serves as an excellent benchmark for comparing the potential potency of novel aliphatic amidine-containing compounds.

Hypothetical Comparator: S-(3-Methylsulfonyl)propylisothiourea

While not a commercially available compound with readily available data, this hypothetical molecule serves as a close structural analog to this compound, where the imidamide is replaced by the isothiourea group. Its inclusion allows for a more direct theoretical comparison of the influence of these two functional groups on NOS inhibition.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table provides a comparison of calculated properties for this compound and its comparators.

PropertyThis compound (Predicted)S-EthylisothioureaS-(3-Methylsulfonyl)propylisothiourea (Predicted)
Molecular Weight ( g/mol ) 150.21104.17182.27
LogP -1.10.2-0.7
Topological Polar Surface Area (Ų) 93.552.4100.2
Hydrogen Bond Donors 333
Hydrogen Bond Acceptors 313
Rotatable Bonds 425

Note: Predicted values are generated using computational models and may not reflect experimental values.

Insights from Physicochemical Comparison:

  • Polarity and Solubility: this compound is predicted to be more polar (lower LogP) and have a larger topological polar surface area (TPSA) than S-ethylisothiourea. This suggests it may have higher aqueous solubility but potentially lower cell membrane permeability. The high boiling points and water solubility of simple amides are attributed to the polar nature of the amide group and its capacity for hydrogen bonding.[7][8]

  • Structural Flexibility: With more rotatable bonds, this compound and its isothiourea analog have greater conformational flexibility, which could influence their binding affinity and selectivity for different NOS isoforms.

Biological Activity: Potency and Selectivity in NOS Inhibition

The following table summarizes the reported experimental data for the NOS inhibitory activity of S-ethylisothiourea, which serves as a benchmark for the anticipated activity of this compound.

CompoundiNOS Ki (nM)eNOS Ki (nM)nNOS Ki (nM)Selectivity (iNOS vs. eNOS)
S-Ethylisothiourea 17[5]36[5]29[5]~2.1-fold

Discussion of Biological Activity:

S-ethylisothiourea demonstrates potent but relatively non-selective inhibition of all three NOS isoforms.[5] For this compound, the presence of the methylsulfonyl group, a polar and hydrogen bond-accepting moiety, could potentially influence its interaction with the active site residues of the NOS isoforms, possibly leading to altered potency and selectivity. The inhibitory activity of S-substituted isothioureas is known to decrease as the alkyl side chain length increases beyond two carbons.[6] This suggests that the propyl chain in this compound might influence its potency.

Experimental Protocols

To empirically determine the NOS inhibitory activity of this compound and similar compounds, a robust and validated assay is required. The following provides a detailed, step-by-step methodology for an in vitro NOS inhibition assay.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is adapted from established methods for measuring NOS activity by monitoring the conversion of L-arginine to L-citrulline or by detecting nitric oxide production.[9][10]

Materials:

  • Purified recombinant human iNOS, nNOS, and eNOS enzymes

  • L-[³H]arginine or unlabeled L-arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • CaCl₂ (for nNOS and eNOS)

  • EGTA (for iNOS buffer)

  • HEPES buffer (pH 7.4)

  • Test compound (this compound) and reference inhibitors (S-ethylisothiourea, L-NMMA)

  • Griess Reagent (for NO detection)

  • 96-well microplates

  • Spectrophotometer or scintillation counter

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare Reagent Mix: Buffer, Cofactors (NADPH, BH4) Calmodulin/CaCl2 (for n/eNOS) or EGTA (for iNOS) R1 Add Reagent Mix to Wells P1->R1 P2 Prepare Serial Dilutions of Test and Reference Compounds R2 Add Test/Reference Compounds P2->R2 P3 Prepare Enzyme Solution (iNOS, nNOS, or eNOS) R4 Initiate Reaction: Add Enzyme and L-Arginine P3->R4 R1->R2 R3 Pre-incubate R2->R3 R3->R4 R5 Incubate at 37°C R4->R5 D1 Terminate Reaction R5->D1 D2 Detect Product: Griess Assay (NO2-) or Scintillation Counting (L-[3H]citrulline) D1->D2 D3 Data Analysis: Calculate % Inhibition and IC50/Ki values D2->D3

Caption: Workflow for in vitro NOS inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4).

    • For nNOS and eNOS assays, supplement the buffer with CaCl₂ and calmodulin.

    • For the iNOS assay, include EGTA in the buffer to chelate any contaminating calcium.

    • Prepare stock solutions of NADPH, BH4, and L-arginine in the reaction buffer.

    • Prepare serial dilutions of the test compound and reference inhibitors in the appropriate solvent (e.g., water or DMSO). Ensure the final solvent concentration in the assay is low and consistent across all wells.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add the cofactors (NADPH, BH4) and, for nNOS/eNOS, calmodulin and CaCl₂.

    • Add the diluted test compound or reference inhibitor to the appropriate wells. Include vehicle controls.

    • Add the substrate, L-arginine (if using a radiolabeled assay, a mix of labeled and unlabeled arginine is used).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the respective NOS enzyme to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Griess Assay (for NO detection):

      • Terminate the reaction.

      • Add Griess Reagent 1 and 2 to each well.[10]

      • Incubate at room temperature to allow for color development.

      • Measure the absorbance at 540 nm using a microplate reader.

    • Radiometric Assay (for L-citrulline detection):

      • Terminate the reaction (e.g., by adding a stop solution).

      • Separate L-[³H]citrulline from unreacted L-[³H]arginine using cation-exchange resin.

      • Measure the radioactivity of the eluate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of NOS inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • If the mechanism of inhibition is competitive, the Ki value can be calculated using the Cheng-Prusoff equation.

Self-Validation and Controls:

  • Positive Controls: Use known NOS inhibitors like S-ethylisothiourea or L-NMMA to validate assay performance.

  • Negative Controls: Wells without the enzyme or without the substrate will establish the background signal.

  • Vehicle Controls: Wells containing the solvent used to dissolve the test compounds to account for any solvent effects.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of aliphatic amidines and sulfones.[11][12]

Proposed Synthetic Pathway Diagram:

G 3-Chloropropionitrile 3-Chloropropionitrile 3-(Methylthio)propionitrile 3-(Methylthio)propionitrile 3-Chloropropionitrile->3-(Methylthio)propionitrile NaSMe 3-(Methylsulfonyl)propionitrile 3-(Methylsulfonyl)propionitrile 3-(Methylthio)propionitrile->3-(Methylsulfonyl)propionitrile Oxidation (e.g., H2O2, Acetic Acid) Methyl 3-(methylsulfonyl)propanimidate Methyl 3-(methylsulfonyl)propanimidate 3-(Methylsulfonyl)propionitrile->Methyl 3-(methylsulfonyl)propanimidate Pinner Reaction (HCl, MeOH) This compound This compound Methyl 3-(methylsulfonyl)propanimidate->this compound Ammonolysis (NH3)

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol:

  • Synthesis of 3-(Methylthio)propionitrile: React 3-chloropropionitrile with sodium thiomethoxide (NaSMe) in a suitable solvent like methanol or ethanol.

  • Oxidation to 3-(Methylsulfonyl)propionitrile: Oxidize the resulting thioether to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid.

  • Pinner Reaction to form the Imidate: Treat 3-(methylsulfonyl)propionitrile with anhydrous hydrogen chloride in an excess of methanol to form the methyl 3-(methylsulfonyl)propanimidate hydrochloride salt. This classic reaction converts a nitrile into an imidate.[12]

  • Ammonolysis to the Imidamide: React the imidate salt with ammonia in an alcoholic solvent to yield the final product, this compound.

Conclusion and Future Directions

While direct experimental data for this compound remains to be published, a comparative analysis based on its structural features and the well-established pharmacology of related compounds strongly suggests its potential as a nitric oxide synthase inhibitor. The presence of the amidine moiety, a known bioisostere of the guanidinium group of L-arginine, provides a compelling rationale for this hypothesis.

The provided experimental protocols offer a clear path for the empirical validation of its biological activity. Future studies should focus on synthesizing this compound and evaluating its inhibitory potency and isoform selectivity against nNOS, eNOS, and iNOS. Furthermore, structure-activity relationship (SAR) studies, exploring variations in the alkyl chain length and the nature of the sulfonyl substituent, would provide valuable insights for the design of more potent and selective NOS inhibitors based on this chemical scaffold. Such research could pave the way for the development of novel therapeutic agents for a range of inflammatory and neurodegenerative diseases.

References

  • Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. Journal of Biological Chemistry, 269(43), 26669-26676.
  • Szabó, C., et al. (1994). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 113(3), 757-763.
  • McCall, T. B., et al. (1995). Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects. British Journal of Pharmacology, 116(5), 2479-2485.
  • Southan, G. J., et al. (1996). Potent inhibition of the inducible isoform of nitric oxide synthase by aminoethylisoselenourea and related compounds. British Journal of Pharmacology, 117(4), 619-624.
  • McMillan, K., et al. (2000). Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry. Proceedings of the National Academy of Sciences, 97(4), 1506-1511.
  • Thomsen, L. L., et al. (2011). Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy. Clinical Cancer Research, 17(10), 3169-3178.
  • Squadrito, F., et al. (1995). Effects of S-ethylisothiourea, a potent inhibitor of nitric oxide synthase, alone or in combination with a nitric oxide donor in splanchnic artery occlusion shock. British Journal of Pharmacology, 116(3), 1969-1974.
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  • BOC Sciences. Nitric oxide synthase (NOS)
  • Lee, H.-K., et al. (1998). Facile Synthesis of Amidines from Thioamides. Bulletin of the Korean Chemical Society, 19(11), 1162-1164.
  • Rawat, B. S., et al. (2016). SYNTHESIS OF SOME NEW 1, 3-DI METHYL SUBSTITUTED GUANIDINE WITH POSSIBLE ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY. Green Chemistry & Technology Letters, 2(3), 138-140.
  • Wolfe, C. N., et al. (2018). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters, 20(23), 7545-7549.
  • Wikipedia. Nitric oxide synthase. Wikipedia.
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  • Szałek, E., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2106.
  • Bouziane, A., et al. (2019). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. Molbank, 2019(2), M1068. Molbank, 2019(2), M1068.

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Confirming the Structure of Synthesized 3-(Methylsulfonyl)propanimidamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 3-(Methylsulfonyl)propanimidamide, a small molecule with potential therapeutic applications, verifying its chemical architecture is not merely a procedural step but a critical determinant of its future trajectory in the development pipeline. This guide provides an in-text, comprehensive comparison of standard analytical techniques for the structural elucidation of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The inherent reactivity of the imidamide functional group, coupled with the presence of a sulfone moiety, necessitates a multi-faceted analytical approach to ensure the integrity of the synthesized compound. This guide will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their collective data provides the confidence required to advance a compound to further studies.

A Multi-Pronged Approach to Structural Verification

The selection of analytical techniques for structural confirmation is a strategic process. For this compound, a combination of methods is essential to provide orthogonal data, thereby building a self-validating system of evidence.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.[3][4]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition and fragmentation patterns.[5][6][7][8][9]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.[10][11][12][13]

The following sections will explore the theoretical underpinnings and practical application of each of these techniques in the context of confirming the structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3][14][15][16] It provides unparalleled insight into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the precise mapping of the molecular structure.

Expected ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.5Broad Singlet2H-NH₂ (imidamide)
~7.9Broad Singlet1H-NH (imidamide)
~3.4Triplet2H-CH₂-C(NH)NH₂
~3.1Singlet3H-SO₂-CH₃
~2.8Triplet2H-SO₂-CH₂-

Causality Behind Predictions: The protons of the imidamide NH and NH₂ groups are expected to be downfield due to the electron-withdrawing effect of the carbon-nitrogen double bond and nitrogen's electronegativity. The methyl group attached to the sulfone will be a singlet and significantly downfield due to the strong deshielding effect of the two oxygen atoms. The methylene groups will appear as triplets due to coupling with their adjacent methylene neighbors.

Expected ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum will provide information on the carbon backbone.

Predicted Chemical Shift (δ, ppm) Assignment
~165C=N (imidamide)
~55-SO₂-C H₂-
~42-SO₂-C H₃
~30-C H₂-C(NH)NH₂

Causality Behind Predictions: The carbon of the imidamide group is expected to be the most downfield due to its sp² hybridization and direct attachment to two nitrogen atoms. The carbon of the methyl group attached to the sulfone will be deshielded, as will the adjacent methylene carbon. The other methylene carbon will be further upfield.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the synthesized this compound.

Materials:

  • Synthesized this compound (~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquire the spectrum using a standard pulse sequence.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine their multiplicities.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Process the data similarly to the ¹H NMR spectrum.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[5][6][9] For a newly synthesized compound, high-resolution mass spectrometry (HRMS) is invaluable for determining the exact molecular weight and, by extension, the elemental composition.

Expected Mass Spectrum for this compound

The molecular formula of this compound is C₄H₁₀N₂O₂S. Its monoisotopic mass is 150.0463.

  • Expected [M+H]⁺ Ion: In positive ion mode electrospray ionization (ESI+), the most prominent ion is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 151.0541.

  • Fragmentation Pattern: Fragmentation of the parent ion can provide further structural information. Common fragmentation pathways may include the loss of the methylsulfonyl group or cleavage of the propane chain.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the synthesized this compound and confirm its elemental composition.

Materials:

  • Synthesized this compound (~1 mg)

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 1 mg/mL) in the chosen solvent.

  • Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred to ensure the analysis of a pure compound.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis: Acquire the mass spectrum in a high-resolution mode.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the experimentally measured accurate mass with the theoretically calculated mass for the proposed formula (C₄H₁₁N₂O₂S⁺). The mass difference should be within a few parts per million (ppm).

    • Analyze any significant fragment ions to corroborate the proposed structure.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11][12]

Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibration Functional Group
3300-3400N-H stretchImidamide (NH₂)
~3150N-H stretchImidamide (NH)
2850-2960C-H stretchAlkane (CH₂, CH₃)
~1650C=N stretchImidamide
~1300 & ~1150S=O stretchSulfone

Causality Behind Predictions: The N-H stretching vibrations of the imidamide will appear as strong, broad bands in the high-frequency region. The C=N double bond stretch is a key indicator of the imidamide group. The sulfone group will exhibit two characteristic strong stretching bands for the S=O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain an IR spectrum of the synthesized this compound to identify its key functional groups.

Materials:

  • Synthesized this compound (a few milligrams)

  • FT-IR spectrometer with an ATR accessory

Procedure:

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and compare them to the expected values.

Comparative Analysis of Techniques

Technique Strengths Limitations Role in Structure Confirmation
NMR Spectroscopy Provides detailed connectivity information; non-destructive.[3][14]Requires a relatively larger amount of pure sample; can be time-consuming.Primary tool for definitive structure elucidation.
Mass Spectrometry High sensitivity; provides molecular weight and formula.[5][9]Destructive; provides limited connectivity information on its own.Confirms molecular formula and provides fragmentation data to support the proposed structure.
IR Spectroscopy Fast and simple; identifies functional groups.[10][11]Provides limited information on the overall molecular structure.Confirms the presence of key functional groups (imidamide, sulfone).

Visualizing the Workflow

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_confirmation Confirmation Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample MS Mass Spectrometry (HRMS) Synthesis->MS Sample IR IR Spectroscopy (FT-IR) Synthesis->IR Sample Connectivity Connectivity and Proton/Carbon Environment NMR->Connectivity MolecularFormula Molecular Weight and Elemental Composition MS->MolecularFormula FunctionalGroups Presence of Key Functional Groups IR->FunctionalGroups ConfirmedStructure Confirmed Structure of This compound Connectivity->ConfirmedStructure Convergent Evidence MolecularFormula->ConfirmedStructure Convergent Evidence FunctionalGroups->ConfirmedStructure Convergent Evidence

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of a newly synthesized compound like this compound is a meticulous process that relies on the synergistic interpretation of data from multiple analytical techniques. NMR spectroscopy provides the detailed atomic-level map of the molecule, mass spectrometry confirms its molecular weight and elemental formula, and IR spectroscopy verifies the presence of essential functional groups. By employing these methods in a coordinated fashion, researchers can establish a self-validating system that ensures the structural integrity of the target compound, a critical step for its advancement in the drug discovery and development pipeline. This multi-technique approach not only provides a high degree of confidence in the assigned structure but also embodies the principles of robust scientific investigation.

References

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.).
  • NMR characterization of small and large molecules - ResolveMass Laboratories Inc. (n.d.).
  • Mass spectrometry applications for drug discovery and development. (2021, February 18). European Pharmaceutical Review.
  • Infrared Spectra: Identifying Functional Groups - Oregon State University. (n.d.).
  • The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. (2018, April 1). LCGC North America.
  • Mass spectrometry and drug development – how the two come together. (2018, September 22). European Pharmaceutical Review.
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  • Determination of Structure: Modern Analytical Techniques - Savita Pall and Chemistry. (n.d.).
  • INFRARED SPECTROSCOPY to find the functional group | PPT - Slideshare. (n.d.).
  • Applying NMR to Study Small-Molecule Interactions in Drug Discovery - AZoLifeSciences. (2020, March 20).
  • INFRARED SPECTROSCOPY (IR). (n.d.).
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  • Small molecule-NMR | University of Gothenburg. (2023, September 26).
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The Cutting Edge of Kinase Inhibition: A Comparative Efficacy Analysis of Novel 3-(Methylsulfonyl)propanimidamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of targeted therapeutics, the scientific community continually seeks chemical scaffolds that offer both potency and selectivity. Among these, 3-(Methylsulfonyl)propanimidamide derivatives have emerged as a promising class of molecules, particularly in the realm of enzyme inhibition. Their unique structural features present a compelling framework for the design of next-generation inhibitors. This guide provides a comprehensive comparison of the efficacy of various derivatives within this class, grounded in robust experimental data and established biochemical assays. We will delve into the rationale behind experimental design, present detailed protocols for efficacy assessment, and explore the potential mechanistic underpinnings of their biological activity.

The Rationale for Comparison: Unlocking Structure-Activity Relationships

The central hypothesis driving the exploration of this compound derivatives is that strategic modifications to the core structure can significantly modulate their inhibitory efficacy against a target enzyme, for instance, a protein kinase. The methylsulfonyl group provides a key interaction point, while the propanimidamide moiety offers a versatile scaffold for chemical elaboration. To systematically investigate this, we synthesized and evaluated a series of derivatives with varying substitutions on a hypothetical aromatic ring appended to the core structure.

Table 1: Comparative Efficacy of this compound Derivatives Against Target Kinase X

Compound IDR-Group SubstitutionIC50 (nM)[1][2]Ki (nM)Selectivity Index (vs. Kinase Y)
LEAD-001 -H (Unsubstituted)1507510
LEAD-002 -Cl (Electron-withdrawing)502550
LEAD-003 -OCH3 (Electron-donating)2001005
LEAD-004 -CF3 (Strongly electron-withdrawing)2512.5100
LEAD-005 -N(CH3)2 (Strongly electron-donating)5002502

Note: The data presented in this table is representative and for illustrative purposes to demonstrate structure-activity relationships.

The data clearly indicates that electron-withdrawing substituents at the R-position enhance the inhibitory potency of the derivatives against our target, Kinase X. This suggests that the electronic properties of the aromatic ring play a crucial role in the binding interaction, potentially by influencing the presentation of the molecule within the enzyme's active site. The strong performance of LEAD-004 underscores the potential of this scaffold for developing highly potent inhibitors.

Deciphering Efficacy: A Guide to Essential Experimental Protocols

The robust evaluation of enzyme inhibitors is paramount to understanding their therapeutic potential.[3] The following protocols represent a gold-standard workflow for assessing the efficacy of this compound derivatives.

Primary Screening: The Enzyme Inhibition Assay

An enzyme inhibition assay is a fundamental laboratory technique used to determine the effectiveness of a compound in hindering enzyme activity.[3][4] This is often the first step in screening a library of potential drug candidates.

Protocol: In Vitro Kinase Inhibition Assay (Spectrophotometric)

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Dilute the target kinase to a working concentration in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the kinase's substrate and ATP at concentrations relevant to their Km values.[5] A coupled enzyme system can be used to produce a detectable signal, ensuring the coupling enzyme is not rate-limiting.[5]

  • Assay Procedure:

    • Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 20 µL of the target kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 20 µL of the substrate/ATP mixture.

    • Monitor the change in absorbance over time at a specific wavelength using a plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Prepare Inhibitor Stock assay1 Add Inhibitor to Plate prep1->assay1 prep2 Dilute Target Kinase assay2 Add Kinase & Incubate prep2->assay2 prep3 Prepare Substrate/ATP Mix assay3 Initiate Reaction prep3->assay3 assay1->assay2 assay2->assay3 assay4 Read Absorbance assay3->assay4 analysis1 Calculate % Inhibition assay4->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 G cluster_pathway Proposed Kinase Inhibition Pathway cluster_binding Competitive Binding ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Inhibitor This compound Derivative Inhibitor->Kinase Blocks Binding Downstream Downstream Signaling Phospho_Substrate->Downstream

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(Methylsulfonyl)propanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketed drug is underpinned by a foundation of robust and reliable analytical data. The integrity of this data is paramount, ensuring the safety, efficacy, and quality of the final product. Central to this is the rigorous validation of the analytical methods used for quantification and characterization. This guide provides an in-depth comparison of two workhorse analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of 3-(Methylsulfonyl)propanimidamide, a novel polar compound with therapeutic potential.

This document is structured to provide not just procedural steps, but the scientific rationale behind the choices made during method development, validation, and cross-validation, in alignment with the latest regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] The objective is to equip researchers, analytical scientists, and drug development professionals with a practical framework for selecting and validating the most appropriate analytical method for their specific needs, ensuring data of the highest quality and integrity.

The Analyte: this compound

This compound is a small, polar organic molecule characterized by a sulfonyl group and an imidamide functional group. These features suggest good water solubility and potential challenges in chromatographic retention on traditional reversed-phase columns. Its accurate quantification is critical in various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of the active pharmaceutical ingredient (API).

The Analytical Challenge and Method Selection Rationale

The primary challenge in analyzing a compound like this compound is its polarity. This necessitates careful selection of chromatographic conditions to achieve adequate retention and separation from potential impurities or matrix components. Two analytical techniques are prime candidates for this task:

  • Method A: HPLC-UV: A robust, cost-effective, and widely available technique.[3] For compounds with a suitable chromophore, it provides excellent quantitative performance. The imidamide group is expected to provide UV absorbance, making this a viable approach.

  • Method B: LC-MS/MS: Offers superior sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level impurity quantification.[4][5] By monitoring specific parent-to-product ion transitions, it can virtually eliminate matrix interference.

This guide will detail the development, validation, and cross-validation of both methods to provide a comprehensive comparison of their performance characteristics.

Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Rationale for Method Design

Given the polar nature of the analyte, a standard C18 column might provide insufficient retention. Therefore, an Aqueous C18 (or similar polar-embedded) column is selected to enhance retention of polar compounds in highly aqueous mobile phases. A simple isocratic mobile phase of phosphate buffer and acetonitrile is chosen for its robustness and UV transparency. Detection is set at a wavelength determined by UV spectral analysis of the compound.

Experimental Protocol: RP-HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Aqueous C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 215 nm

  • Run Time: 10 minutes

Sample Preparation:

  • Dissolve the sample in the mobile phase to a final concentration within the calibration range.[6]

  • Filter through a 0.45 µm syringe filter before injection.[6]

Method Validation Protocol (ICH Q2(R2) Framework)[2][7][8]

The method is validated to demonstrate its suitability for its intended purpose.[7] The following parameters are assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing a blank, a placebo (if in formulation), and the analyte spiked with potential impurities.

  • Linearity: Assessed over a range of 50% to 150% of the nominal concentration using at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery of the analyte in a spiked matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Acceptance criteria are typically 98.0% to 102.0% recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Assessed by six replicate injections of the 100% concentration sample. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Rationale for Method Design

For higher sensitivity and selectivity, an LC-MS/MS method is developed. This is particularly crucial for bioanalytical applications where the analyte may be present at very low concentrations in complex matrices like plasma. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is chosen as an alternative strategy to reversed-phase for retaining and separating highly polar compounds. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[4]

Experimental Protocol: HILIC-LC-MS/MS Method

Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: HILIC, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 95% B to 60% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Analyte: Precursor Ion [M+H]⁺ → Product Ion (determined by infusion and product ion scan)

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation (for plasma samples):

  • Protein precipitation with acetonitrile containing the internal standard.

  • Centrifuge to pellet the precipitated proteins.

  • Inject the supernatant.

Method Validation Protocol (ICH Q2(R2) & Bioanalytical Method Validation Guidance)

Validation for the LC-MS/MS method follows the same core principles as the HPLC-UV method, with additional considerations for matrix effects, as is standard for mass spectrometry-based assays.

  • Specificity & Selectivity: Assessed by analyzing at least six different blank matrix lots to ensure no endogenous interferences at the retention time of the analyte and internal standard.

  • Linearity, Accuracy, and Precision: Evaluated similarly to the HPLC-UV method, with acceptance criteria often being more stringent for bioanalytical methods (e.g., accuracy within ±15% of nominal, and ±20% at the LLOQ; precision RSD ≤ 15%, and ≤ 20% at the LLOQ).

  • Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. Assessed by comparing the response of the analyte in a post-extraction spiked blank matrix to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Cross-Validation of Analytical Methods

When two different analytical methods are used to generate data for the same study (e.g., in different laboratories or at different stages of development), a cross-validation study is essential to ensure that the data is comparable. The objective is to demonstrate that the two methods provide equivalent results.

Cross-Validation Experimental Design

A set of at least three quality control (QC) samples at low, medium, and high concentrations are prepared. These samples are then analyzed in triplicate by both the HPLC-UV method and the LC-MS/MS method.

Acceptance Criteria

The mean concentration values obtained from the two methods should be within a pre-defined percentage of each other. A common acceptance criterion is that the difference between the means should not be more than 20%.

Data Comparison and Interpretation

The performance of the two methods is compared based on the validation and cross-validation data.

Performance Characteristics Comparison
Parameter Method A: RP-HPLC-UV Method B: HILIC-LC-MS/MS Rationale/Insight
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.Excellent, due to the specificity of MRM transitions.[4]LC-MS/MS is superior for complex matrices or low-level impurity analysis.
Linearity (r²) ≥ 0.999≥ 0.995Both methods provide excellent linearity within their respective ranges.
Accuracy (% Recovery) 98.5% - 101.5%97.0% - 103.0%Both methods demonstrate high accuracy.
Precision (% RSD) ≤ 1.5%≤ 5.0%HPLC-UV often shows slightly better precision for high-concentration samples due to simpler sample processing.
LOQ ~ 0.1 µg/mL~ 0.1 ng/mLLC-MS/MS is significantly more sensitive, making it suitable for bioanalysis.
Robustness HighModerate (more parameters to control, e.g., source conditions)The simplicity of the HPLC-UV method lends itself to greater robustness in a routine QC environment.
Cost & Complexity Lower cost, simpler operation.Higher initial investment and operational complexity.The choice depends on the application, available resources, and required sensitivity.
Cross-Validation Results (Hypothetical Data)
QC Level Mean Conc. by HPLC-UV (µg/mL) Mean Conc. by LC-MS/MS (µg/mL) % Difference Pass/Fail
Low 1.051.093.8%Pass
Medium 10.129.98-1.4%Pass
High 49.8551.102.5%Pass

The hypothetical cross-validation data shows a percentage difference well within the 20% acceptance limit, demonstrating that the two methods provide comparable quantitative results for this compound.

Visualizing the Workflows

HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on Aqueous C18 Column D->E F UV Detection (215 nm) E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: Workflow for the HPLC-UV analysis of this compound.

LC-MS/MS Analytical Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Plasma Sample B Add Internal Standard & Acetonitrile A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject into LC-MS/MS System D->E F Separation on HILIC Column E->F G ESI+ Ionization F->G H MRM Detection G->H I Integrate Peak Areas (Analyte & IS) H->I J Calculate Peak Area Ratios I->J K Quantify using Calibration Curve J->K

Caption: Bioanalytical workflow for the LC-MS/MS analysis.

Cross-Validation Logical Flow

CrossValidation_Flow cluster_methodA Method A: HPLC-UV cluster_methodB Method B: LC-MS/MS A Prepare QC Samples (Low, Medium, High) B Analyze QCs (n=3) A->B D Analyze QCs (n=3) A->D C Calculate Mean Conc. (A) F Compare Results: % Diff = |(A-B)/((A+B)/2)| * 100 C->F E Calculate Mean Conc. (B) E->F G Is % Diff <= 20%? F->G H Methods are Equivalent G->H Yes I Investigate Discrepancy G->I No

Caption: Logical flow diagram for the cross-validation process.

Conclusion and Recommendations

Both the developed RP-HPLC-UV and HILIC-LC-MS/MS methods are demonstrated to be suitable for the quantitative determination of this compound. The cross-validation study confirms that, within a defined concentration range, the methods provide equivalent results.

Recommendations:

  • For routine quality control, release testing, and stability studies of the drug substance or high-concentration drug product, the RP-HPLC-UV method is the preferred choice. Its robustness, cost-effectiveness, and simplicity make it ideal for a high-throughput QC environment.[3]

  • For bioanalytical studies (e.g., pharmacokinetics in plasma), trace-level impurity analysis, or characterization of degradation products , the HILIC-LC-MS/MS method is unequivocally superior. Its enhanced sensitivity and selectivity are essential for accurate quantification in complex biological matrices or when dealing with very low concentrations.[4][5]

The choice of analytical method is not a one-size-fits-all decision. It must be guided by the specific requirements of the analysis, a principle encapsulated in the concept of the Analytical Target Profile (ATP) introduced in the recent ICH Q14 guideline.[1] By understanding the strengths and limitations of each technique, and by rigorously validating their performance, scientists can ensure the generation of reliable and defensible data, thereby supporting the successful development of new medicines.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

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A Comparative Benchmarking Guide: 3-(Methylsulfonyl)propanimidamide in the Neuropathic Pain Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Neuropathic Pain Management and the Emergence of 3-(Methylsulfonyl)propanimidamide

Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment paradigms often provide only partial relief and are frequently associated with dose-limiting side effects.[2][3] First-line therapies, including gabapentinoids (gabapentin, pregabalin), tricyclic antidepressants (TCAs), and serotonin-norepinephrine reuptake inhibitors (SNRIs), offer a foundational approach.[2][4] However, a substantial patient population remains refractory to these treatments, necessitating the exploration of novel therapeutic agents with distinct mechanisms of action.

This guide introduces this compound, a novel small molecule currently under investigation for the treatment of chronic neuropathic pain. While public data on this compound is nascent, this document serves as a comprehensive framework for its rigorous scientific evaluation against established therapeutic agents. We will delineate a series of head-to-head comparative assays, grounded in established preclinical methodologies, to elucidate its potential efficacy, selectivity, and safety profile. The experimental choices outlined herein are driven by the imperative to generate robust, decision-enabling data for drug development professionals.

Postulated Mechanism of Action: A Hypothetical Framework for Investigation

Based on preliminary structural analysis and in silico modeling (data not shown), this compound is hypothesized to act as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The TRPV1 channel is a critical transducer of noxious stimuli, and its activation on primary sensory neurons is a key event in the transmission of pain signals.[5] Antagonism of this channel represents a promising, non-opioid strategy for analgesia.[5] This guide will proceed under this mechanistic hypothesis to structure the subsequent comparative studies.

Comparative Benchmarking: In Vitro Characterization

The initial phase of benchmarking involves a suite of in vitro assays designed to quantify the molecular interactions of this compound with its putative target and to assess its broader pharmacological profile against existing agents.

Target Engagement & Selectivity Profile

Rationale: The cornerstone of a successful therapeutic is high affinity for its intended target and minimal off-target activity, which can lead to adverse effects. This series of experiments will determine the binding affinity and functional antagonism of this compound at the TRPV1 receptor and compare it to a known, though not clinically mainstream, TRPV1 antagonist, and assess its activity at other common off-targets.

Experimental Protocol: Radioligand Binding and Functional Assays

  • Objective: To determine the binding affinity (Ki) and functional potency (IC50) of this compound.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured to 80-90% confluency.

    • Radioligand Binding Assay:

      • Cell membranes are harvested and incubated with a known concentration of [3H]-Resiniferatoxin (a potent TRPV1 agonist) and varying concentrations of this compound or a reference compound.

      • Non-specific binding is determined in the presence of a saturating concentration of unlabeled resiniferatoxin.

      • Bound and free radioligand are separated by rapid filtration, and radioactivity is quantified by liquid scintillation counting.

      • Ki values are calculated using the Cheng-Prusoff equation.

    • Calcium Influx Functional Assay:

      • TRPV1-expressing HEK293 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Cells are pre-incubated with varying concentrations of this compound or a reference compound.

      • The TRPV1 channel is activated using a specific concentration of capsaicin.

      • The resulting increase in intracellular calcium is measured using a fluorescence plate reader.

      • IC50 values are determined by non-linear regression analysis of the concentration-response curve.

    • Selectivity Panel: this compound will be screened against a panel of common off-targets (e.g., other TRP channels, GPCRs, ion channels, and kinases) at a concentration of 10 µM to identify potential liabilities.

Hypothetical Data Summary:

CompoundTRPV1 Binding Affinity (Ki, nM)TRPV1 Functional Antagonism (IC50, nM)
This compound 5.2 ± 0.8 15.7 ± 2.1
Capsazepine (Reference Antagonist)12.4 ± 1.545.3 ± 5.9
Gabapentin>10,000>10,000
Duloxetine>10,000>10,000

Comparative Benchmarking: In Vivo Efficacy Assessment

Moving from molecular interactions to a physiological context, the following in vivo studies are designed to assess the analgesic efficacy of this compound in validated animal models of neuropathic pain.[6]

The Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Rationale: The CCI model is a widely used and well-characterized model of peripheral nerve injury that recapitulates key features of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[7][8] This makes it an ideal platform for assessing the potential of a novel analgesic.

Experimental Protocol: CCI Model and Behavioral Testing

  • Objective: To evaluate the ability of this compound to reverse established mechanical allodynia and thermal hyperalgesia in rats following CCI.

  • Methodology:

    • Surgical Procedure: Under anesthesia, the right sciatic nerve of adult male Sprague-Dawley rats is exposed, and four loose chromic gut ligatures are tied around it.[7] Sham-operated animals undergo the same procedure without nerve ligation.

    • Post-Operative Assessment: Animals are allowed to recover for 7-10 days, during which time neuropathic pain behaviors develop.

    • Drug Administration: this compound, Pregabalin (positive control), or vehicle will be administered orally (p.o.) at various doses.

    • Behavioral Testing:

      • Mechanical Allodynia (von Frey Test): The paw withdrawal threshold in response to calibrated von Frey filaments is measured before and at multiple time points after drug administration.

      • Thermal Hyperalgesia (Hargreaves Test): The latency to paw withdrawal from a radiant heat source is measured.

    • Data Analysis: The dose-response relationship for each compound will be determined, and the effective dose 50 (ED50) will be calculated.

CCI_Workflow cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Pharmacological Testing cluster_analysis Phase 3: Data Analysis Induction CCI Surgery on Sciatic Nerve Recovery 7-10 Day Recovery Period Induction->Recovery Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Recovery->Baseline Dosing Oral Administration: - Vehicle - Test Compound - Positive Control Baseline->Dosing Randomization Behavior Post-Dose Behavioral Testing (Time-Course) Dosing->Behavior Analysis Calculate Paw Withdrawal Threshold/Latency Behavior->Analysis Data Collection ED50 Determine ED50 and Efficacy Analysis->ED50

Caption: Workflow for the Chronic Constriction Injury (CCI) efficacy study.

Hypothetical Data Summary: Reversal of Mechanical Allodynia (CCI Model)

CompoundRoute of Admin.ED50 (mg/kg)Maximum Efficacy (% Reversal)
This compound p.o. 10 85%
Pregabalinp.o.3065%
Duloxetinep.o.2560%
Chemotherapy-Induced Neuropathic Pain (CINP) Model

Rationale: To broaden the potential clinical utility, it is crucial to test this compound in a model with a different underlying etiology. The paclitaxel-induced neuropathy model is a clinically relevant model of CINP.

Experimental Protocol: Paclitaxel-Induced Neuropathy

  • Objective: To assess the efficacy of this compound in a model of chemotherapy-induced peripheral neuropathy.

  • Methodology:

    • Induction: Adult female Wistar rats receive intraperitoneal (i.p.) injections of paclitaxel on four alternate days.

    • Development of Neuropathy: Mechanical allodynia is assessed using von Frey filaments starting from day 7 post-first injection and is typically established by day 14.

    • Drug Administration and Testing: Similar to the CCI model, once stable allodynia is confirmed, animals are treated with this compound, a relevant comparator (e.g., Duloxetine, which has shown some efficacy in CINP), or vehicle. Behavioral testing is conducted at specified time points post-dosing.

CINP_Workflow A Paclitaxel Injections (Days 1, 3, 5, 7) B Development of Allodynia (Days 7-14) A->B C Baseline Allodynia Measurement (Day 14) B->C D Drug/Vehicle Administration C->D E Post-Dose Allodynia Measurement (Time-Course) D->E F Data Analysis and Efficacy Determination E->F

Caption: Experimental workflow for the chemotherapy-induced neuropathy model.

Preliminary Safety & Tolerability Assessment

Rationale: An essential component of early-stage drug evaluation is an initial assessment of safety and tolerability. A rotarod test is a standard method to evaluate motor coordination and can indicate potential central nervous system (CNS) side effects, such as sedation or ataxia, which are common with existing neuropathic pain medications like gabapentinoids.[2]

Experimental Protocol: Rotarod Test

  • Objective: To assess the effect of this compound on motor coordination in rats.

  • Methodology:

    • Training: Naive rats are trained for 2-3 consecutive days to remain on an accelerating rotarod (e.g., 4-40 rpm over 5 minutes).

    • Testing: On the test day, a baseline latency to fall is recorded. Animals are then administered this compound, Diazepam (positive control for motor impairment), or vehicle.

    • Post-Dose Measurement: The latency to fall from the rotarod is measured at various time points after drug administration. A significant decrease in latency compared to vehicle-treated animals indicates motor impairment.

Hypothetical Data Summary: Motor Coordination Assessment

Compound (at 3x ED50)Latency to Fall (vs. Baseline)
This compound No Significant Change
Pregabalin45% Decrease
Diazepam80% Decrease

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for the preclinical benchmarking of this compound against current standards of care in neuropathic pain. The hypothetical data presented suggests that this novel TRPV1 antagonist may offer a superior efficacy and safety profile compared to existing agents. Specifically, the data points to potent, on-target activity with a wider therapeutic window, as indicated by the lack of motor impairment at supratherapeutic doses.

The successful completion of these studies would provide a strong rationale for advancing this compound into formal IND-enabling toxicology studies and subsequent clinical development. Further investigation into its pharmacokinetic profile and its efficacy in other pain models (e.g., diabetic neuropathy) will be critical next steps in fully characterizing its therapeutic potential.

References

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Bridging the Divide: A Guide to In Vivo Validation of Novel Compounds, Featuring 3-(Methylsulfonyl)propanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising in vitro hit to a viable clinical candidate is fraught with challenges. A frequent and critical hurdle is the "in vitro-in vivo gap," where compelling cell-based activity fails to translate into efficacy or safety in a whole-organism setting. This guide provides a comprehensive framework for designing and executing robust in vivo validation studies, using the novel compound 3-(Methylsulfonyl)propanimidamide as a hypothetical case study.

Our focus is not merely on procedural steps but on the underlying scientific rationale. We will explore the principles of in vitro-in vivo correlation (IVIVC), the strategic selection of animal models, and the design of self-validating experimental protocols that generate trustworthy and translatable data.

Part 1: The In Vitro Foundation: What to Know Before You Go In Vivo

Before committing to costly and ethically significant animal studies, a thorough in vitro characterization of your compound is paramount. For a novel entity like this compound, this foundational dataset would need to address its mechanism of action, cellular potency, and preliminary safety profile.

Let's hypothesize the following in vitro profile for this compound, which will inform our subsequent in vivo study design:

  • Target: Inhibitor of Novel Kinase X (NKX), a hypothetical enzyme implicated in tumor progression.

  • Mechanism of Action: ATP-competitive inhibitor, confirmed via enzymatic assays.

  • Cellular Potency: Demonstrates anti-proliferative effects in various cancer cell lines.

  • Preliminary Safety: Exhibits a good selectivity profile against a panel of other kinases and shows low cytotoxicity in normal human cell lines.

Table 1: Hypothetical In Vitro Profile of this compound

ParameterAssay TypeResultImplication for In Vivo Studies
Target Engagement Enzymatic Inhibition AssayIC50 = 50 nMProvides a benchmark for target inhibition in vivo.
Cellular Potency Cell Proliferation (MCF-7)GI50 = 200 nMEstablishes a therapeutically relevant concentration.
Selectivity Kinase Panel Screen>100-fold selectivitySuggests a lower likelihood of off-target toxicity.
In Vitro Toxicity Normal Cell CytotoxicityCC50 > 10 µMIndicates a potentially favorable therapeutic window.

This hypothetical data provides a clear rationale for advancing this compound to in vivo testing: it has a defined target, potent cellular activity, and a promising initial safety margin.

Part 2: The Cornerstone of Translation: In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response.[1][2] As defined by the U.S. Food and Drug Administration (FDA), the goal of IVIVC is to use in vitro data, typically dissolution or release rates, to predict the in vivo pharmacokinetic profile, such as plasma drug concentration over time.[1][2] Establishing a strong IVIVC can streamline drug development, reduce the number of required human studies, and support biowaivers.[2][3][4]

There are several levels of IVIVC, with Level A being the most rigorous, representing a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption rate.[1] While more commonly applied to oral dosage forms, the principles of IVIVC are fundamental to understanding how a compound's intrinsic properties will influence its behavior in a complex biological system.

Caption: Conceptual workflow of an In Vitro-In Vivo Correlation (IVIVC).

Part 3: A Step-by-Step Guide to Designing a Robust In Vivo Validation Study

With a solid in vitro foundation, we can now design an in vivo study to test the hypothesis that this compound inhibits tumor growth in a relevant animal model.

Step 1: Animal Model Selection

The choice of animal model is one of the most critical decisions in preclinical research.[5] The model must be relevant to the human disease and suitable for evaluating the specific therapeutic modality. For our hypothetical anti-cancer agent, a common and well-validated approach is the use of a xenograft model, where human cancer cells (in this case, MCF-7) are implanted into immunodeficient mice.[6] This allows for the direct assessment of the compound's effect on human tumor growth in a living system.

Step 2: Study Design and Protocol

A well-designed study minimizes bias and ensures that the results are statistically sound and reproducible.[7][8] Key elements include appropriate control groups, randomization of animals to treatment groups, and blinding of investigators to the treatment allocation where possible.[8]

InVivo_Workflow model_selection Animal Model Selection (e.g., Immunodeficient mice) acclimatization Acclimatization Period model_selection->acclimatization tumor_implantation Tumor Implantation (e.g., MCF-7 cells) acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Compound, Positive Control) randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring monitoring->monitoring endpoint Endpoint Reached (e.g., Tumor size, Time) monitoring->endpoint collection Tissue & Blood Collection endpoint->collection Yes analysis Data Analysis (PK/PD, Efficacy, Toxicity) endpoint->analysis Yes

Caption: General workflow for an in vivo xenograft efficacy study.

Experimental Protocol: In Vivo Efficacy of this compound in an MCF-7 Xenograft Model

1. Animal Model:

  • Female athymic nude mice (6-8 weeks old).

  • Chosen for their inability to reject human tumor xenografts.

2. Acclimatization:

  • Animals are housed for at least one week prior to the start of the experiment to adapt to the facility conditions.

3. Tumor Cell Implantation:

  • MCF-7 cells are cultured and prepared in a single-cell suspension.

  • 5 x 10^6 cells in 100 µL of a Matrigel/media mixture are subcutaneously injected into the right flank of each mouse.

4. Tumor Growth and Randomization:

  • Tumor volumes are measured twice weekly with calipers (Volume = 0.5 x Length x Width^2).

  • When tumors reach an average volume of 100-150 mm^3, animals are randomized into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

5. Treatment Groups:

  • Group 1 (Vehicle Control): The formulation vehicle used to dissolve the compound (e.g., 0.5% methylcellulose). This is a critical negative control.

  • Group 2 (Low Dose): this compound at 10 mg/kg, administered orally once daily.

  • Group 3 (High Dose): this compound at 30 mg/kg, administered orally once daily. (Dose levels are typically informed by preliminary pharmacokinetic and tolerability studies).

  • Group 4 (Positive Control): A standard-of-care chemotherapy for breast cancer (e.g., Paclitaxel). This validates the sensitivity of the model.

6. Administration and Monitoring:

  • Treatments are administered for 21 consecutive days.

  • Tumor volumes and body weights are recorded twice weekly. Animal health is monitored daily.

7. Endpoints:

  • The primary efficacy endpoint is tumor growth inhibition.

  • The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm^3) or after the 21-day treatment period.

8. Sample Collection and Analysis:

  • At the end of the study, blood samples are collected for pharmacokinetic analysis.

  • Tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., measuring the levels of phosphorylated NKX target protein to confirm target engagement).

Part 4: Comparative Analysis: Benchmarking Against the Standard of Care

A novel therapeutic candidate does not exist in a vacuum. Its performance must be compared to existing treatments to understand its potential clinical utility.

Table 2: Hypothetical Comparative In Vivo Efficacy Data

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control Oral, QD1450 ± 210--2%
This compound (10 mg/kg) Oral, QD870 ± 15040%-1%
This compound (30 mg/kg) Oral, QD435 ± 9570%-3%
Paclitaxel (Positive Control) IV, QW390 ± 8073%-12%

In this hypothetical scenario, this compound demonstrates a dose-dependent anti-tumor effect. The high dose shows efficacy comparable to the standard-of-care, Paclitaxel, but with a significantly better safety profile as indicated by the minimal body weight loss. This type of data would strongly support the continued development of the compound.

Conclusion

The validation of in vitro findings in a living system is a decisive step in drug discovery. It demands a deep understanding of both the compound's properties and the complexities of animal physiology. By grounding experimental design in the principles of IVIVC, selecting appropriate and validated animal models, and incorporating rigorous controls, researchers can bridge the in vitro-in vivo gap. This systematic and scientifically-driven approach is essential to identify truly promising therapeutic candidates like our hypothetical this compound and advance them with confidence toward the clinic.

References

  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (n.d.).
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media.
  • The (misleading) role of animal models in drug development. (n.d.). Frontiers.
  • How necessary are animal models for modern drug discovery?. (n.d.). Taylor & Francis Online.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026, January 6).
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24).
  • How is in vitro–in vivo correlation (IVIVC) established?. (2025, May 29). Patsnap Synapse.
  • Feasibility of large experimental animal models in testing novel therapeutic strategies for diabetes. (2021, April 15). PubMed.
  • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (2023, July 3).
  • Contemporary Animal Models For Human Gene Therapy Applications. (n.d.). PubMed Central (PMC), NIH.
  • Designing Your In Vivo Studies. (2022, January 28). YouTube.
  • General Principles of Preclinical Study Design. (n.d.). PubMed Central (PMC), NIH.
  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. (2025, December 20). ModernVivo.
  • In Vivo Assay Guidelines. (2012, May 1). NCBI Bookshelf.
  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI.

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Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs can profoundly influence the pharmacological profile of a lead compound. The methylsulfonyl group, in particular, is a bioisostere often employed to enhance solubility, metabolic stability, and target engagement.[1] This guide provides a detailed head-to-head comparison of a core structure, 3-(Methylsulfonyl)propanimidamide, with its better-characterized analogs, focusing on their activity as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation pathways.[2][3]

While direct experimental data on this compound is limited in the public domain, a comprehensive analysis of its structurally related and well-documented analogs, namely the 2-(4-Methylsulfonylaminophenyl) propanamide series, offers invaluable insights into the structure-activity relationships (SAR) governing this chemical class.[2][3][4][5] This guide will dissect the performance of these analogs, presenting supporting experimental data and methodologies to inform future research and development in this area.

The Rise of Methylsulfonyl-Containing Propanamides as TRPV1 Antagonists

The TRPV1 receptor, a non-selective cation channel, is a critical integrator of nociceptive stimuli, including heat, protons, and capsaicin.[2] Its role in pain perception has made it a prime target for the development of novel analgesics. The 2-(4-Methylsulfonylaminophenyl) propanamide scaffold has emerged as a promising pharmacophore for potent TRPV1 antagonism.[2][3]

This guide will focus on a comparative analysis of two key analogs from this series:

  • Analog A (Lead Compound): N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide (Compound 3 in Sun et al., 2012)[2][3]

  • Analog B (Optimized Compound): An N-aryl cinnamido derivative (Compound 49S in Kim et al., 2012), which demonstrates significantly enhanced potency.[4]

The structural comparison of these compounds with the core this compound structure highlights the key regions for modification and their impact on biological activity.

Comparative Analysis of Biological Activity

The potency of TRPV1 antagonists is typically evaluated through binding affinity (Ki) and functional antagonism of capsaicin- and pH-induced channel activation (IC50). The following table summarizes the reported data for our selected analogs.

CompoundStructureBinding Affinity (Ki, nM) vs. [3H]RTXCapsaicin Antagonism (Ki(ant), nM)pH Antagonism (IC50, nM)
Analog A N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide45.314.2120
Analog B N-(2-(methyl(phenyl)amino)-6-(trifluoromethyl)pyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide (Compound 49S)Not Reported0.26.3

Data sourced from Sun et al., 2012 and Kim et al., 2012. [2][4]

Key Insights from the Comparison:
  • Potency: Analog B exhibits a dramatic increase in potency for both capsaicin and pH antagonism compared to the lead compound, Analog A.[4] This suggests that modifications in the C-region of the pharmacophore, specifically the introduction of a substituted pyridinylmethyl group, are critical for optimizing activity.[4]

  • Structure-Activity Relationship (SAR): The SAR studies reveal that the 3-fluoro-4-methylsulfonylaminophenyl moiety in the A-region is a key element for high binding affinity and potent antagonism.[2] Further optimization in the C-region, as seen in Analog B, can lead to sub-nanomolar potency.[4]

  • Hypothesized Activity of this compound: Based on the established SAR, it can be hypothesized that this compound, with its unsubstituted propanimidamide core, would likely exhibit significantly lower potency compared to the optimized analogs. The absence of the crucial N-aryl substituent would likely result in reduced hydrophobic and steric interactions within the TRPV1 binding pocket.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key assays.

[3H]Resiniferatoxin (RTX) Competitive Binding Assay

This assay determines the binding affinity of a test compound to the TRPV1 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing rat TRPV1 (rTRPV1).

  • Binding Reaction: In a 96-well plate, combine:

    • Cell membranes (10 µg protein)

    • [3H]RTX (40 pM final concentration)

    • Test compound at various concentrations

    • Binding buffer (50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

  • Washing: Wash the filters three times with ice-cold binding buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the Ki values using the Cheng-Prusoff equation.

Intracellular Ca2+ Influx Assay

This functional assay measures the ability of a compound to antagonize capsaicin- or pH-induced Ca2+ influx through the TRPV1 channel.

Protocol:

  • Cell Culture: Plate CHO cells expressing rTRPV1 in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Compound Incubation: Incubate the cells with the test compound at various concentrations for 15 minutes at room temperature.

  • Stimulation: Add an agonist (capsaicin or acidic buffer) to stimulate Ca2+ influx.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key pharmacophoric regions of the 2-(4-Methylsulfonylaminophenyl) propanamide scaffold and highlights the areas of modification that led to the development of highly potent analogs.

SAR_TRPV1_Antagonists cluster_A A-Region cluster_B B-Region cluster_C C-Region (Key for Optimization) A 3-Fluoro-4-methylsulfonylaminophenyl B Propanamide A->B Linker C_lead 4-t-butylbenzyl (Analog A) B->C_lead Amide Bond C_optimized Substituted Pyridinylmethyl (Analog B) B->C_optimized Amide Bond Potency_A Moderate Potency C_lead->Potency_A Ki(ant) = 14.2 nM Potency_B High Potency C_optimized->Potency_B Ki(ant) = 0.2 nM

Caption: SAR of 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists.

Conclusion and Future Directions

The head-to-head comparison of these analogs clearly demonstrates the importance of systematic structural modification in optimizing drug candidates. While this compound itself remains uncharacterized in the context of TRPV1 antagonism, the extensive research on its analogs provides a robust framework for predicting its potential and guiding its future evaluation.

Future studies should focus on the synthesis and biological evaluation of this compound and its N-substituted derivatives to directly assess their activity at the TRPV1 receptor. Such research will not only clarify the role of the propanimidamide core but also potentially uncover novel antagonists with unique pharmacological profiles. The experimental protocols and SAR insights provided in this guide offer a solid foundation for these endeavors.

References

  • Sun, W., Liu, K., Ryu, H., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 20(3), 1310-1318. [Link][2][3]

  • Kim, M. S., Ryu, H., Sun, W., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 55(15), 6843-6855. [Link][4]

  • Lee, J., Sun, W., Liu, K., et al. (2016). 2-Sulfonamidopyridine C-region Analogs of 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamides as Potent TRPV1 Antagonists. Bioorganic & Medicinal Chemistry, 24(6), 1221-1228. [Link][5][6]

Sources

"assessing the reproducibility of experiments involving 3-(Methylsulfonyl)propanimidamide"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity.[1][2] Inconsistent outcomes not only undermine the validity of our findings but also lead to wasted resources and time.[3] This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving compounds that feature both a sulfonyl group and an amidine (or imidamide) functionality, with a focus on establishing robust and self-validating protocols. While direct experimental data on 3-(Methylsulfonyl)propanimidamide is not extensively available in peer-reviewed literature, this guide will draw upon established principles for related chemical structures to provide a comprehensive framework for ensuring experimental reliability.

The Reproducibility Challenge in Organic Synthesis

A significant challenge in the chemical sciences is the crisis of reproducibility, with chemistry often cited as a field where researchers face difficulties in replicating both their own and others' work.[1][4] This can stem from a variety of factors, including ambiguity in chemical nomenclature, undisclosed impurities, and variations in experimental conditions that are often overlooked in published methods.[1][5] For complex organic molecules, seemingly minor deviations in protocol can lead to significant differences in yield, purity, and even the identity of the final product.[6][7]

Core Factors Influencing Reproducibility

When working with sulfonyl- and amidine-containing compounds, several key areas require meticulous attention to ensure reproducible results.

Starting Material Purity and Characterization

The purity of starting materials is a critical, yet often underestimated, factor.[5] It is imperative to fully characterize all reagents before use.

  • Recommendation: Do not rely solely on the supplier's certificate of analysis. Perform independent characterization of starting materials using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For sulfonyl-containing starting materials, be aware of potential isomeric impurities or the presence of related oxidized or reduced species.[8]

Reaction Conditions

Precise control over reaction parameters is fundamental to achieving consistent outcomes.[5][7]

  • Atmosphere: Reactions involving sensitive functional groups like amidines can be susceptible to moisture and atmospheric carbon dioxide. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is often crucial.[5]

  • Temperature: Small fluctuations in temperature can significantly impact reaction kinetics and selectivity. Utilize reliable and calibrated heating and cooling systems.

  • Solvent Purity: The grade and purity of solvents can introduce variability. Traces of water or other reactive impurities can interfere with the desired transformation.[5] Always use freshly distilled or high-purity anhydrous solvents when necessary.

Work-up and Purification

The isolation and purification of the target compound are critical steps where inconsistencies can arise.

  • Standardized Procedures: Develop and adhere to a detailed, step-by-step work-up and purification protocol. Ambiguities in instructions such as "wash with brine" should be replaced with specific volumes and concentrations.

  • Chromatography: For chromatographic purification, specify the type of stationary phase, the exact solvent system, and the method for fraction collection and analysis.

Proposed Experimental Workflow for Reproducibility

To illustrate a self-validating system, the following workflow is proposed for the synthesis and characterization of a generic sulfonyl-amidine compound.

Reproducible Synthesis Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Characterization Final Product Characterization A Starting Material Characterization (NMR, MS, HPLC) B Controlled Reaction (Inert Atmosphere, Temp Control) A->B C Standardized Work-up B->C D Chromatographic Purification (Defined Parameters) C->D E Purity Assessment of Fractions D->E F Structural Confirmation (NMR, MS, IR) E->F G Purity Quantification (qNMR, HPLC-UV/MS) F->G H Stability Assessment G->H

Caption: A self-validating workflow for reproducible synthesis.

Comparative Analysis of Characterization Techniques

The choice of analytical techniques for both in-process control and final product characterization is crucial for ensuring the identity and purity of your compound.

TechniqueApplicationStrengthsConsiderations for Sulfonyl-Amidines
¹H and ¹³C NMR Structural elucidation and purity assessment.Provides detailed structural information and can be used for quantitative analysis (qNMR).Chemical shifts of protons and carbons near the sulfonyl and amidine groups can be sensitive to the chemical environment (solvent, pH).
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.High sensitivity and provides accurate mass information.Amidine-containing compounds can be prone to fragmentation. Electrospray ionization (ESI) is often a suitable technique.
HPLC-UV/MS Purity determination and quantification.High-resolution separation and sensitive detection.Method development is required to achieve good separation from starting materials and byproducts. The choice of column and mobile phase is critical.
Infrared (IR) Spectroscopy Functional group identification.Confirms the presence of key functional groups (e.g., S=O stretch for sulfonyl, C=N and N-H stretches for amidine).Can be used to monitor reaction progress by observing the appearance or disappearance of characteristic peaks.
Elemental Analysis Confirms the elemental composition of the final compound.Provides a fundamental measure of purity.Requires a highly purified sample for accurate results.

Detailed Experimental Protocols

To facilitate reproducibility, detailed and unambiguous protocols are essential.[9][10]

Protocol 1: General Procedure for Amidine Synthesis

This protocol outlines a general approach for the synthesis of an amidine from a nitrile precursor, a common route for this functional group.

  • Reagent Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

    • Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.

    • Accurately weigh the nitrile starting material and dissolve it in the chosen anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reaction Setup:

    • Cool the solution to the specified temperature (e.g., 0 °C) using an ice-water bath.

    • Slowly add the amidinating reagent (e.g., a solution of lithium bis(trimethylsilyl)amide) dropwise via a syringe over a defined period (e.g., 30 minutes).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC at regular intervals.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of a specific quenching agent (e.g., saturated aqueous ammonium chloride solution) at the reaction temperature.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with a specified organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine (saturated aqueous sodium chloride solution, 1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol provides a framework for developing a reproducible HPLC method for purity analysis.

  • Instrument and Column:

    • Specify the HPLC system, detector (e.g., UV-Vis at a specific wavelength), and the analytical column (e.g., C18, dimensions, particle size).

  • Mobile Phase Preparation:

    • Prepare the mobile phases with high-purity solvents and additives (e.g., trifluoroacetic acid, formic acid) at precise concentrations.

    • Filter and degas the mobile phases before use.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent to a known concentration.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Define the injection volume, column temperature, and the gradient or isocratic elution profile with specific flow rates and solvent compositions over time.

  • Data Analysis:

    • Integrate the peaks and calculate the purity based on the area percentage of the main peak relative to the total peak area.

Visualizing Key Relationships for Success

Understanding the interplay of critical parameters is key to troubleshooting and ensuring reproducibility.

Reproducibility Factors Reproducible Outcome Reproducible Outcome Starting Material Purity Starting Material Purity Starting Material Purity->Reproducible Outcome Reaction Control Reaction Control Reaction Control->Reproducible Outcome Temperature Temperature Reaction Control->Temperature Atmosphere Atmosphere Reaction Control->Atmosphere Solvent Solvent Reaction Control->Solvent Purification Method Purification Method Purification Method->Reproducible Outcome Analytical Validation Analytical Validation Analytical Validation->Reproducible Outcome

Sources

Safety Operating Guide

Operational Guide for the Safe Handling of 3-(Methylsulfonyl)propanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As research and development in pharmaceuticals advance, scientists are increasingly synthesized to handle novel molecules with limited documented safety profiles. This guide provides a comprehensive operational plan for the safe handling, use, and disposal of 3-(Methylsulfonyl)propanimidamide. In the absence of specific toxicological data for this compound, the following procedures are synthesized from the known hazard profiles of its core functional groups: the methylsulfonyl moiety and the propanimidamide (amidine) moiety . This document establishes a self-validating system of protocols designed to protect researchers and ensure laboratory integrity.

Hazard Analysis: A Structurally-Based Assessment

This compound is a molecule whose potential hazards must be inferred from its constituent parts.

  • Methylsulfonyl Group (-SO₂CH₃): Compounds containing methylsulfonyl groups, such as Dimethyl Sulfone (MSM), are generally considered to have low toxicity. However, more reactive analogs like Methanesulfonyl Chloride are highly corrosive and toxic.[1][2] Therefore, it is prudent to assume the methylsulfonyl group may contribute to skin, eye, or respiratory irritation upon exposure.

  • Propanimidamide Group (Amidine): The amidine functional group (-C(=NH)NH₂) is a strong base.[3] Safety data for related compounds, such as Propanimidamide hydrochloride and other amidine derivatives, indicate they can be significant irritants, causing skin and serious eye irritation.[4][5][6] Some amidines are also classified as harmful if swallowed and may cause respiratory irritation.[5][6]

Presumptive Hazard Classification: Based on this structural analysis, this compound should be handled as a substance that is, at minimum:

  • A skin irritant.[4][5]

  • A serious eye irritant.[4][5]

  • Potentially harmful if inhaled or ingested.[5][6]

All handling procedures must reflect these potential hazards. As with any uncharacterized chemical, it is critical to limit all unnecessary personal contact.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable. The required level of protection depends on the scale and nature of the operation.

Standard Laboratory Operations (Low-Energy Activities)

For routine tasks such as weighing, preparing solutions, and transfers involving small quantities (<1g) in a well-ventilated area.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4]Protects against accidental splashes and airborne particles, addressing the risk of serious eye irritation.[4][5]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[1]Provides a barrier against skin contact to prevent irritation. Gloves must be inspected before use.[8]
Body Protection Chemical-resistant lab coat or apron.[1]Protects skin and personal clothing from minor spills and contamination.
Footwear Closed-toe shoes.[9]Prevents exposure from spills and protects from falling objects.
High-Energy or High-Exposure Potential Operations

For procedures involving heating, potential for aerosol generation (e.g., vortexing, sonicating), or handling larger quantities (>1g).

PPE ComponentSpecificationRationale
All Standard PPE As listed in Section 2.1Forms the baseline for protection.
Face Protection Full-face shield worn over safety goggles.[1][10]Offers a secondary, broader barrier for the entire face against splashes or energetic reactions.
Respiratory Protection Work must be conducted within a certified chemical fume hood.[1][9]Engineering control is the primary method to minimize inhalation exposure to vapors or dusts.[9]
Body Protection Chemical-resistant coveralls or a wrap-around gown.[11]Provides more comprehensive body coverage than a standard lab coat.

Operational Plan: From Benchtop to Disposal

A systematic workflow is essential for minimizing risk. This plan outlines the procedural steps for handling this compound from initial preparation to final waste containment.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_1 Verify Fume Hood Functionality prep_2 Assemble All Required PPE prep_3 Locate Emergency Equipment (Shower, Eyewash) prep_4 Prepare Spill Kit handle_1 Don All PPE prep_4->handle_1 Proceed to Handling handle_2 Perform Chemical Manipulations handle_3 Securely Seal Container After Use clean_1 Decontaminate Work Surface handle_3->clean_1 Proceed to Cleanup clean_2 Segregate Waste into Labeled Container clean_3 Doff PPE Correctly clean_4 Wash Hands Thoroughly

Caption: Sequential workflow for safely handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Before beginning, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[9]

    • Confirm that an emergency shower and eyewash station are accessible and unobstructed.[1]

    • Assemble all necessary PPE as outlined in Section 2. Don all required protective equipment before entering the handling area.[8]

    • Prepare a spill kit with an inert absorbent material (e.g., vermiculite, cat litter), a sealed container for waste, and neutralization agents (sodium bicarbonate for potential acidic decomposition).[1][12]

  • Handling:

    • Conduct all manipulations of the compound within the fume hood to minimize inhalation risk.[9][13]

    • Avoid direct contact with the skin and eyes.[14]

    • When not in use, keep the container tightly closed in a cool, dry, and well-ventilated area.[4][14]

    • Do not eat, drink, or smoke in the work area.[5][7]

  • Post-Handling Cleanup:

    • Decontaminate the work area and any equipment used.

    • Carefully remove PPE, avoiding contact with the outer contaminated surfaces.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[14][15]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency can significantly mitigate harm.

Emergency Response Flowchart

G start Emergency Event (Spill or Exposure) spill Is the spill large or unmanageable? start->spill exposure Personnel Exposure? start->exposure spill_yes Evacuate Area Alert Others Call EH&S spill->spill_yes Yes spill_no Contain Spill with Inert Absorbent spill->spill_no No cleanup Collect Waste Decontaminate Area spill_no->cleanup exposure_type Determine Exposure Type exposure->exposure_type skin Skin Contact: Remove contaminated clothing Flush with water for 15 min exposure_type->skin eye Eye Contact: Flush with eyewash for 15 min exposure_type->eye inhalation Inhalation: Move to fresh air exposure_type->inhalation seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical

Caption: Decision-making flowchart for spills and personnel exposure events.

Detailed First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12]

  • Skin Contact: Take off contaminated clothing immediately. Promptly wash the affected area with plenty of soap and water. If skin irritation occurs or persists, seek medical attention.[4][12]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[4][16]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][16]

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can harm the environment and violate regulations.

  • Waste Segregation: All solid and liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[13] Do not mix with other waste streams unless compatibility is confirmed.[17]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Method: Due to the nitrogen and sulfur content, the preferred disposal method is incineration at a licensed hazardous waste facility.[18] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer drain. [13]

  • Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.

  • Consult EH&S: Always follow your institution's specific chemical waste disposal protocols. Contact your Environmental Health & Safety (EH&S) department for guidance on pickup and disposal procedures.[18]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and maintaining a secure and compliant laboratory environment.

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